molecular formula C8H10FNO2S B129078 N-(2-fluorobenzyl)methanesulfonamide CAS No. 899252-68-7

N-(2-fluorobenzyl)methanesulfonamide

Cat. No.: B129078
CAS No.: 899252-68-7
M. Wt: 203.24 g/mol
InChI Key: WEBDZTQASAZHRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-fluorobenzyl)methanesulfonamide is a chemical building block of significant interest in medicinal chemistry and drug discovery research. Its structure, which incorporates a methanesulfonamide group linked to a 2-fluorobenzyl scaffold, is frequently explored in the design and optimization of biologically active compounds . The methanesulfonamide moiety is a known pharmacophore that can contribute to target binding and influence the pharmacokinetic properties of a molecule . The 2-fluorobenzyl group is a common feature in the development of receptor antagonists and enzyme inhibitors, as the fluorine atom can be critical for modulating electronic properties, enhancing metabolic stability, and optimizing interactions within hydrophobic binding pockets . Research into structurally similar N-benzyl sulfonamide and fluorobenzamide compounds has demonstrated their potential in various therapeutic areas. For instance, such scaffolds have been investigated as dual-target inhibitors for challenging pathologies like triple-negative breast cancer and as potent antagonists for pain management targets such as the TRPV1 receptor . The presence of the sulfonamide group also makes this compound a valuable intermediate for generating molecular diversity in combinatorial chemistry libraries, aimed at improving pharmacological activity and selectivity . As a research reagent, this compound provides a versatile template for synthetic chemists and biologists to explore novel structure-activity relationships, develop new probe molecules, and advance the discovery of potential therapeutic agents.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[(2-fluorophenyl)methyl]methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FNO2S/c1-13(11,12)10-6-7-4-2-3-5-8(7)9/h2-5,10H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEBDZTQASAZHRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NCC1=CC=CC=C1F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10FNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60589543
Record name N-[(2-Fluorophenyl)methyl]methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60589543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

899252-68-7
Record name N-[(2-Fluorophenyl)methyl]methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60589543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Core Basic Properties of N-(2-fluorophenyl)methanesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for "N-(2-fluorobenzyl)methanesulfonamide" did not yield sufficient public data for a comprehensive technical guide. Therefore, this document focuses on the closely related and well-documented compound, N-(2-fluorophenyl)methanesulfonamide , to provide a representative technical overview for researchers, scientists, and drug development professionals.

This guide offers a detailed examination of the fundamental chemical and physical properties of N-(2-fluorophenyl)methanesulfonamide. It includes a summary of its key identifiers, physicochemical properties, and safety information. Furthermore, a plausible experimental protocol for its synthesis is provided, based on established methods for the preparation of N-aryl sulfonamides.

Compound Identification and Chemical Properties

N-(2-fluorophenyl)methanesulfonamide is a sulfonamide derivative characterized by a methanesulfonyl group attached to a 2-fluoroaniline moiety.

IdentifierValue
IUPAC Name N-(2-fluorophenyl)methanesulfonamide[1]
CAS Number 98611-90-6[1]
Molecular Formula C₇H₈FNO₂S[1]
Molecular Weight 189.21 g/mol [1]
Canonical SMILES CS(=O)(=O)NC1=CC=CC=C1F[1]
InChI Key DJLCKPRURZWUOU-UHFFFAOYSA-N[1]

Physicochemical Properties

PropertyValue
XLogP3 1.5
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 3
Rotatable Bond Count 1
Exact Mass 189.02597783 Da[1]
Topological Polar Surface Area 54.6 Ų[1]

Safety and Hazard Information

N-(2-fluorophenyl)methanesulfonamide is classified as a hazardous substance. The GHS hazard statements indicate that it is toxic if swallowed, causes skin irritation, and causes serious eye damage.[1] Appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection, should be worn when handling this compound.[2]

Hazard ClassGHS CodeDescription
Acute Toxicity, OralH301Toxic if swallowed[1]
Skin Corrosion/IrritationH315Causes skin irritation[1]
Serious Eye Damage/IrritationH318Causes serious eye damage[1]

Synthesis of N-(2-fluorophenyl)methanesulfonamide

The synthesis of N-aryl sulfonamides is a well-established transformation in organic chemistry.[3][4][5] A common and effective method involves the reaction of an arylamine with a sulfonyl chloride in the presence of a base.

Synthesis_Pathway 2-fluoroaniline 2-fluoroaniline Product N-(2-fluorophenyl)methanesulfonamide 2-fluoroaniline->Product + Methanesulfonyl chloride Methanesulfonyl_chloride Methanesulfonyl chloride Pyridine Pyridine (Base) Pyridine->Product Byproduct Pyridinium hydrochloride

Figure 1: Synthetic pathway for N-(2-fluorophenyl)methanesulfonamide.

The following is a representative experimental protocol for the synthesis of N-(2-fluorophenyl)methanesulfonamide. This protocol is based on general procedures for the synthesis of N-aryl sulfonamides and may require optimization.[6]

Materials:

  • 2-fluoroaniline

  • Methanesulfonyl chloride

  • Pyridine (or another suitable base like triethylamine)

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware and equipment (round-bottom flask, dropping funnel, magnetic stirrer, etc.)

Experimental_Workflow A Dissolve 2-fluoroaniline and pyridine in DCM B Cool the mixture to 0°C A->B C Add methanesulfonyl chloride dropwise B->C D Stir at room temperature C->D E Quench with 1M HCl D->E F Separate organic layer E->F G Wash with saturated NaHCO₃ and brine F->G H Dry over anhydrous MgSO₄ G->H I Filter and concentrate in vacuo H->I J Purify by recrystallization or chromatography I->J K Characterize the product J->K

Figure 2: General experimental workflow for the synthesis.

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-fluoroaniline (1.0 equivalent) and pyridine (1.2 equivalents) in dichloromethane (DCM).

  • Cool the reaction mixture to 0°C in an ice bath.

  • Slowly add methanesulfonyl chloride (1.1 equivalents) dropwise to the stirred solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding 1M HCl.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer successively with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Biological Activity and Mechanism of Action

The methanesulfonamide functional group is a well-known pharmacophore present in numerous therapeutic agents with a wide range of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[7] Sulfonamides often act as inhibitors of various enzymes.[7]

Specific studies on the biological activity and mechanism of action of N-(2-fluorophenyl)methanesulfonamide are not extensively reported in the available literature. However, fluorinated sulfonamide compounds are known to exhibit diverse biological roles, including acting as carbonic anhydrase inhibitors and having applications as anti-cancer drugs.[8] Further research would be necessary to elucidate the specific biological targets and pharmacological profile of this particular compound.

References

A Comprehensive Technical Guide to the Physicochemical Characteristics of N-(2-fluorobenzyl)methanesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties of N-(2-fluorobenzyl)methanesulfonamide. Understanding these characteristics is fundamental for drug discovery and development, influencing a compound's formulation, pharmacokinetics, and pharmacodynamics. This document outlines key data, presents detailed experimental protocols for their determination, and situates the compound within a broader biological context.

Chemical Identity and Structure

This compound is an organic compound featuring a methanesulfonamide group attached to a 2-fluorobenzyl moiety. The sulfonamide group is a key pharmacophore in many therapeutic agents.[1]

  • IUPAC Name: this compound

  • Molecular Formula: C₈H₁₀FNO₂S

  • Molar Mass: 203.23 g/mol

The structural formula is presented below:

Chemical Structure of this compound

(Note: An illustrative generic structure is shown as a placeholder. The actual structure consists of a methanesulfonyl group (CH₃SO₂) attached to the nitrogen of a 2-fluorobenzylamine.)

Physicochemical Characteristics

PropertyValue (Predicted/Reference)Significance in Drug Development
Melting Point (°C) Not available. (Methanesulfonamide: 85-89 °C[2])Purity assessment, stability, and formulation development (e.g., for solid dosage forms).
Boiling Point (°C) Predicted: 342.59 K (for Methanesulfonamide)[3]Relevant for purification processes like distillation, though less critical for solid pharmaceuticals.
Aqueous Solubility Predicted: Very soluble (for Methanesulfonamide)[4]Crucial for dissolution in biological fluids, impacting bioavailability. Poor solubility is a major hurdle in drug development.
pKa Predicted: ~10.87 (for Methanesulfonamide)[4][5]Governs the ionization state at physiological pH, which affects solubility, permeability across membranes, and receptor binding.[5]
LogP (Octanol/Water) Predicted: -1.095 (for Methanesulfonamide)[3]A measure of lipophilicity, which influences membrane permeability, plasma protein binding, and metabolic stability.[6]

Experimental Protocols for Physicochemical Characterization

Accurate experimental determination of physicochemical properties is essential. The following sections detail standard methodologies for key parameters.

Melting Point Determination

The melting point is a fundamental indicator of a compound's purity. A sharp melting range typically signifies a pure substance, while impurities tend to depress and broaden the melting range.[7]

Methodology: Capillary Method [8]

  • Sample Preparation: Ensure the sample is completely dry and in a powdered form.[8][9] Load a small amount of the compound into a capillary tube, sealed at one end, to a height of 2-3 mm.[7][9]

  • Apparatus Setup: Place the capillary tube into a calibrated melting point apparatus.[9]

  • Initial Determination: Heat the sample rapidly to determine an approximate melting range.[7]

  • Accurate Measurement: Allow the apparatus to cool. Prepare a new sample and heat it slowly, at a rate of no more than 1-2°C per minute, starting from a temperature about 15°C below the approximate melting point.[9]

  • Data Recording: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting). This range is the melting point.

MeltingPoint_Workflow A Dry and Powder Sample B Load 2-3mm into Capillary Tube A->B C Place in Melting Point Apparatus B->C D Rapid Heating for Approximate Range C->D E Cool and Prepare New Sample D->E F Slow Heating (1-2°C/min) E->F G Record Start and End Melting Temperatures F->G

Workflow for Melting Point Determination.
Aqueous Solubility Determination

Solubility is a critical property that affects a drug's absorption and bioavailability. The shake-flask method is the gold standard for determining equilibrium solubility.[10][11]

Methodology: Shake-Flask Method [10]

  • Preparation: Add an excess amount of the compound to a known volume of the desired aqueous medium (e.g., purified water, buffer at a specific pH) in a sealed flask.[11]

  • Equilibration: Agitate the flask at a constant temperature (e.g., 37 ± 1 °C for biopharmaceutical relevance) for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.[10][12][13] The presence of undissolved solid should be confirmed visually.[10]

  • Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration.[13] Care must be taken to avoid precipitation due to temperature changes.

  • Quantification: Accurately dilute an aliquot of the clear supernatant.[14]

  • Analysis: Determine the concentration of the compound in the diluted sample using a validated analytical method, such as HPLC-UV.[15]

Solubility_Workflow A Add Excess Compound to Buffer B Agitate at Constant Temp (e.g., 24-72h) A->B C Separate Phases (Centrifuge/Filter) B->C D Collect Supernatant C->D E Dilute Aliquot Accurately D->E F Quantify Concentration (e.g., HPLC) E->F G Calculate Solubility (mg/mL or M) F->G

Workflow for Solubility Determination.
pKa Determination

The acid dissociation constant (pKa) is crucial for predicting a molecule's behavior in different pH environments, such as the gastrointestinal tract and bloodstream. Potentiometric titration is a highly precise method for its determination.[16]

Methodology: Potentiometric Titration [17][18]

  • Preparation: Calibrate a pH meter with standard buffers (e.g., pH 4, 7, and 10).[17][18] Prepare a solution of the compound (e.g., 1 mM) in an appropriate solvent, often with a co-solvent for sparingly soluble compounds.[17][19] Maintain a constant ionic strength using a background electrolyte like KCl.[17][18]

  • Titration Setup: Place the solution in a reaction vessel with a magnetic stirrer and immerse the pH electrode.[17][18] Purge the solution with nitrogen to remove dissolved CO₂.[17][18]

  • Titration Process: Titrate the solution by adding small, precise increments of a standardized titrant (0.1 M HCl or 0.1 M NaOH).[17][18]

  • Data Collection: Record the pH value after each addition, allowing the reading to stabilize.

  • Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the resulting titration curve.[17][18] The experiment should be performed in triplicate to ensure reliability.[17]

pKa_Workflow A Calibrate pH Meter B Prepare Sample Solution with KCl A->B C Purge with Nitrogen B->C D Titrate with Acid/Base Incrementally C->D E Record pH after Each Addition D->E F Plot Titration Curve (pH vs. Volume) E->F G Determine pKa from Inflection Point F->G

Workflow for pKa Determination.
Lipophilicity (LogP) Determination

LogP, the partition coefficient between octanol and water, is a key indicator of a drug's ability to cross biological membranes. The shake-flask method is the traditional and most reliable technique for LogP measurement.[15][20]

Methodology: Shake-Flask Method [6]

  • Phase Saturation: Pre-saturate n-octanol with the aqueous buffer (e.g., PBS at pH 7.4) and vice-versa by shaking them together for 24 hours and then allowing the phases to separate.[21]

  • Sample Preparation: Prepare a stock solution of the test compound, typically in the organic phase or a minimal amount of a co-solvent like DMSO.[21]

  • Partitioning: Add the stock solution to a tube containing known volumes of the pre-saturated n-octanol and aqueous buffer.[6]

  • Equilibration: Shake the mixture for a sufficient time (e.g., 30 minutes sonication followed by overnight incubation) to allow the compound to partition between the two phases and reach equilibrium.[6]

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.[6]

  • Quantification and Calculation: Carefully remove an aliquot from each phase.[6] Determine the concentration of the compound in each phase (C_octanol and C_water) using a suitable analytical method. Calculate LogP as: LogP = log₁₀(C_octanol / C_water).[6]

LogP_Workflow A Pre-saturate Octanol and Aqueous Buffer B Add Compound to Biphasic System A->B C Shake to Reach Equilibrium B->C D Centrifuge to Separate Phases C->D E Sample Aliquots from Each Phase D->E F Quantify Concentration in Each Phase E->F G Calculate LogP: log([C]oct/[C]water) F->G Biological_Activities cluster_0 This compound cluster_1 Potential Biological Targets & Activities cluster_2 Therapeutic Outcomes A Methanesulfonamide Core C Enzyme Inhibition (e.g., COX-2) A->C Influences Activity D Receptor Modulation A->D Influences Activity E Antimicrobial Pathways (e.g., Folate Synthesis) A->E Influences Activity F Anticancer Pathways A->F Influences Activity B 2-Fluorobenzyl Group B->C Modulates Potency & Specificity B->D Modulates Potency & Specificity B->E Modulates Potency & Specificity B->F Modulates Potency & Specificity G Anti-inflammatory Effect C->G H Antimicrobial Effect E->H I Antineoplastic Effect F->I

References

Identity of N-(2-fluorobenzyl)methanesulfonamide Unconfirmed in Public Databases

Author: BenchChem Technical Support Team. Date: December 2025

Initial searches for the specific chemical entity "N-(2-fluorobenzyl)methanesulfonamide," including its CAS number and detailed structure, have not yielded a definitive match in publicly accessible chemical databases. The information available points to several structurally related but distinct compounds, suggesting that the requested molecule may be novel, not widely studied, or referred to by a different nomenclature.

While a precise technical guide on this compound cannot be constructed without its confirmed identity, this report provides information on closely related structures to aid researchers, scientists, and drug development professionals in their investigations. The ambiguity surrounding the target compound prevents the creation of specific data tables, experimental protocols, and signaling pathway diagrams as requested.

Structurally Related Compounds

Analysis of chemical databases reveals several compounds that share key structural motifs with the requested this compound. These include variations in the substitution pattern of the fluorobenzyl group and additional substitutions on the nitrogen atom of the methanesulfonamide core.

Table 1: Physicochemical Properties of Structurally Related Compounds

Compound NameMolecular FormulaMolecular Weight ( g/mol )CAS Number
N-(2-fluorobenzyl)-N-phenylmethanesulfonamideC14H14FNO2S279.33Not Available
N-(4-fluorobenzyl)-N-(2-methylphenyl)methanesulfonamideC15H16FNO2S293.36Not Available
N-(2-Fluorophenyl)methanesulfonamideC7H8FNO2S189.2198611-90-6

Data sourced from publicly available chemical databases. The absence of a CAS number for some compounds indicates they may not be commercially available or extensively documented.

Potential Structure of this compound

Based on systematic chemical nomenclature, the structure of this compound would consist of a methanesulfonyl group (CH₃SO₂) attached to a nitrogen atom. This nitrogen atom would, in turn, be bonded to a 2-fluorobenzyl group (-CH₂-C₆H₄-F, with the fluorine at the ortho position).

Below is a logical representation of this hypothetical structure.

structure cluster_methanesulfonyl Methanesulfonyl Group cluster_benzyl 2-Fluorobenzyl Group CH3 CH₃ S S CH3->S O1 O S->O1 O2 O S->O2 N N S->N CH2 CH₂ Ring C₆H₄-F CH2->Ring F F Ring->F N->CH2 H H N->H

Figure 1. Proposed structure of this compound.

Methodological Approach for Characterization

Should a researcher synthesize or isolate a compound believed to be this compound, a standard battery of analytical techniques would be required for confirmation.

A generalized workflow for the structural elucidation and characterization of a novel chemical entity is presented below.

workflow synthesis Putative Synthesis purification Purification (e.g., Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) purification->nmr ms Mass Spectrometry (e.g., HRMS) purification->ms ir Infrared Spectroscopy purification->ir elemental Elemental Analysis purification->elemental structure_confirm Structure Confirmation nmr->structure_confirm ms->structure_confirm ir->structure_confirm elemental->structure_confirm

Figure 2. Standard workflow for chemical structure confirmation.

Experimental Protocols:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would be expected to show characteristic peaks for the methyl group, the methylene bridge, and the aromatic protons of the fluorobenzyl group. The coupling patterns of the aromatic protons would be indicative of the ortho-substitution. ¹³C NMR would confirm the number of unique carbon environments. ¹⁹F NMR would show a singlet corresponding to the fluorine atom.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecule, allowing for the confirmation of its elemental composition (C₈H₁₀FNO₂S).

  • Infrared (IR) Spectroscopy: IR analysis would be expected to show characteristic absorption bands for the N-H bond, S=O stretches of the sulfonamide, and C-F bond.

Due to the lack of specific data for this compound, further details on its biological activity, signaling pathway interactions, and comprehensive experimental protocols cannot be provided at this time. Researchers interested in this compound would likely need to undertake its synthesis and characterization as a novel entity.

Spectral Analysis of N-(2-fluorobenzyl)methanesulfonamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for N-(2-fluorobenzyl)methanesulfonamide. These predictions are derived from data reported for analogous structures and general spectroscopic correlations.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
CH₃-SO₂2.8 - 3.0Singlet-
CH₂-N4.2 - 4.4Doublet~6
NH5.0 - 5.5Triplet (broad)~6
Aromatic-H7.0 - 7.4Multiplet-

Solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)
CH₃-SO₂35 - 40
CH₂-N45 - 50
Aromatic C-F160 - 163 (d, ¹JCF ≈ 245 Hz)
Aromatic C-CH₂125 - 128 (d, ²JCF ≈ 14 Hz)
Aromatic C124 - 131
Aromatic C-H115 - 116 (d, ²JCF ≈ 21 Hz)

Solvent: CDCl₃. Reference: CDCl₃ at 77.16 ppm.

Predicted Infrared (IR) Spectroscopy Data

Table 3: Predicted IR Absorption Bands for this compound

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
N-H Stretch3250 - 3350Medium
C-H Stretch (Aromatic)3000 - 3100Medium
C-H Stretch (Aliphatic)2850 - 3000Medium
S=O Stretch (Asymmetric)1320 - 1360Strong
S=O Stretch (Symmetric)1140 - 1180Strong
C-F Stretch1200 - 1250Strong
S-N Stretch895 - 935Medium
Predicted Mass Spectrometry (MS) Data

Table 4: Predicted m/z Peaks for this compound (Electron Ionization)

m/zPredicted Identity
203[M]⁺ (Molecular Ion)
109[C₇H₆F]⁺ (Fluorotropylium ion)
94[M - C₇H₆F]⁺ (Methanesulfonamide radical cation)
79[CH₃SO₂]⁺

Postulated Experimental Protocols

The following are generalized experimental protocols for the synthesis of this compound and the acquisition of its spectral data, based on established chemical literature for similar compounds.

Synthesis of this compound

A solution of 2-fluorobenzylamine (1.0 eq.) and a suitable base, such as triethylamine or pyridine (1.2 eq.), in a dry aprotic solvent like dichloromethane or tetrahydrofuran is cooled to 0 °C in an ice bath. Methanesulfonyl chloride (1.1 eq.) is then added dropwise to the stirred solution. After the addition is complete, the reaction mixture is allowed to warm to room temperature and is stirred for several hours until completion, as monitored by thin-layer chromatography. Upon completion, the reaction mixture is washed sequentially with dilute acid (e.g., 1M HCl), saturated aqueous sodium bicarbonate solution, and brine. The organic layer is then dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product. The crude this compound can be purified by recrystallization or column chromatography on silica gel.

NMR Spectroscopy

¹H and ¹³C NMR spectra would be recorded on a spectrometer operating at a frequency of 400 MHz or higher. The purified compound would be dissolved in an appropriate deuterated solvent, typically chloroform-d (CDCl₃), containing tetramethylsilane (TMS) as an internal standard (0.00 ppm).

Infrared (IR) Spectroscopy

The IR spectrum would be obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample could be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) from a solution in a volatile solvent, or as a KBr pellet.

Mass Spectrometry (MS)

Mass spectral data would be acquired on a mass spectrometer, typically using electron ionization (EI) at 70 eV. The sample would be introduced into the ion source via a direct insertion probe or through a gas chromatograph for volatile samples.

Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and characterization of a chemical compound like this compound.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis Reactants 2-Fluorobenzylamine + Methanesulfonyl Chloride Reaction Reaction in Suitable Solvent Reactants->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Recrystallization or Chromatography Workup->Purification Product Pure this compound Purification->Product NMR NMR Spectroscopy (¹H, ¹³C) Product->NMR IR IR Spectroscopy Product->IR MS Mass Spectrometry Product->MS Data_Analysis Data Interpretation & Structure Confirmation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis

Caption: Workflow for Synthesis and Spectral Analysis.

A Technical Guide to the Solubility of N-(2-fluorobenzyl)methanesulfonamide in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature review, specific quantitative solubility data for N-(2-fluorobenzyl)methanesulfonamide in a range of organic solvents has not been extensively published in publicly accessible databases or research articles. This guide, therefore, provides a comprehensive framework for understanding, predicting, and experimentally determining its solubility. It includes data for the parent compound, methanesulfonamide, as a baseline reference and details the established methodologies required to generate precise solubility data for the target compound.

Introduction to Sulfonamide Solubility

This compound belongs to the sulfonamide class of compounds. The solubility of sulfonamides is a critical parameter in drug development, influencing bioavailability, formulation, and purification strategies. Their amphiprotic nature, stemming from the acidic N-H proton and the basic nitrogen and oxygen atoms, allows for complex interactions with various solvents.

Solubility is governed by the principle of "like dissolves like." The overall solubility of this compound in a given organic solvent will be determined by a balance of factors:

  • Polarity: The polar sulfonyl group (-SO₂NH-) contributes to solubility in polar solvents.

  • Hydrogen Bonding: The N-H group can act as a hydrogen bond donor, while the oxygen and nitrogen atoms can act as acceptors, favoring interactions with protic solvents (e.g., alcohols) and other hydrogen bond-accepting solvents (e.g., acetone, ethyl acetate).

  • Aromatic and Aliphatic Moieties: The nonpolar 2-fluorobenzyl group will enhance solubility in less polar and aromatic solvents (e.g., toluene, cyclohexane) through van der Waals forces.

  • Crystal Lattice Energy: The energy required to break the solute-solute interactions in the crystal lattice is a major barrier to dissolution. Strong intermolecular forces in the solid state will lead to lower solubility.

Solubility Profile of a Model Compound: Methanesulfonamide

While data for this compound is not available, examining the solubility of its parent structure, methanesulfonamide (CH₃SO₂NH₂), provides valuable insight into the behavior of the core functional group. The additional 2-fluorobenzyl group on the target molecule is expected to increase its solubility in less polar and aromatic solvents compared to the data presented below.

A systematic study has determined the solubility of methanesulfonamide in various pure solvents.[1] The data reveals that solubility generally increases with a rise in temperature across all tested solvents.[1]

Table 1: Quantitative Solubility of Methanesulfonamide at 318.15 K (45 °C)

Solvent Mole Fraction Solubility (x * 10²)
1,4-Dioxane 2.619
Acetone 1.630
Ethyl Acetate 1.471
Acetonitrile 0.5048
Methanol 0.3888
Ethanol 0.3391
n-Propanol 0.3133
Toluene 0.2737
Isopropanol 0.2574
Cyclohexane 0.02238

Data sourced from a comprehensive study on methanesulfonamide solubility.[1]

Qualitative assessments also note that methanesulfonamide is slightly soluble in Dimethyl Sulfoxide (DMSO) and methanol.[2]

Experimental Protocol for Solubility Determination

To generate precise and reliable solubility data for this compound, the isothermal saturation shake-flask method is the gold standard. This method involves allowing a surplus of the solid compound to equilibrate with the solvent at a constant temperature, followed by the analysis of the resulting saturated solution.

Materials and Equipment
  • This compound (solid, high purity)

  • Selected organic solvents (analytical grade)

  • Scintillation vials or sealed flasks

  • Thermostatic shaker bath or incubator

  • Syringe filters (e.g., 0.22 µm PTFE or nylon)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a gravimetric analysis setup.

Step-by-Step Procedure
  • Preparation: Add an excess amount of solid this compound to a series of vials. An amount that ensures a solid phase remains after equilibration is crucial.

  • Solvent Addition: Accurately add a known volume or mass of the desired organic solvent to each vial.[1] Securely seal the vials to prevent solvent evaporation.[1]

  • Equilibration: Place the vials in a thermostatic shaker set to the desired temperature. Agitate the mixture for a sufficient duration to allow the system to reach equilibrium.[1] This period can range from 24 to 72 hours. It is advisable to perform preliminary tests to determine the time required to reach a stable concentration.[1]

  • Phase Separation: After equilibration, cease agitation and allow the vials to rest in the thermostatic bath for several hours to permit the undissolved solid to settle.

  • Sampling: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately attach a syringe filter and dispense the filtered, saturated solution into a clean, pre-weighed vial for analysis. This step is critical to remove any undissolved micro-particles.

  • Quantification: Determine the concentration of this compound in the filtered aliquot. Two common methods are detailed below.

Quantification Methods

A. Gravimetric Analysis

  • Accurately weigh the vial containing the filtered aliquot to determine the mass of the solution.[1]

  • Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that does not degrade the compound.

  • Once the solvent is fully removed, re-weigh the vial to determine the mass of the dissolved solid.

  • Calculate the solubility in units such as mg/mL or g/100 g of solvent.

B. HPLC Analysis

  • Prepare a series of calibration standards of this compound with known concentrations in the chosen solvent.

  • Generate a calibration curve by plotting the HPLC peak area against concentration.

  • Accurately dilute the filtered aliquot with a suitable mobile phase to a concentration that falls within the calibrated range of the HPLC instrument.[1]

  • Inject the diluted sample into the HPLC system and determine its concentration from the calibration curve.

  • Calculate the original solubility, accounting for the dilution factor.

Visualization of Experimental Workflow

The following diagrams illustrate the logical flow of the experimental protocols described above for determining solubility.

G cluster_prep Preparation & Equilibration cluster_sample Sampling cluster_quant Quantification cluster_grav Gravimetric Method cluster_hplc HPLC Method A Add excess solid solute to vials B Add known volume of solvent A->B C Seal vials securely B->C D Agitate in thermostatic shaker for 24-72h C->D E Settle solids post-agitation D->E F Withdraw supernatant with syringe E->F G Filter through 0.22µm syringe filter F->G H Collect filtrate in pre-weighed vial G->H I Choose Quantification Method H->I J Weigh saturated solution I->J Gravimetric N Prepare calibration curve I->N HPLC K Evaporate solvent J->K L Weigh remaining solid K->L M Calculate Solubility L->M P Analyze via HPLC N->P O Dilute sample aliquot O->P Q Calculate Solubility P->Q

Caption: Workflow for solubility determination via the shake-flask method.

G cluster_hplc HPLC Quantification Detail A Prepare Stock Solution of Compound B Create Serial Dilutions (Calibration Standards) A->B C Inject Standards into HPLC B->C D Generate Calibration Curve (Peak Area vs. Concentration) C->D I Determine Concentration from Curve D->I E Take Filtered Saturated Sample Aliquot F Dilute Sample to fall within Curve Range E->F G Inject Diluted Sample F->G H Measure Peak Area G->H H->I J Calculate Original Solubility (Apply Dilution Factor) I->J

Caption: Detailed logical steps for the HPLC quantification method.

References

A Technical Guide to the Biological Activities of Methanesulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The methanesulfonamide moiety, with its distinct physicochemical properties, has emerged as a critical pharmacophore in contemporary medicinal chemistry. Its derivatives have demonstrated a broad spectrum of biological activities, leading to their investigation and development as therapeutic agents for a multitude of diseases. This technical guide provides a comprehensive overview of the significant biological activities of methanesulfonamide derivatives, detailing experimental protocols, summarizing quantitative data, and illustrating key signaling pathways.

Anti-inflammatory Activity

Methanesulfonamide derivatives have been extensively explored as anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2. Selective COX-2 inhibition is a key strategy to mitigate the gastrointestinal side effects associated with non-selective non-steroidal anti-inflammatory drugs (NSAIDs).

Cyclooxygenase-2 (COX-2) Inhibition

The methanesulfonamido (-SO2NHCH3) or a related sulfonamide group is a hallmark of many selective COX-2 inhibitors. This group often plays a crucial role in binding to a specific side pocket in the COX-2 enzyme active site, contributing to their selectivity over the COX-1 isoform.

Quantitative Data: COX-1 and COX-2 Inhibition by Methanesulfonamide Derivatives

Compound ClassDerivativeCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference
3-Aryl-4-(4-methylsulfonamidophenyl)-2(5H)furanones4-H>1000.4>250[1]
3-Aryl-4-(4-methylsulfonamidophenyl)-2(5H)furanones4-F39.41.330.3[1]
3-Aryl-4-(4-methylsulfonamidophenyl)-2(5H)furanones4-Cl19.80.922.0[1]
3-Aryl-4-(4-methylsulfonamidophenyl)-2(5H)furanones4-Br12.13.93.1[1]
3-Aryl-4-(4-methylsulfonamidophenyl)-2(5H)furanones4-Me>1000.4>250[1]
3-Aryl-4-(4-methylsulfonamidophenyl)-2(5H)furanones4-OMe>1000.3>333.3[1]
Pyrazole DerivativePYZ16-0.5210.73[2]
Pyrazole DerivativeCelecoxib (Reference)-0.789.51[2]
Pyrazole DerivativePYZ10-0.0000283-[2]
Pyrazole DerivativePYZ11-0.0002272-[2]

Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay

This protocol outlines a common method for determining the inhibitory activity of test compounds against COX-1 and COX-2.

  • Materials:

    • Purified ovine COX-1 or human recombinant COX-2 enzyme

    • Reaction Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

    • Heme cofactor

    • Co-factor solution (e.g., containing glutathione and tetramethyl-p-phenylenediamine dihydrochloride)

    • Arachidonic acid (substrate)

    • Test compounds dissolved in DMSO

    • Reference inhibitor (e.g., Celecoxib)

    • 96-well plates

    • Plate reader

  • Procedure:

    • Prepare serial dilutions of the test compounds and reference inhibitor in DMSO.

    • In a 96-well plate, add the reaction buffer, heme, and either COX-1 or COX-2 enzyme.

    • Add the test compound dilutions or vehicle (DMSO) to the respective wells.

    • Incubate the plate for a defined period (e.g., 10-15 minutes) at room temperature to allow for inhibitor-enzyme binding.

    • Initiate the enzymatic reaction by adding the substrate, arachidonic acid, to all wells.

    • Incubate the plate for a specific time (e.g., 2 minutes) at 37°C.

    • Stop the reaction by adding a suitable stop solution (e.g., a solution of stannous chloride or hydrochloric acid).

    • Measure the amount of prostaglandin (e.g., PGE2) produced using an appropriate detection method, such as an enzyme immunoassay (EIA) or a fluorometric assay.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo model is widely used to assess the anti-inflammatory activity of compounds.

  • Animals: Male Wistar or Sprague-Dawley rats (150-200 g).

  • Materials:

    • 1% w/v λ-carrageenan suspension in sterile saline.

    • Test compounds and reference drug (e.g., Indomethacin) suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose).

    • Plethysmometer.

  • Procedure:

    • Fast the rats overnight with free access to water.

    • Administer the test compounds or reference drug orally (p.o.) or intraperitoneally (i.p.) at desired doses. Control animals receive the vehicle only.

    • After a specific time (e.g., 30-60 minutes) following drug administration, inject 0.1 mL of 1% carrageenan suspension into the sub-plantar region of the right hind paw of each rat.

    • Measure the paw volume of each rat using a plethysmometer at time 0 (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).

    • The degree of edema is calculated as the difference in paw volume before and after carrageenan injection.

    • The percentage inhibition of edema is calculated for each group relative to the control group.

COX_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagents Prepare Reagents (Enzyme, Buffer, Substrate) plate Add Enzyme and Test Compound to Plate reagents->plate compounds Prepare Test Compounds (Serial Dilutions) compounds->plate pre_incubate Pre-incubation (Enzyme-Inhibitor Binding) plate->pre_incubate initiate Initiate Reaction (Add Arachidonic Acid) pre_incubate->initiate incubate Incubation (Prostaglandin Production) initiate->incubate stop Stop Reaction incubate->stop measure Measure Prostaglandin Levels stop->measure calculate Calculate % Inhibition measure->calculate ic50 Determine IC50 Value calculate->ic50

Workflow for the in vitro COX inhibition assay.

Anticancer Activity

The sulfonamide group is a key structural feature in several approved anticancer drugs, and numerous methanesulfonamide derivatives have been synthesized and evaluated for their potential as anticancer agents. They exert their effects through various mechanisms, including the inhibition of enzymes crucial for tumor growth and survival, such as carbonic anhydrases and protein kinases.

Carbonic Anhydrase (CA) Inhibition

Carbonic anhydrase IX (CA IX) is a tumor-associated enzyme that is overexpressed in many hypoxic tumors. It plays a role in pH regulation in the tumor microenvironment, contributing to tumor cell survival and proliferation. Methanesulfonamide derivatives have been designed as potent inhibitors of CA IX.

Quantitative Data: Carbonic Anhydrase Inhibition by Methanesulfonamide Derivatives

Compound ClassDerivativehCA I Ki (nM)hCA II Ki (nM)hCA IX Ki (nM)hCA XII Ki (nM)Reference
Pyrazole-carboxamide4c 1869.529.88.537.4[3]
Pyrazole-carboxamide5b 489.311.810.332.5[3]
Indeno[1,2-c]pyrazole-carboxamide15 >100001.36.1148.9[3]
Pyridazine-carboxamide10a >1000033.7105.4154.7[3]
Pyridazine-carboxamide10d >1000079.5185.3256.4[3]
Uracil-substituted sulfonamide12 --4.8-[4]
Uracil-substituted sulfonamide16 --1.9-[4]
Adenine-substituted sulfonamide29 --11.4-[4]
ReferenceAcetazolamide (AAZ) 2501225.85.7[3]

Experimental Protocol: In Vitro Carbonic Anhydrase Inhibition Assay

This protocol describes a stopped-flow method to measure the inhibition of CA-catalyzed CO2 hydration.

  • Materials:

    • Purified human CA isozymes (e.g., hCA I, II, IX, XII)

    • Buffer (e.g., Tris-HCl, pH 7.5)

    • CO2-saturated water

    • pH indicator (e.g., 4-nitrophenol)

    • Test compounds dissolved in DMSO

    • Reference inhibitor (e.g., Acetazolamide)

    • Stopped-flow spectrophotometer

  • Procedure:

    • Prepare serial dilutions of the test compounds and reference inhibitor.

    • The assay measures the time required for the pH to drop from 7.5 to 6.5 in the presence and absence of the inhibitor.

    • The enzyme and inhibitor are pre-incubated together.

    • The reaction is initiated by mixing the enzyme-inhibitor solution with the CO2-saturated buffer containing the pH indicator.

    • The change in absorbance of the pH indicator is monitored over time.

    • The initial rates of the reaction are determined.

    • The percentage of inhibition is calculated for each inhibitor concentration.

    • IC50 values are determined from dose-response curves. Ki values are then calculated using the Cheng-Prusoff equation.

Kinase Inhibition

Protein kinases are key regulators of cellular signaling pathways, and their dysregulation is a common feature of cancer. The sulfonamide moiety is a common feature in many kinase inhibitors, where it can form critical hydrogen bonds within the kinase domain.

Quantitative Data: Kinase Inhibition by Methanesulfonamide Derivatives

CompoundTarget KinaseIC50 (nM)Reference
Lorlatinib ALK (wild-type)6.9 (cellular)[5]
Lorlatinib ALK L1196M16 (cellular)[5]
Lorlatinib ALK G1269A12 (cellular)[5]
Lorlatinib ALK G1202R45 (cellular)[5]
Lorlatinib ROS1 (wild-type)1.3 (cellular)[5]
Compound 28a c-Met1.8[6]
Compound 8d c-Met<10[6]
Compound 8e c-Met<10[6]
Compound 12 c-Met<10[6]

Experimental Protocol: In Vitro Kinase Inhibition Assay

This is a general protocol for measuring kinase inhibition. Specific substrates and conditions will vary depending on the kinase.

  • Materials:

    • Purified recombinant kinase

    • Kinase-specific substrate (peptide or protein)

    • ATP (adenosine triphosphate)

    • Test compound

    • Kinase assay buffer (containing MgCl2, DTT, etc.)

    • Detection reagent (e.g., ADP-Glo™, LanthaScreen™, or [γ-³²P]ATP)

    • Microplate reader (luminescence, fluorescence, or scintillation)

  • Procedure:

    • Prepare serial dilutions of the test compound in an appropriate solvent (e.g., DMSO).

    • In a microplate, add the kinase, the test compound, and the kinase assay buffer.

    • Incubate for a short period to allow for compound-enzyme interaction.

    • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes).

    • Stop the reaction and measure the kinase activity using the chosen detection reagent and microplate reader.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Determine the IC50 value from the dose-response curve.

VEGFR2_Pathway cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling cluster_effects Cellular Response VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binding & Dimerization PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K SRC Src VEGFR2->SRC Permeability Permeability VEGFR2->Permeability Proliferation Proliferation PLCg->Proliferation Survival Survival PI3K->Survival Migration Migration SRC->Migration Inhibitor Methanesulfonamide Kinase Inhibitor Inhibitor->VEGFR2 Inhibition DHPS_Inhibition_Pathway cluster_folate Bacterial Folic Acid Synthesis cluster_inhibition PABA p-Aminobenzoic acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHPPP Dihydropterin pyrophosphate (DHPPP) DHPPP->DHPS Dihydropteroate Dihydropteroate DHPS->Dihydropteroate Folic_Acid Folic Acid Dihydropteroate->Folic_Acid Further Steps Inhibitor Methanesulfonamide Derivative Inhibitor->DHPS Competitive Inhibition

References

The Emergence of a Novel Kinase Inhibitor: A Technical Guide to N-(2-fluorobenzyl)methanesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document presents a hypothetical discovery and development history for N-(2-fluorobenzyl)methanesulfonamide. The data, experimental protocols, and proposed mechanisms are illustrative and based on established principles of medicinal chemistry and drug discovery for the purpose of fulfilling the prompt's requirements.

Abstract

This compound is a novel synthetic compound that has emerged from targeted library screening as a potent and selective inhibitor of a key oncogenic kinase (hereafter referred to as K-Kinase). This technical guide provides an in-depth overview of the discovery, synthesis, and preclinical evaluation of this compound. It is intended for researchers, scientists, and drug development professionals interested in the evolving landscape of kinase inhibitor discovery. The guide details the hypothetical physicochemical properties, in vitro and in vivo data, and includes comprehensive experimental protocols and conceptual diagrams to illustrate its proposed mechanism of action and synthetic pathway.

Introduction and Discovery

The discovery of this compound originated from a high-throughput screening campaign aimed at identifying novel inhibitors of K-Kinase, a serine/threonine kinase implicated in various proliferative diseases. Initial hits from the screen were largely composed of compounds with a sulfonamide scaffold, a well-established pharmacophore in medicinal chemistry.[1] Structure-activity relationship (SAR) studies of these initial hits indicated that N-alkylation of the sulfonamide nitrogen with a benzyl group led to a significant increase in potency.

Further optimization focused on substitutions on the benzyl ring to enhance binding affinity and modulate physicochemical properties. The introduction of a fluorine atom at the 2-position of the benzyl ring was explored due to fluorine's ability to form favorable interactions with protein backbones and improve metabolic stability.[2][3] This strategic modification resulted in this compound, a compound with sub-micromolar potency and excellent selectivity for K-Kinase.

Physicochemical and Pharmacokinetic Properties

A summary of the key physicochemical and pharmacokinetic properties of this compound is presented in the table below.

PropertyValue
Molecular Formula C₈H₁₀FNO₂S
Molecular Weight 203.23 g/mol
LogP 1.85
pKa 10.2 (sulfonamide N-H)
Aqueous Solubility (pH 7.4) 150 µM
Human Liver Microsomal Stability (t½) > 60 min
Caco-2 Permeability (Papp A→B) 15 x 10⁻⁶ cm/s
Oral Bioavailability (Rat) 45%

In Vitro and In Vivo Efficacy

The biological activity of this compound was assessed in a series of in vitro and in vivo experiments. The compound demonstrated potent inhibition of K-Kinase and dose-dependent anti-proliferative effects in a human cancer cell line model.

AssayEndpointValue
Biochemical Assay K-Kinase IC₅₀85 nM
Cell-Based Assay (MCF-7) Anti-proliferative IC₅₀0.5 µM
In Vivo Xenograft (Mouse) Tumor Growth Inhibition (50 mg/kg, oral)60%

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is achieved through a straightforward nucleophilic substitution reaction.

Materials:

  • 2-Fluorobenzylamine

  • Methanesulfonyl chloride

  • Triethylamine

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a stirred solution of 2-fluorobenzylamine (1.0 eq) in DCM at 0 °C, add triethylamine (1.2 eq).

  • Slowly add methanesulfonyl chloride (1.1 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Quench the reaction with saturated sodium bicarbonate solution and separate the organic layer.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography (Ethyl acetate/Hexanes gradient) to afford this compound as a white solid.

K-Kinase Inhibition Assay (Biochemical)

Materials:

  • Recombinant human K-Kinase

  • ATP

  • Biotinylated peptide substrate

  • This compound (test compound)

  • Kinase buffer (50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • HTRF KinEASE-STK S1 kit reagents

Procedure:

  • Prepare a serial dilution of this compound in DMSO.

  • In a 384-well plate, add the test compound, K-Kinase, and the biotinylated peptide substrate in kinase buffer.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction mixture at room temperature for 60 minutes.

  • Stop the reaction and detect phosphorylation of the substrate using the HTRF KinEASE-STK S1 kit according to the manufacturer's instructions.

  • Measure the HTRF signal on a compatible plate reader.

  • Calculate the IC₅₀ value by fitting the dose-response data to a four-parameter logistic equation.

Visualizations

Synthesis_of_N_2_fluorobenzyl_methanesulfonamide reactant1 2-Fluorobenzylamine product This compound reactant1->product reactant2 Methanesulfonyl chloride reactant2->product reagent Triethylamine DCM reagent->product

Caption: Synthetic scheme for this compound.

K_Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Growth Factor Receptor k_kinase K-Kinase receptor->k_kinase Activates substrate Downstream Substrate k_kinase->substrate Phosphorylates transcription Gene Transcription (Proliferation, Survival) substrate->transcription Promotes inhibitor This compound inhibitor->k_kinase Inhibits

Caption: Proposed mechanism of action via K-Kinase inhibition.

References

N-(2-fluorobenzyl)methanesulfonamide: An In-Depth Technical Guide to Hypothesized Mechanisms of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the mechanism of action of N-(2-fluorobenzyl)methanesulfonamide is not extensively available in the public domain. This document, therefore, presents a series of well-reasoned hypotheses based on the known biological activities of structurally related sulfonamide-containing compounds. The proposed mechanisms, experimental protocols, and data are intended to serve as a guide for future research and are not based on confirmed experimental results for this specific molecule.

Introduction

This compound is a chemical compound belonging to the sulfonamide class, a group of compounds of significant interest in medicinal chemistry due to their diverse pharmacological activities. While the specific biological targets and mechanism of action for this compound have not been fully elucidated, the structural motifs present in the molecule, namely the sulfonamide and the fluorobenzyl groups, suggest several plausible biological activities. This whitepaper will explore three primary hypotheses for the mechanism of action of this compound, drawing parallels from research on related sulfonamide derivatives. The hypotheses center on the potential for this compound to act as an inhibitor of carbonic anhydrases, an antagonist of endothelin receptors, or a modulator of the PI3K/Akt signaling pathway. For each hypothesis, we will present the underlying rationale, a proposed signaling pathway, hypothetical quantitative data, and a detailed experimental protocol to facilitate further investigation.

Hypothesis 1: Inhibition of Carbonic Anhydrase

The sulfonamide moiety is a well-established pharmacophore known to interact with zinc-containing enzymes, most notably carbonic anhydrases (CAs).[1] CAs are a family of enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. Their inhibition has therapeutic applications in various conditions, including glaucoma, epilepsy, and certain types of cancer.[1]

Rationale

Many sulfonamide-based drugs are potent inhibitors of carbonic anhydrases. The primary interaction involves the coordination of the sulfonamide anion to the zinc ion in the enzyme's active site. Given that this compound possesses an accessible sulfonamide group, it is plausible that it could bind to and inhibit one or more isoforms of carbonic anhydrase. The 2-fluorobenzyl group would likely occupy a hydrophobic region of the active site, potentially influencing the compound's potency and isoform selectivity.

Hypothesized Signaling Pathway

G cluster_0 Carbonic Anhydrase Catalytic Cycle CO2 CO2 CA_Active_Site CA Active Site (Zn2+) CO2->CA_Active_Site Binds H2O H2O H2O->CA_Active_Site Binds H2CO3 H2CO3 CA_Active_Site->H2CO3 Catalyzes HCO3- HCO3- H2CO3->HCO3- Dissociates H+ H+ H2CO3->H+ This compound This compound This compound->CA_Active_Site Inhibits

Caption: Hypothesized inhibition of the carbonic anhydrase catalytic cycle.

Hypothetical Quantitative Data
Carbonic Anhydrase IsoformThis compound IC50 (nM) [Hypothetical]Acetazolamide IC50 (nM) [Control]
CA I250250
CA II5012
CA IX1525
CA XII305.8
Experimental Protocol: Carbonic Anhydrase Inhibition Assay

This protocol describes a stopped-flow spectrophotometric assay to measure the inhibition of carbonic anhydrase II (CA II).

1. Reagents and Materials:

  • Human recombinant CA II

  • This compound

  • Acetazolamide (positive control)

  • 4-Nitrophenyl acetate (substrate)

  • HEPES buffer (20 mM, pH 7.4)

  • Dimethyl sulfoxide (DMSO)

  • Stopped-flow spectrophotometer

  • 96-well plates

2. Method:

  • Prepare a stock solution of this compound and acetazolamide in DMSO.

  • Serially dilute the compounds in HEPES buffer to achieve a range of final concentrations. The final DMSO concentration should not exceed 0.5%.

  • Prepare a solution of human recombinant CA II in HEPES buffer.

  • Prepare a solution of 4-nitrophenyl acetate in acetonitrile.

  • In a 96-well plate, mix the CA II solution with the various concentrations of the test compound or control and incubate for 15 minutes at room temperature.

  • The reaction is initiated by rapidly mixing the enzyme-inhibitor solution with the 4-nitrophenyl acetate substrate solution in the stopped-flow spectrophotometer.

  • The hydrolysis of 4-nitrophenyl acetate to 4-nitrophenolate is monitored by measuring the increase in absorbance at 400 nm.

  • The initial reaction rates are calculated.

  • The IC50 values are determined by plotting the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Hypothesis 2: Antagonism of Endothelin Receptors

Several sulfonamide-containing molecules have been developed as antagonists of endothelin (ET) receptors, particularly the ET-A receptor subtype.[2] The endothelin system plays a crucial role in vasoconstriction and cell proliferation, and its dysregulation is implicated in various cardiovascular diseases and cancers.

Rationale

The biphenylsulfonamide scaffold is a known pharmacophore for endothelin receptor antagonists.[2] While this compound is not a biphenylsulfonamide, the spatial arrangement of its aromatic ring and sulfonamide group may allow it to interact with the ligand-binding pocket of endothelin receptors. The 2-fluorobenzyl moiety could potentially form favorable interactions within the hydrophobic domains of the receptor, leading to competitive antagonism of endothelin-1 (ET-1) binding.

Hypothesized Signaling Pathway

G cluster_0 Endothelin Receptor Signaling ET-1 Endothelin-1 (ET-1) ET-A_Receptor ET-A Receptor ET-1->ET-A_Receptor Binds Gq Gq protein ET-A_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3_DAG IP3 and DAG PLC->IP3_DAG Generates Ca_Release Intracellular Ca2+ Release IP3_DAG->Ca_Release Induces Downstream_Effects Vasoconstriction, Proliferation Ca_Release->Downstream_Effects Compound This compound Compound->ET-A_Receptor Antagonizes

Caption: Hypothesized antagonism of the endothelin-A receptor signaling pathway.

Hypothetical Quantitative Data
Receptor SubtypeThis compound Ki (nM) [Hypothetical]Bosentan Ki (nM) [Control]
ET-A7527
ET-B1500930
Experimental Protocol: Radioligand Binding Assay for Endothelin Receptors

This protocol outlines a competitive binding assay to determine the affinity of this compound for the ET-A receptor.

1. Reagents and Materials:

  • Membranes from cells expressing recombinant human ET-A receptors

  • [¹²⁵I]-ET-1 (radioligand)

  • This compound

  • Bosentan (non-selective antagonist control)

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl₂ and 0.1% BSA)

  • Scintillation fluid

  • Glass fiber filters

  • Scintillation counter

2. Method:

  • Prepare stock solutions of this compound and bosentan in DMSO.

  • Perform serial dilutions of the test compounds in the binding buffer.

  • In reaction tubes, combine the cell membranes, [¹²⁵I]-ET-1 at a concentration near its Kd, and varying concentrations of the test compound or control.

  • To determine non-specific binding, a set of tubes will contain a high concentration of unlabeled ET-1.

  • Incubate the mixture at room temperature for a defined period (e.g., 2 hours) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold binding buffer to remove unbound radioligand.

  • Place the filters in scintillation vials with scintillation fluid.

  • Measure the radioactivity using a scintillation counter.

  • Calculate the specific binding at each concentration of the test compound.

  • Determine the Ki values by fitting the data to a one-site competition binding model using appropriate software (e.g., Prism).

Hypothesis 3: Inhibition of the PI3K/Akt Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell proliferation, survival, and metabolism. Its overactivation is a common feature in many human cancers, making it an attractive target for cancer therapy.[3] Some sulfonamide derivatives have been investigated as inhibitors of this pathway.[3]

Rationale

While less common than for the previously mentioned targets, some sulfonamides have been shown to inhibit PI3K. The mechanism can be either direct inhibition of the kinase activity or indirect modulation of upstream or downstream components of the pathway. The this compound structure could potentially fit into the ATP-binding pocket of PI3K or interact with other allosteric sites. The fluorine substitution on the benzyl ring might enhance binding affinity through favorable electrostatic interactions.

Hypothesized Signaling Pathway

G cluster_0 PI3K/Akt Signaling Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Recruits pAkt p-Akt (Active) Akt->pAkt Phosphorylation Cell_Survival Cell Survival, Proliferation pAkt->Cell_Survival Promotes Compound This compound Compound->PI3K Inhibits

Caption: Hypothesized inhibition of the PI3K/Akt signaling pathway.

Hypothetical Quantitative Data
Cell LineThis compound EC50 (µM) for p-Akt inhibition [Hypothetical]PI-103 EC50 (µM) for p-Akt inhibition [Control]
MCF-7 (Breast Cancer)5.20.08
PC-3 (Prostate Cancer)8.90.15
U-87 MG (Glioblastoma)6.50.12
Experimental Protocol: Western Blot Analysis of Akt Phosphorylation

This protocol describes how to assess the inhibitory effect of this compound on the PI3K/Akt pathway by measuring the phosphorylation of Akt.

1. Reagents and Materials:

  • Cancer cell line (e.g., MCF-7)

  • Cell culture medium and supplements

  • This compound

  • PI-103 (positive control)

  • Growth factor (e.g., IGF-1)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-p-Akt Ser473, anti-total Akt, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

2. Method:

  • Culture MCF-7 cells to 70-80% confluency.

  • Serum-starve the cells for 12-24 hours.

  • Pre-treat the cells with various concentrations of this compound or PI-103 for 2 hours.

  • Stimulate the cells with a growth factor (e.g., 100 ng/mL IGF-1) for 15 minutes.

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein from each sample by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against p-Akt and total Akt overnight at 4°C. A loading control like β-actin should also be probed.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Quantify the band intensities and normalize the p-Akt signal to the total Akt signal.

Conclusion and Future Directions

The structural features of this compound suggest that it may possess interesting pharmacological properties. This whitepaper has outlined three plausible, yet hypothetical, mechanisms of action: inhibition of carbonic anhydrases, antagonism of endothelin receptors, and inhibition of the PI3K/Akt signaling pathway. Each of these hypotheses is grounded in the known activities of structurally related sulfonamide compounds.

To validate these hypotheses, a systematic experimental approach is required. The protocols provided herein offer a starting point for such investigations. Initial screening through in vitro assays, such as those described, will be crucial to identify the primary biological target(s) of this compound. Subsequent studies, including cell-based assays to confirm functional activity and in vivo models to assess therapeutic potential, will be necessary to fully elucidate the pharmacological profile of this compound. The exploration of this compound's mechanism of action could potentially lead to the development of novel therapeutic agents for a range of diseases.

References

In Silico Prediction of N-(2-fluorobenzyl)methanesulfonamide Targets: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

N-(2-fluorobenzyl)methanesulfonamide is a small molecule with potential therapeutic applications. However, its specific biological targets remain unelucidated. This technical guide provides a comprehensive framework for the in silico prediction of its molecular targets, leveraging established computational methodologies. Due to the absence of direct experimental data for this specific compound, this guide will focus on a generalized workflow, utilizing known targets of structurally related methanesulfonamide derivatives, namely Cyclooxygenase-2 (COX-2) and Carbonic Anhydrase IX (CA IX), as illustrative examples. This document outlines detailed protocols for ligand-based and structure-based virtual screening, pharmacophore modeling, molecular docking, and ADMET prediction. Furthermore, it presents relevant signaling pathways and a strategic workflow for target identification and validation, supplemented with quantitative data from analogous compounds to guide future experimental studies.

Introduction to In Silico Target Prediction

The identification of a bioactive compound's protein targets is a pivotal and often rate-limiting step in drug discovery. Traditional experimental approaches for target deconvolution can be both time-consuming and resource-intensive. In silico target prediction, also referred to as target fishing or reverse docking, has emerged as a powerful and cost-effective strategy to generate hypotheses about the molecular targets of a small molecule.[1] These computational techniques harness the vast repositories of public biological and chemical data to predict potential protein-ligand interactions.

The two principal strategies in computational target prediction are:

  • Ligand-Based Methods: These approaches are predicated on the principle that structurally similar molecules are likely to exhibit similar biological activities.[1] By comparing a query molecule, such as this compound, to databases of compounds with known protein targets, potential targets can be inferred.

  • Structure-Based Methods: When the three-dimensional (3D) structure of a potential protein target is available, structure-based methods like molecular docking can be employed to predict the binding mode and affinity of a small molecule within the protein's active site.[2]

This guide will detail a workflow that strategically combines these approaches to predict the targets of this compound.

Predicted Targets of Methanesulfonamide Derivatives

While specific targets for this compound are not yet identified, the broader class of methanesulfonamide derivatives has been shown to interact with several key proteins, including:

  • Cyclooxygenase-2 (COX-2): An enzyme responsible for the formation of prostanoids, which are involved in inflammation and pain.[3]

  • Carbonic Anhydrase IX (CA IX): A tumor-associated enzyme that plays a crucial role in pH regulation in the tumor microenvironment and is a target for anticancer therapies.[4]

These two proteins will be used as primary examples for the subsequent in silico workflow.

Quantitative Data for Methanesulfonamide Derivatives

The following tables summarize the biological activity of various methanesulfonamide derivatives against COX-2 and Carbonic Anhydrases. This data, while not for this compound itself, provides a valuable reference for expected potency and selectivity.

Table 1: Cyclooxygenase-2 (COX-2) Inhibitory Activity of Methanesulfonamide Derivatives

Compound ClassSpecific Compound ExampleCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
3-Aryl-4-(4-methylsulfonamidophenyl)-2(5H)furanonesCompound with p-Me substituent on C-3 phenyl ring>1000.9>111[5]
5-Methanesulfonamido-1-indanone Derivatives6-[(2,4-difluorophenyl)-thio]-5-methanesulfonamido-1-indanone--Potent and selective[6]
Chalcone, Pyrazoline, and Pyridine DerivativesPyrazoline derivative 4h--Gastric safe with anti-inflammatory activity[7]

Table 2: Carbonic Anhydrase Inhibitory Activity of Sulfonamide Derivatives

Compound ClassTarget IsoformKi (nM)Reference CompoundReference Ki (nM)
Aromatic SulfonamideshCA I240 - 2185Acetazolamide-
hCA II19 - 83Acetazolamide-
hCA IX25 - 882Acetazolamide25.7[8]
hCA XII8.8 - 175Acetazolamide-
Ureido-substituted benzenesulfonamideshCA IX-U-F (SLC-0111)-

In Silico Prediction Workflow

A systematic in silico workflow is essential for the robust prediction of biological targets. The following diagram illustrates a recommended workflow for this compound.

G cluster_0 In Silico Prediction cluster_1 Experimental Validation LigandPrep Ligand Preparation (this compound) LigandBased Ligand-Based Screening (Similarity Search, Pharmacophore) LigandPrep->LigandBased StructureBased Structure-Based Screening (Reverse Docking) LigandPrep->StructureBased ADMET ADMET Prediction LigandPrep->ADMET HitPri Hit Prioritization LigandBased->HitPri StructureBased->HitPri ADMET->HitPri Biochem Biochemical Assays (Enzyme Inhibition) HitPri->Biochem CellBased Cell-Based Assays (Signaling, Proliferation) Biochem->CellBased InVivo In Vivo Models (Animal Studies) CellBased->InVivo

Caption: A comprehensive workflow for in silico target prediction and subsequent experimental validation.

Experimental Protocols: In Silico Prediction

Objective: To generate a high-quality 3D structure of this compound for subsequent computational analyses.

Protocol:

  • Structure Generation: Draw the 2D structure of this compound using chemical drawing software such as ChemDraw or MarvinSketch.

  • 3D Conversion: Convert the 2D structure to a 3D conformation.

  • Energy Minimization: Perform energy minimization of the 3D structure using a suitable force field (e.g., MMFF94) to obtain a low-energy, stable conformation. This can be done using software like Avogadro or MOE (Molecular Operating Environment).

  • File Format Conversion: Save the final 3D structure in appropriate file formats (e.g., .mol2, .sdf, .pdbqt) required by different docking and screening software.

Objective: To identify the essential 3D chemical features of molecules known to bind to a specific target and use this model to screen for novel compounds.[9]

Protocol:

  • Training Set Compilation: Collect a set of structurally diverse molecules with known high affinity for the target of interest (e.g., known COX-2 inhibitors).

  • Pharmacophore Feature Identification: Identify common chemical features among the training set molecules, such as hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings, and positive/negative ionizable groups.[9]

  • Pharmacophore Model Generation: Generate a 3D pharmacophore model that represents the spatial arrangement of these key features. Software such as LigandScout or MOE can be used for this purpose.

  • Model Validation: Validate the generated pharmacophore model using a test set of known active and inactive compounds to assess its ability to discriminate between them.

  • Database Screening: Screen a 3D conformational database of this compound against the validated pharmacophore model to determine if it matches the required features.

Objective: To predict the binding conformation and affinity of this compound to a panel of potential protein targets.[10]

Protocol:

  • Protein Preparation:

    • Download the 3D crystal structure of the target protein (e.g., COX-2, CA IX) from the Protein Data Bank (PDB).

    • Remove water molecules, co-crystallized ligands, and any non-essential ions.

    • Add hydrogen atoms and assign appropriate protonation states to amino acid residues.

    • Repair any missing residues or loops if necessary.

  • Binding Site Definition: Define the binding site (active site) of the protein. This is often the location of the co-crystallized ligand or can be predicted using pocket detection algorithms.

  • Docking Simulation:

    • Use docking software such as AutoDock Vina, Glide, or GOLD to dock the prepared 3D structure of this compound into the defined binding site of the target protein.[11]

    • The software will generate multiple possible binding poses and calculate a docking score (an estimation of binding affinity) for each pose.

  • Pose Analysis and Scoring:

    • Analyze the top-ranked docking poses to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the protein.

    • Prioritize targets based on the docking scores and the quality of the predicted binding interactions.

Objective: To computationally assess the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of this compound to evaluate its drug-likeness.[12]

Protocol:

  • Input Structure: Use the 2D or 3D structure of this compound as input.

  • Software/Web Server Selection: Utilize ADMET prediction software or web servers such as SwissADME, pkCSM, or ADMETlab.[12][13]

  • Property Prediction: The tools will predict a range of properties, including:

    • Absorption: Oral bioavailability, Caco-2 permeability, intestinal absorption.

    • Distribution: Plasma protein binding, blood-brain barrier penetration.

    • Metabolism: Cytochrome P450 (CYP) inhibition.

    • Excretion: Renal clearance.

    • Toxicity: Ames mutagenicity, hepatotoxicity, cardiotoxicity (hERG inhibition).

  • Analysis: Analyze the predicted ADMET profile to identify potential liabilities that may hinder the development of the compound as a drug.

Signaling Pathways of Potential Targets

Understanding the signaling pathways associated with predicted targets is crucial for designing relevant cell-based assays for experimental validation.

Cyclooxygenase-2 (COX-2) Signaling Pathway

COX-2 is an inducible enzyme that catalyzes the conversion of arachidonic acid to prostaglandins, such as Prostaglandin E2 (PGE2). PGE2 then binds to its receptors (EP1-4) on the cell surface, activating downstream signaling cascades that are implicated in inflammation and cancer progression.[14]

G Arachidonic Acid Arachidonic Acid COX-2 COX-2 Arachidonic Acid->COX-2 Prostaglandins (PGE2) Prostaglandins (PGE2) COX-2->Prostaglandins (PGE2) EP Receptors EP Receptors Prostaglandins (PGE2)->EP Receptors Downstream Signaling Downstream Signaling (e.g., PKA, β-catenin, NF-κB) EP Receptors->Downstream Signaling Inflammation_Proliferation Inflammation, Cell Proliferation, Angiogenesis, Immune Evasion Downstream Signaling->Inflammation_Proliferation

Caption: Simplified COX-2 signaling pathway leading to inflammatory and pro-tumorigenic responses.

Carbonic Anhydrase IX (CA IX) Signaling Pathway

Under hypoxic conditions, the transcription factor HIF-1α is stabilized and induces the expression of CA IX. CA IX is a transmembrane enzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate and protons. This activity contributes to the regulation of intracellular and extracellular pH, promoting cell survival and migration in the acidic tumor microenvironment.[15][16]

G Hypoxia Hypoxia HIF-1alpha HIF-1α Stabilization Hypoxia->HIF-1alpha CAIX_Expression CA IX Gene Expression HIF-1alpha->CAIX_Expression CAIX_Protein CA IX Protein CAIX_Expression->CAIX_Protein pH_Regulation Extracellular Acidification Intracellular Alkalinization CAIX_Protein->pH_Regulation Cell_Survival Cell Survival, Proliferation, Metastasis pH_Regulation->Cell_Survival

Caption: Hypoxia-induced CA IX expression and its role in pH regulation and tumor progression.

Experimental Validation

Following in silico prediction, experimental validation is imperative to confirm the computationally generated hypotheses.

Experimental Protocols: Target Validation

Objective: To determine if this compound directly inhibits the enzymatic activity of the predicted target proteins.

Protocol (Example for COX-2):

  • Reagents and Materials: Purified recombinant human COX-2 enzyme, arachidonic acid (substrate), a detection system to measure prostaglandin production (e.g., ELISA kit for PGE2), this compound, and a known COX-2 inhibitor (e.g., celecoxib) as a positive control.

  • Assay Procedure:

    • Pre-incubate the COX-2 enzyme with varying concentrations of this compound or the control inhibitor.

    • Initiate the enzymatic reaction by adding arachidonic acid.

    • Incubate for a defined period at the optimal temperature (e.g., 37°C).

    • Stop the reaction.

    • Quantify the amount of PGE2 produced using an ELISA kit.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the compound. Determine the IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) by plotting the percentage of inhibition against the compound concentration.

Objective: To assess the effect of this compound on the biological activity of the target protein in a cellular context.

Protocol (Example for CA IX):

  • Cell Lines: Use a cancer cell line that expresses high levels of CA IX under hypoxic conditions (e.g., HeLa or MDA-MB-231).

  • Hypoxia Induction: Culture the cells in a hypoxic chamber (e.g., 1% O2) to induce CA IX expression.

  • Compound Treatment: Treat the hypoxic cells with varying concentrations of this compound.

  • Endpoint Measurement:

    • Cell Viability/Proliferation Assay: Measure cell viability using assays like MTT or CellTiter-Glo to determine if the compound inhibits cell growth in a CA IX-dependent manner.

    • Extracellular Acidification Rate (ECAR) Assay: Use a Seahorse XF Analyzer to measure the effect of the compound on the rate of extracellular acidification, a functional readout of CA IX activity.

    • Western Blotting: Analyze the expression levels of downstream signaling proteins to see if they are modulated by the compound treatment.

Conclusion

This technical guide provides a comprehensive roadmap for the in silico prediction of biological targets for this compound. By employing a combination of ligand-based and structure-based computational methods, researchers can generate a prioritized list of potential targets. The illustrative examples of COX-2 and CA IX, based on the known activities of related methanesulfonamide derivatives, offer a starting point for these investigations. The detailed protocols for both in silico techniques and subsequent experimental validation are intended to guide researchers in elucidating the mechanism of action of this compound, thereby accelerating its potential development as a novel therapeutic agent. It is crucial to emphasize that in silico predictions are hypotheses that require rigorous experimental validation.

References

A Technical Guide to the Preliminary Cytotoxicity Screening of N-(2-fluorobenzyl)methanesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive framework for conducting a preliminary in vitro cytotoxicity screening of the novel compound, N-(2-fluorobenzyl)methanesulfonamide. It is designed for researchers, scientists, and drug development professionals engaged in the early-stage evaluation of new chemical entities. This document outlines detailed experimental protocols for standard cytotoxicity assays, presents hypothetical data in structured tables for clear interpretation, and visualizes key experimental workflows and potential cellular signaling pathways using Graphviz diagrams. The methodologies described herein are foundational for assessing the initial safety profile of this compound and guiding further preclinical development.

Introduction

This compound is a synthetic compound belonging to the sulfonamide class of molecules. Sulfonamides are a well-established pharmacophore known for a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[1][2] The introduction of a fluorobenzyl group suggests potential for enhanced biological activity and modified pharmacokinetic properties. A critical initial step in the evaluation of any new therapeutic candidate is the assessment of its cytotoxic potential.[3] This guide details a systematic approach to the preliminary cytotoxicity screening of this compound, employing robust and widely accepted in vitro assays to determine its effect on cell viability and membrane integrity.

Experimental Protocols

A battery of in vitro assays should be employed to obtain a comprehensive preliminary understanding of the cytotoxic effects of this compound. The following protocols for MTT and LDH assays are fundamental for this initial screening.

Cell Culture

Human cancer cell lines, such as HeLa (cervical cancer) and MCF-7 (breast cancer), are commonly used for initial cytotoxicity screening of novel sulfonamides.[4] Cells should be cultured in a suitable medium, such as RPMI-1640, supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.[4]

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[5] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[1]

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁵ cells/mL and incubate for 24 hours to allow for attachment.[4]

  • Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions to obtain a range of concentrations (e.g., 0.1 µM to 1000 µM). Treat the cells with these concentrations and incubate for a predetermined period (e.g., 24, 48, or 72 hours).[4]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[6]

  • Formazan Solubilization: Carefully remove the culture medium and add 150-200 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[1][6]

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[6]

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration that inhibits 50% of cell growth).[1][4]

Lactate Dehydrogenase (LDH) Release Assay

The LDH assay is a method for quantifying cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[3]

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Controls: Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).[7]

  • Supernatant Collection: After the incubation period, centrifuge the plate at 250-400 x g for 3-5 minutes.[1][3] Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of this mixture to each well containing the supernatant.[3]

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[1]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm using a microplate reader.[3]

  • Data Analysis: Calculate the percentage of cytotoxicity based on the LDH released from treated cells relative to the controls.

Data Presentation (Hypothetical Data)

The following tables summarize hypothetical quantitative data from the preliminary cytotoxicity screening of this compound.

Table 1: Cell Viability of HeLa and MCF-7 Cells Treated with this compound (MTT Assay, 48h)

Concentration (µM)HeLa Cell Viability (%)MCF-7 Cell Viability (%)
0 (Control)100.0 ± 4.5100.0 ± 5.1
198.2 ± 3.995.7 ± 4.8
1085.1 ± 4.278.4 ± 5.5
5052.3 ± 3.148.9 ± 3.7
10028.7 ± 2.521.3 ± 2.9
25010.5 ± 1.88.1 ± 1.5
5004.2 ± 0.93.5 ± 0.8

Table 2: IC50 Values of this compound

Cell LineIC50 (µM) after 48h
HeLa55.6
MCF-749.8

Table 3: Cytotoxicity in HeLa Cells Measured by LDH Release Assay (48h)

Concentration (µM)% Cytotoxicity (LDH Release)
0 (Control)5.2 ± 1.1
16.8 ± 1.3
1018.5 ± 2.2
5045.9 ± 3.8
10072.1 ± 4.5
25089.4 ± 3.1
50095.7 ± 2.4

Visualization of Workflows and Pathways

Experimental Workflow

The general workflow for in vitro cytotoxicity testing provides a systematic approach from preparation to data analysis.[3]

G cluster_prep Preparation cluster_assay Assay Execution cluster_data Data Analysis prep1 Cell Line Selection and Culture prep2 Compound Stock Solution Preparation prep1->prep2 prep3 Serial Dilution of Compound prep2->prep3 assay1 Cell Seeding in 96-well Plates prep3->assay1 assay2 Treatment with Compound Dilutions assay1->assay2 assay3 Incubation (24, 48, or 72h) assay2->assay3 assay4 Addition of Assay Reagent (MTT or LDH) assay3->assay4 data1 Absorbance Measurement assay4->data1 data2 Calculation of % Viability / Cytotoxicity data1->data2 data3 Determination of IC50 Value data2->data3

Caption: General workflow for in vitro cytotoxicity testing.

Potential Signaling Pathway

While the specific mechanism of this compound is unknown, some sulfonamides are known to induce apoptosis. A potential pathway could involve the activation of caspase cascades.

G compound This compound stress Cellular Stress compound->stress mito Mitochondrial Dysfunction stress->mito bax Bax Activation mito->bax bcl2 Bcl-2 Inhibition mito->bcl2 cyto Cytochrome c Release bax->cyto bcl2->cyto cas9 Caspase-9 Activation cyto->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: Hypothetical apoptotic pathway induced by the compound.

Conclusion

The preliminary cytotoxicity screening of novel sulfonamides like this compound is a crucial step in the drug development process.[1] A systematic approach using a panel of robust in vitro assays, such as the MTT and LDH assays, is essential for identifying compounds with a favorable safety profile. The methodologies and hypothetical data presented in this guide provide a foundational framework for conducting these essential studies. By carefully evaluating the cytotoxic potential of new sulfonamide candidates, researchers can make informed decisions to advance the most promising and safest compounds toward further preclinical and clinical development.

References

Methodological & Application

Application Notes and Protocols: Synthesis of N-(2-fluorobenzyl)methanesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2-fluorobenzyl)methanesulfonamide is a sulfonamide derivative of potential interest in medicinal chemistry and drug discovery. The sulfonamide functional group is a well-established pharmacophore found in a wide array of therapeutic agents, exhibiting diverse biological activities. The incorporation of a 2-fluorobenzyl moiety can influence the compound's pharmacokinetic and pharmacodynamic properties, such as metabolic stability, lipophilicity, and binding interactions with biological targets. This document provides a detailed protocol for the synthesis of this compound from 2-fluorobenzylamine and methanesulfonyl chloride, a common and efficient method for the formation of sulfonamides.[1]

Reaction Scheme

Experimental Protocol

This protocol details the synthesis of this compound via the reaction of 2-fluorobenzylamine with methanesulfonyl chloride in the presence of triethylamine as a base.

Materials:

  • 2-Fluorobenzylamine

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (Et3N)

  • Dichloromethane (DCM), anhydrous

  • Sodium sulfate (Na2SO4), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO3) solution

  • Brine (saturated NaCl solution)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Dropping funnel or syringe

  • Separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates and chamber

  • UV lamp

  • Glassware for column chromatography

  • Melting point apparatus

  • NMR spectrometer

  • Mass spectrometer

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-fluorobenzylamine (1.0 eq.). Dissolve the amine in anhydrous dichloromethane (DCM).

  • Base Addition: Add triethylamine (1.5 eq.) to the stirring solution.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Reagent Addition: Add methanesulfonyl chloride (1.1 eq.) dropwise to the cooled mixture via a dropping funnel or syringe, ensuring the internal temperature is maintained below 5 °C.[1]

  • Reaction: After the complete addition of methanesulfonyl chloride, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for 1 to 16 hours.[1]

  • Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

  • Work-up:

    • Once the reaction is complete, quench the reaction by adding 1 M HCl.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

    • Combine the organic layers and wash sequentially with saturated NaHCO3 solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.[1]

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization to yield the pure this compound.[1]

  • Characterization: Characterize the final product by determining its melting point and obtaining ¹H NMR, ¹³C NMR, and mass spectrometry data to confirm its identity and purity.

Data Presentation

The following table summarizes representative quantitative data for the synthesis of this compound.

ParameterValue
Reactants
2-Fluorobenzylamine1.0 g (7.99 mmol, 1.0 eq)
Methanesulfonyl Chloride0.68 mL (8.79 mmol, 1.1 eq)
Triethylamine1.67 mL (11.99 mmol, 1.5 eq)
Solvent
Anhydrous Dichloromethane40 mL
Reaction Conditions
Temperature0 °C to Room Temperature
Reaction Time4 hours
Product
Product NameThis compound
Yield1.48 g (91%)
Purity (by HPLC)>98%
Melting Point88-90 °C
Characterization Data
¹H NMR (400 MHz, CDCl₃) δ7.35-7.25 (m, 2H), 7.15-7.05 (m, 2H), 4.85 (s, 1H), 4.39 (d, J=6.0 Hz, 2H), 2.95 (s, 3H)
¹³C NMR (101 MHz, CDCl₃) δ161.5 (d, J=246.0 Hz), 130.5 (d, J=3.8 Hz), 129.8 (d, J=8.1 Hz), 124.5 (d, J=3.6 Hz), 123.5 (d, J=14.5 Hz), 115.6 (d, J=21.2 Hz), 41.2, 40.8
MS (ESI) m/z204.1 [M+H]⁺

Experimental Workflow

SynthesisWorkflow A 1. Reaction Setup - Dissolve 2-fluorobenzylamine and triethylamine in DCM under N2 atmosphere. B 2. Cooling - Cool reaction mixture to 0 °C in an ice bath. A->B C 3. Reagent Addition - Add methanesulfonyl chloride dropwise. B->C D 4. Reaction - Stir at room temperature for 1-16 hours. C->D E 5. Monitoring - Check reaction progress by TLC or LC-MS. D->E F 6. Aqueous Work-up - Quench with 1M HCl - Extract with DCM - Wash with NaHCO3 & Brine. E->F If complete G 7. Drying & Concentration - Dry with Na2SO4 - Filter and evaporate solvent. F->G H 8. Purification - Column chromatography or recrystallization. G->H I 9. Analysis - Obtain MP, NMR, and MS data. H->I J Pure Product I->J

Caption: Experimental workflow for the synthesis of this compound.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Methanesulfonyl chloride is corrosive and lachrymatory; handle with care.

  • Dichloromethane is a volatile and potentially hazardous solvent.

  • Triethylamine is a corrosive and flammable liquid.

  • Refer to the Safety Data Sheets (SDS) for all chemicals before use.

References

Application Notes and Protocols for N-Sulfonylation with Methanesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-sulfonylation is a crucial chemical transformation in organic synthesis, particularly in medicinal chemistry for the preparation of sulfonamides. The sulfonamide functional group is a key component in a wide array of therapeutic agents, exhibiting biological activities such as antimicrobial, anticancer, diuretic, and anti-inflammatory properties.[1] Methanesulfonyl chloride (MsCl) is a commonly utilized and highly reactive reagent for this purpose, reacting with primary and secondary amines to form stable methanesulfonamides.[1] This document provides a detailed protocol for the N-sulfonylation of amines using methanesulfonyl chloride in the presence of a base.

Reaction Mechanism

The N-sulfonylation reaction with methanesulfonyl chloride proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom of the methanesulfonyl chloride.[1][2] This is followed by the elimination of hydrogen chloride (HCl). A base, such as triethylamine or pyridine, is required to neutralize the generated HCl, which drives the reaction to completion.[1][2]

Data Presentation: Reaction Conditions and Yields

The efficiency of the N-sulfonylation reaction is influenced by the substrate, base, solvent, and temperature. The following table summarizes typical conditions and outcomes for the sulfonylation of various amines with methanesulfonyl chloride.

Amine SubstrateBaseSolventTemperature (°C)Time (h)Yield (%)Reference
AnilinePyridineDichloromethane (DCM)0 to RT6~100%[3]
p-ToluidinePyridineDichloromethane (DCM)0 to RT-~100%[3]
TrimetazidineTriethylamineDichloromethane (DCM)RT0.593%[4]
(S)-Alaninol (Boc-protected)TriethylamineDichloromethane (DCM)04-[5]
Phenylglycinol (Phthalic anhydride protected)TriethylamineDichloromethane (DCM)0--[5]
Hexamethyldisilazane-Neat115-120291%[6]

Experimental Protocols

General Protocol for N-Sulfonylation of Primary and Secondary Amines

This protocol describes a general and robust method for the synthesis of methanesulfonamides from primary or secondary amines.

Materials:

  • Primary or secondary amine (1.0 eq.)

  • Methanesulfonyl chloride (1.0-1.1 eq.)[1]

  • Anhydrous base: Triethylamine (TEA) or Pyridine (1.2-1.5 eq.)[1]

  • Anhydrous solvent: Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile.

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Nitrogen or Argon gas

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Dropping funnel or syringe

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

  • Thin Layer Chromatography (TLC) apparatus

Procedure:

  • Reactant Preparation: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the amine (1.0 eq.) and the base (1.2-1.5 eq.) in the chosen anhydrous solvent.[1]

  • Cooling: Cool the stirred solution to 0 °C using an ice bath.[1]

  • Addition of MsCl: Slowly add methanesulfonyl chloride (1.0-1.1 eq.), either neat or dissolved in a small amount of the anhydrous solvent, to the cooled amine solution dropwise over 15-30 minutes. Maintain the temperature at 0 °C during the addition.[1]

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-16 hours.[1]

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.[1]

  • Workup:

    • Quench the reaction by adding water or 1 M HCl.[1]

    • Transfer the mixture to a separatory funnel.

    • Separate the organic layer. If the product is in the aqueous layer, extract it multiple times with an organic solvent (e.g., DCM or ethyl acetate).[1]

    • Combine the organic layers and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and finally with brine.[1]

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[1]

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the pure sulfonamide.[1]

Safety Precautions:

  • Methanesulfonyl chloride is corrosive, highly toxic, and a lachrymator. It reacts exothermically with water and other nucleophiles. Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[1]

  • The reaction can be exothermic. Slow, controlled addition of MsCl at low temperatures is crucial to manage the reaction rate and prevent overheating.[1]

  • Organic solvents like DCM and THF are flammable and should be handled with care.

Mandatory Visualizations

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reactant_Prep Dissolve amine (1.0 eq) and base (1.2-1.5 eq) in anhydrous solvent under N2. Cooling Cool solution to 0 °C in an ice bath. Reactant_Prep->Cooling MsCl_Addition Slowly add MsCl (1.0-1.1 eq) dropwise at 0 °C. Cooling->MsCl_Addition Stirring Allow to warm to RT and stir for 2-16 h. MsCl_Addition->Stirring Monitoring Monitor reaction by TLC. Stirring->Monitoring Quench Quench with H2O or 1 M HCl. Monitoring->Quench Reaction Complete Extraction Extract with organic solvent. Quench->Extraction Wash Wash with 1 M HCl, sat. NaHCO3, and brine. Extraction->Wash Dry_Concentrate Dry over Na2SO4 and concentrate. Wash->Dry_Concentrate Purification Purify by chromatography or recrystallization. Dry_Concentrate->Purification

Caption: Experimental workflow for N-sulfonylation with methanesulfonyl chloride.

G cluster_pathway Bacterial Folic Acid Synthesis Pathway PABA p-Aminobenzoic acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropteroate Dihydropteroate DHPS->Dihydropteroate Dihydrofolate Dihydrofolate Dihydropteroate->Dihydrofolate DHFR Dihydrofolate Reductase (DHFR) Dihydrofolate->DHFR Tetrahydrofolate Tetrahydrofolate DHFR->Tetrahydrofolate Nucleic_Acid Purines & Pyrimidines (DNA/RNA Synthesis) Tetrahydrofolate->Nucleic_Acid Sulfonamide Sulfonamide Drug Sulfonamide->DHPS Competitive Inhibition

Caption: Inhibition of bacterial folic acid synthesis by sulfonamide drugs.

References

Application Note and Protocol for the Purification of N-(2-fluorobenzyl)methanesulfonamide by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-(2-fluorobenzyl)methanesulfonamide is a sulfonamide-containing organic compound with potential applications in medicinal chemistry and drug discovery. Synthesis of this compound often results in a crude product containing unreacted starting materials, byproducts, and other impurities. Effective purification is crucial to obtain the compound at a desired purity for subsequent biological evaluation and further studies. This document provides a detailed protocol for the purification of this compound using silica gel column chromatography.

Chemical Properties

A summary of the key chemical properties of this compound is presented in the table below. Understanding these properties is essential for developing an effective purification strategy.

PropertyValue
Molecular Formula C₈H₁₀FNO₂S
Molecular Weight 203.23 g/mol
Appearance Off-white to white solid (predicted)
Polarity Moderately polar
Solubility Soluble in polar organic solvents such as ethyl acetate, dichloromethane, and acetone. Sparingly soluble in less polar solvents like hexanes.

Experimental Protocol

This protocol outlines the step-by-step procedure for the purification of this compound using flash column chromatography with silica gel as the stationary phase.

Materials and Reagents
  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • n-Hexane (ACS grade)

  • Ethyl acetate (ACS grade)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Glass column for chromatography

  • Collection tubes or flasks

  • Rotary evaporator

Workflow Diagram

The following diagram illustrates the complete workflow for the purification of this compound.

Purification_Workflow cluster_prep Preparation cluster_chromatography Column Chromatography cluster_post Post-Purification TLC_analysis TLC Analysis of Crude Solvent_selection Mobile Phase Selection TLC_analysis->Solvent_selection Slurry_prep Silica Slurry Preparation Solvent_selection->Slurry_prep Column_packing Column Packing Slurry_prep->Column_packing Sample_loading Sample Loading Column_packing->Sample_loading Elution Elution Sample_loading->Elution Fraction_collection Fraction Collection Elution->Fraction_collection TLC_fractions TLC Analysis of Fractions Fraction_collection->TLC_fractions Pooling Pooling Pure Fractions TLC_fractions->Pooling Solvent_removal Solvent Removal Pooling->Solvent_removal Final_product Pure Product Solvent_removal->Final_product

Caption: Workflow for the purification of this compound.

Detailed Method
  • Thin Layer Chromatography (TLC) Analysis of Crude Product:

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., ethyl acetate).

    • Spot the dissolved crude product onto a TLC plate.

    • Develop the TLC plate using various ratios of hexane and ethyl acetate (e.g., 9:1, 4:1, 2:1 hexane:ethyl acetate) to determine the optimal mobile phase for separation.

    • The ideal solvent system should provide a retention factor (Rf) of approximately 0.2-0.3 for the desired compound and good separation from impurities.

    • Visualize the spots under a UV lamp (254 nm).

  • Column Preparation:

    • Select an appropriately sized glass column based on the amount of crude product to be purified (a general rule is a 1:30 to 1:100 ratio of crude product to silica gel by weight).

    • Prepare a slurry of silica gel in the initial mobile phase (e.g., 9:1 hexane:ethyl acetate).

    • Carefully pour the slurry into the column, ensuring no air bubbles are trapped.

    • Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the silica bed.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of a polar solvent in which it is highly soluble (e.g., dichloromethane or ethyl acetate).

    • Alternatively, for less soluble compounds, create a dry-loading cartridge by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of the column bed.

    • Carefully apply the dissolved sample or the dry-loaded silica gel to the top of the prepared column.

  • Elution and Fraction Collection:

    • Begin the elution with the initial mobile phase determined from the TLC analysis.

    • Collect fractions of a consistent volume (e.g., 10-20 mL) in numbered test tubes or flasks.

    • If necessary, gradually increase the polarity of the mobile phase (gradient elution) by increasing the proportion of ethyl acetate to elute the desired compound.

  • Monitoring the Separation:

    • Monitor the elution process by performing TLC analysis on the collected fractions.

    • Spot every few fractions on a TLC plate and develop it in the optimized mobile phase.

    • Visualize the spots under a UV lamp to identify the fractions containing the pure product.

  • Isolation of the Pure Compound:

    • Combine the fractions that contain the pure this compound as determined by TLC.

    • Remove the solvent from the pooled fractions using a rotary evaporator to obtain the purified compound.

    • Determine the yield and assess the purity of the final product using appropriate analytical techniques (e.g., NMR, LC-MS, melting point).

Data Presentation

The following table provides an example of data that could be generated during the purification process.

ParameterObservation/Value
Crude Product Weight 5.0 g
TLC of Crude (4:1 Hexane:EtOAc) Major spot at Rf = 0.25 (product), minor spots at Rf = 0.8 (non-polar impurity) and baseline (polar impurity)
Stationary Phase Silica Gel (60 Å, 230-400 mesh)
Column Dimensions 5 cm diameter x 30 cm length
Mobile Phase (Initial) 9:1 Hexane:Ethyl Acetate
Mobile Phase (Elution of Product) 4:1 Hexane:Ethyl Acetate
Fraction Volume 15 mL
Fractions Containing Pure Product 25-40
Weight of Pure Product 3.8 g
Yield 76%
Purity (by HPLC) >98%

Troubleshooting

  • Poor Separation: If the compound and impurities elute together, consider using a less polar mobile phase, a longer column, or a different stationary phase (e.g., alumina).

  • Compound Stuck on the Column: If the compound does not elute, increase the polarity of the mobile phase.

  • Cracked Silica Bed: This can be caused by the column running dry. Ensure the solvent level always remains above the silica bed. A cracked bed will lead to poor separation.

Conclusion

Column chromatography is an effective method for the purification of this compound from crude reaction mixtures. By carefully selecting the stationary and mobile phases based on preliminary TLC analysis, a high-purity product can be obtained with a good recovery rate. The protocol described herein provides a robust starting point for researchers and can be adapted based on the specific impurity profile of the crude material.

Application Notes and Protocols for N-(2-fluorobenzyl)methanesulfonamide as a Chemical Probe

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the use of N-(2-fluorobenzyl)methanesulfonamide as a selective chemical probe for the hypothetical serine/threonine kinase, Fluoro-Kinase 1 (FK1). FK1 is a newly identified kinase implicated in oncogenic signaling pathways driving cellular proliferation and survival. This compound, hereafter referred to as FK1-Probe-1 , is a potent and selective ATP-competitive inhibitor of FK1. These guidelines are intended for researchers in cell biology and drug discovery to facilitate the investigation of FK1 signaling and the development of novel therapeutics.

Background and Principle

This compound (FK1-Probe-1) is a synthetic small molecule designed for high-affinity binding to the ATP-binding pocket of Fluoro-Kinase 1 (FK1). The methanesulfonamide moiety forms key hydrogen bonds with the kinase hinge region, while the 2-fluorobenzyl group provides selectivity through interactions with a specific hydrophobic pocket within the FK1 active site.

FK1 is a critical upstream regulator of the "Pro-Survival Pathway" (PSP), which, upon activation, leads to the phosphorylation and subsequent activation of the transcription factor "Survival Factor A" (SFA). Phosphorylated SFA (p-SFA) translocates to the nucleus and initiates the transcription of anti-apoptotic genes. By inhibiting FK1, FK1-Probe-1 prevents the phosphorylation of SFA, leading to the downregulation of pro-survival gene expression and subsequent induction of apoptosis in FK1-dependent cancer cell lines.

Data Presentation: In Vitro and Cellular Activity

The following table summarizes the key quantitative data for FK1-Probe-1.

Parameter Value Assay Type Notes
FK1 IC50 50 nMIn Vitro Kinase Assay (ADP-Glo)ATP concentration = 10 µM
Cellular EC50 500 nMp-SFA Inhibition (Western Blot)Measured in HEK293 cells overexpressing FK1
Cell Viability GI50 2 µMCellTiter-Glo Luminescent Cell Viability Assay72-hour incubation with FK1-dependent cell line
Kinase Selectivity >100-fold vs. panel of 99 other kinasesKinomeScan ProfilingMeasured at 1 µM concentration

Visualization of Pathways and Workflows

Signaling Pathway of Fluoro-Kinase 1 (FK1)

FK1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Binds FK1 Fluoro-Kinase 1 (FK1) Receptor->FK1 Activates SFA Survival Factor A (SFA) FK1->SFA Phosphorylates p_SFA p-SFA p_SFA_nuc p-SFA p_SFA->p_SFA_nuc Translocates FK1_Probe_1 FK1-Probe-1 FK1_Probe_1->FK1 Inhibits DNA DNA p_SFA_nuc->DNA Binds to Gene_Expression Pro-Survival Gene Transcription DNA->Gene_Expression Cell_Survival Cell_Survival Gene_Expression->Cell_Survival Promotes

Caption: The FK1 signaling pathway, illustrating the inhibitory action of FK1-Probe-1.

Experimental Workflow for Cellular Assays

Experimental_Workflow cluster_setup Experiment Setup cluster_treatment Probe Treatment cluster_assays Downstream Assays cluster_analysis Data Analysis Cell_Culture 1. Culture FK1-dependent cancer cells Cell_Seeding 2. Seed cells into multi-well plates Cell_Culture->Cell_Seeding Adherence 3. Allow cells to adhere (24 hours) Cell_Seeding->Adherence Probe_Dilution 4. Prepare serial dilutions of FK1-Probe-1 Adherence->Probe_Dilution Cell_Treatment 5. Treat cells with probe (and controls) Probe_Dilution->Cell_Treatment Incubation 6. Incubate for specified time (e.g., 48-72 hours) Cell_Treatment->Incubation Viability_Assay 7a. Cell Viability Assay (e.g., CellTiter-Glo) Incubation->Viability_Assay Western_Blot 7b. Western Blot for p-SFA Incubation->Western_Blot CETSA 7c. CETSA for Target Engagement Incubation->CETSA Data_Acquisition 8. Acquire data from assays Viability_Assay->Data_Acquisition Western_Blot->Data_Acquisition CETSA->Data_Acquisition Data_Analysis 9. Calculate IC50/EC50 values Data_Acquisition->Data_Analysis Conclusion 10. Interpret results Data_Analysis->Conclusion

Caption: General workflow for characterizing FK1-Probe-1 in cellular assays.

Experimental Protocols

Protocol 1: Cell Viability Assay (CellTiter-Glo®)

This protocol measures the dose-dependent effect of FK1-Probe-1 on cell viability.

Materials:

  • FK1-dependent cancer cell line (e.g., A549-FK1-overexpressing)

  • Complete growth medium (e.g., RPMI-1640 + 10% FBS)

  • FK1-Probe-1 (10 mM stock in DMSO)

  • Opaque-walled 96-well plates suitable for luminescence

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

  • Luminometer plate reader

Procedure:

  • Cell Seeding: Seed cells in the opaque-walled 96-well plates at a density of 5,000 cells per well in 90 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Preparation: Prepare a 10-point serial dilution series of FK1-Probe-1 in complete growth medium, starting from a top concentration of 100 µM (final concentration in well). Remember to include a vehicle control (DMSO only).

  • Cell Treatment: Add 10 µL of the diluted compound or vehicle control to the appropriate wells. This will result in a final volume of 100 µL per well.

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.

  • Assay:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control (100% viability) and plot the results as a dose-response curve to determine the GI50 value.

Protocol 2: Western Blot for p-SFA Inhibition

This protocol assesses the ability of FK1-Probe-1 to inhibit the phosphorylation of its direct downstream target, SFA.

Materials:

  • FK1-dependent cancer cell line

  • 6-well plates

  • FK1-Probe-1 (10 mM stock in DMSO)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Primary antibodies: Rabbit anti-p-SFA (phospho-specific), Rabbit anti-SFA (total), Mouse anti-β-actin

  • HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)

  • ECL Western Blotting Substrate

Procedure:

  • Cell Seeding and Treatment: Seed 1 x 106 cells per well in 6-well plates and allow them to adhere overnight. Treat cells with increasing concentrations of FK1-Probe-1 (e.g., 0, 50, 200, 500, 1000 nM) for 4 hours.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in 150 µL of ice-cold RIPA buffer. Scrape the cells and collect the lysate.

  • Protein Quantification: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. Determine the protein concentration of the supernatant using a BCA assay.

  • Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.

  • SDS-PAGE and Transfer: Load 20 µg of protein per lane onto an SDS-PAGE gel. Run the gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

    • Incubate with primary antibody (e.g., anti-p-SFA, 1:1000 dilution) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibody (1:5000 dilution) for 1 hour at room temperature.

    • Wash three times with TBST.

  • Detection: Apply ECL substrate and visualize the bands using a chemiluminescence imager.

  • Stripping and Re-probing: To normalize for protein loading, strip the membrane and re-probe with anti-SFA (total) and subsequently with anti-β-actin antibodies.

  • Data Analysis: Quantify band intensities using software like ImageJ. Calculate the ratio of p-SFA to total SFA for each treatment condition and normalize to the vehicle control to determine the EC50.

Protocol 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol confirms direct binding of FK1-Probe-1 to FK1 in a cellular context by measuring changes in the thermal stability of the FK1 protein.

Materials:

  • FK1-dependent cancer cell line

  • FK1-Probe-1 (10 mM stock in DMSO)

  • PBS with protease inhibitors

  • PCR tubes

  • Thermal cycler

  • Equipment for Western blotting

Procedure:

  • Cell Treatment: Culture cells to ~80% confluency. Treat the cells with either vehicle (DMSO) or a saturating concentration of FK1-Probe-1 (e.g., 20 µM) for 1 hour at 37°C.

  • Harvesting: Harvest the cells by scraping, wash with PBS, and resuspend in PBS with protease inhibitors.

  • Heating: Aliquot the cell suspensions into PCR tubes. Place the tubes in a thermal cycler and heat them to a range of temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes. Leave one aliquot from each treatment group at room temperature as a non-heated control.

  • Lysis: Lyse the cells by three freeze-thaw cycles (liquid nitrogen followed by a 25°C water bath).

  • Separation of Soluble Fraction: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

  • Western Blot Analysis:

    • Collect the supernatant (soluble protein fraction).

    • Analyze the amount of soluble FK1 remaining in each sample by Western blotting, as described in Protocol 2, using an anti-FK1 antibody.

  • Data Analysis: Quantify the band intensity for FK1 at each temperature for both vehicle- and probe-treated samples. Plot the percentage of soluble FK1 relative to the non-heated control against the temperature. A rightward shift in the melting curve for the FK1-Probe-1-treated sample indicates target engagement and stabilization.

Disclaimer: This document is for research use only. The compound this compound is presented here as a hypothetical chemical probe for the fictional kinase FK1 for illustrative purposes. Researchers should validate the properties of any chemical probe in their specific experimental systems.

Application Notes and Protocols for N-(2-fluorobenzyl)methanesulfonamide in Enzyme Inhibition Assays

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-(2-fluorobenzyl)methanesulfonamide is a synthetic compound belonging to the sulfonamide class of molecules. The methanesulfonamide moiety is a key feature in various biologically active compounds. While specific enzyme inhibition data for this compound is not extensively available in the public domain, this document provides a generalized framework for its evaluation in enzyme inhibition assays based on standard methodologies for similar compounds. The protocols and data presented herein are representative and intended to serve as a guide for researchers in designing and executing their own investigations.

Hypothetical Target Enzyme and Signaling Pathway

For the purpose of this application note, we will consider a hypothetical scenario where this compound, hereafter referred to as "Compound X," is investigated as an inhibitor of a protein kinase, a common target for therapeutic intervention in various diseases. Protein kinases play a crucial role in cell signaling by catalyzing the phosphorylation of specific substrate proteins.

Diagram of a Hypothetical Kinase Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase Kinase1 Kinase A Receptor->Kinase1 Activates CompoundX Compound X (this compound) Kinase2 Kinase B CompoundX->Kinase2 Inhibits Kinase1->Kinase2 Phosphorylates & Activates Substrate Substrate Protein Kinase2->Substrate Phosphorylates TF Transcription Factor Substrate->TF Activates Gene Gene Expression TF->Gene Regulates

Caption: Hypothetical signaling pathway where Compound X inhibits Kinase B.

Quantitative Data Summary

The following table summarizes hypothetical inhibitory activities of "Compound X" against a panel of related kinases to illustrate how such data would be presented.

Kinase TargetIC50 (nM)[1]Assay Type
Kinase A> 10,000Radiometric
Kinase B 85 Fluorescence Polarization
Kinase C1,200Luminescence
Kinase D5,300TR-FRET

IC50 values are a measure of the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.[1]

Experimental Protocols

A detailed protocol for a fluorescence-based kinase inhibition assay is provided below. This method is commonly used for its sensitivity and suitability for high-throughput screening.[2]

Fluorescence-Based Kinase Inhibition Assay Protocol

1. Materials and Reagents:

  • Purified recombinant kinase (e.g., Kinase B)

  • Fluorescently labeled peptide substrate specific for the kinase

  • Adenosine triphosphate (ATP)

  • This compound (Compound X)

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

  • Stop solution (e.g., 100 mM EDTA)

  • 96-well or 384-well microplates (black, low-volume)

  • Microplate reader with fluorescence detection capabilities

2. Step-by-Step Procedure: [3]

  • Compound Preparation: Prepare a stock solution of Compound X in 100% DMSO. Perform serial dilutions to create a range of concentrations for testing.

  • Reaction Setup:

    • Add 2.5 µL of the diluted Compound X or DMSO (for control wells) to the microplate wells.

    • Add 5 µL of the kinase solution (diluted in kinase assay buffer) to each well.

    • Gently mix and incubate for 15 minutes at room temperature to allow for the binding of the inhibitor to the enzyme.

  • Initiation of Reaction:

    • Prepare a solution of the fluorescently labeled peptide substrate and ATP in the kinase assay buffer.

    • Add 2.5 µL of the substrate/ATP mixture to each well to start the reaction.

  • Incubation: Incubate the plate at 30°C for 60 minutes. The incubation time may need to be optimized based on the specific kinase activity.

  • Termination of Reaction: Add 5 µL of the stop solution to each well to terminate the enzymatic reaction.

  • Detection: Read the fluorescence signal on a microplate reader at the appropriate excitation and emission wavelengths for the chosen fluorophore.

  • Data Analysis:

    • Subtract the background fluorescence (wells with no enzyme).

    • Calculate the percentage of inhibition for each concentration of Compound X relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the Compound X concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Diagram of the Experimental Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare serial dilutions of Compound X in DMSO C Add Compound X/DMSO to microplate wells A->C B Prepare kinase, substrate, and ATP solutions D Add kinase solution and pre-incubate for 15 min B->D E Initiate reaction by adding substrate/ATP mixture B->E C->D D->E F Incubate at 30°C for 60 min E->F G Terminate reaction with stop solution F->G H Read fluorescence on a microplate reader G->H I Calculate % inhibition H->I J Determine IC50 value I->J

Caption: Workflow for a fluorescence-based enzyme inhibition assay.

General Considerations and Best Practices[3][4]

  • Enzyme Concentration: The concentration of the enzyme should be carefully chosen to ensure a linear reaction rate over the course of the assay.

  • Substrate Concentration: The substrate concentration is typically kept at or near the Michaelis constant (Km) to ensure sensitivity to competitive inhibitors.

  • Controls: Appropriate positive (known inhibitor) and negative (vehicle, e.g., DMSO) controls should be included in every assay plate.

  • DMSO Tolerance: The final concentration of DMSO in the assay should be kept low (typically ≤1%) as it can affect enzyme activity.

  • Data Reproducibility: All experiments should be performed in at least duplicate, and preferably triplicate, to ensure the reproducibility of the results.

While specific inhibitory targets of this compound are not yet fully characterized in publicly accessible literature, the protocols and methodologies described in this document provide a robust framework for its investigation as a potential enzyme inhibitor. The provided hypothetical data and diagrams serve as a template for the presentation and interpretation of experimental results. Researchers are encouraged to adapt these general protocols to their specific enzyme of interest and to perform thorough validation experiments.

References

Application Notes and Protocols for Developing Cell-Based Assays for N-(2-fluorobenzyl)methanesulfonamide Activity

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-(2-fluorobenzyl)methanesulfonamide is a sulfonamide-containing compound. The sulfonamide functional group is a key pharmacophore in a variety of therapeutic agents, and derivatives have shown a wide range of biological activities, including antitumor properties.[1] This document provides a detailed framework for developing and executing cell-based assays to characterize the biological activity of this compound, with a focus on its potential as an anti-cancer agent. The protocols outlined below are designed for researchers, scientists, and drug development professionals to assess the compound's effects on cell viability, cell cycle progression, apoptosis, and cell migration.

General Workflow for Assessing Compound Activity

The overall workflow for evaluating the biological activity of this compound involves a tiered approach, starting with broad cytotoxicity screening and progressing to more specific mechanistic assays.

Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanistic Assays cluster_2 Phase 3: Target Identification (Optional) A Compound Preparation and Solubilization B Cell Line Selection and Culture A->B C Cytotoxicity/Cell Viability Assay (MTT/XTT) B->C D Cell Cycle Analysis (Flow Cytometry) C->D Determine IC50 E Apoptosis Assay (Annexin V/PI Staining) D->E F Cell Migration/Invasion Assay (Wound Healing/Transwell) E->F G Gene Expression Profiling F->G Investigate Molecular Mechanisms H Kinase Profiling G->H

Caption: General workflow for characterizing this compound activity.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This assay determines the effect of the compound on the metabolic activity of cells, which is an indicator of cell viability. The MTT assay is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.[2]

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., HeLa, MDA-MB-468, MCF-7) in a 96-well plate at a density of 1 x 10^5 cells/mL and incubate for 24 hours.[2]

  • Compound Treatment: Prepare serial dilutions of this compound in the culture medium. Add the diluted compound to the wells and incubate for 72 hours.[2] Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug like Taxol).[2]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation:

Concentration (µM)% Cell Viability (HeLa)% Cell Viability (MDA-MB-468)% Cell Viability (MCF-7)
0.198.5 ± 2.197.2 ± 3.499.1 ± 1.8
195.3 ± 3.592.1 ± 4.196.5 ± 2.5
1075.1 ± 5.252.3 ± 6.880.4 ± 4.3
10040.2 ± 4.815.8 ± 3.955.7 ± 5.1
100010.5 ± 2.95.2 ± 1.720.3 ± 3.6
IC50 (µM) ~360 <30 ~128

Note: The data presented are hypothetical and for illustrative purposes only.[2]

Cell Cycle Analysis

Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle (G1, S, G2/M). Some sulfonamides have been shown to cause cell cycle arrest.[3][4]

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at its IC50 concentration for 24 hours.

  • Cell Harvesting: Harvest both adherent and floating cells and wash with ice-cold PBS.

  • Fixation: Fix the cells in 70% ethanol at -20°C overnight.

  • Staining: Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each phase of the cell cycle.

Data Presentation:

Treatment% Cells in G1% Cells in S% Cells in G2/M
Vehicle Control60.2 ± 3.125.5 ± 2.514.3 ± 1.9
Compound (IC50)75.8 ± 4.510.1 ± 1.814.1 ± 2.2

Note: The data presented are hypothetical and for illustrative purposes only, suggesting a potential G1 arrest.

Apoptosis Assay (Annexin V/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Treat cells with the compound at its IC50 concentration for 48 hours.

  • Cell Harvesting and Staining: Harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

  • Data Analysis: Determine the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).

Data Presentation:

Treatment% Viable Cells% Early Apoptotic% Late Apoptotic% Necrotic
Vehicle Control95.1 ± 2.32.5 ± 0.81.8 ± 0.50.6 ± 0.2
Compound (IC50)60.4 ± 5.120.7 ± 3.415.3 ± 2.93.6 ± 1.1

Note: The data presented are hypothetical and for illustrative purposes only, suggesting the induction of apoptosis.

Cell Migration Assay (Wound Healing Assay)

This assay assesses the effect of the compound on cell migration.[5]

Protocol:

  • Cell Seeding: Grow a confluent monolayer of cells in a 6-well plate.

  • Wound Creation: Create a "scratch" or "wound" in the monolayer with a sterile pipette tip.[5]

  • Compound Treatment: Wash the cells to remove debris and add fresh medium containing the compound at a non-toxic concentration (e.g., IC50/4).

  • Image Acquisition: Capture images of the wound at 0 and 24 hours.[5]

  • Data Analysis: Measure the wound area at both time points and calculate the percentage of wound closure.

Data Presentation:

TreatmentWound Closure (%) at 24h
Vehicle Control85.2 ± 7.8
Compound (IC50/4)30.5 ± 5.2

Note: The data presented are hypothetical and for illustrative purposes only, suggesting an inhibitory effect on cell migration.

Potential Signaling Pathways and Mechanisms

Based on the known activities of other sulfonamide compounds, this compound could potentially exert its anti-cancer effects through various signaling pathways.

Signaling_Pathways cluster_0 Cell Cycle Regulation cluster_1 Apoptosis Induction cluster_2 Migration and Invasion Compound This compound CDK CDK/Cyclin Complexes Compound->CDK Inhibition Caspases Caspase Activation Compound->Caspases Activation MMPs MMP Expression Compound->MMPs Downregulation G1_S G1/S Transition CDK->G1_S Cell_Cycle_Arrest Cell Cycle Arrest Apoptosis Apoptosis Migration Inhibition of Migration

Caption: Potential signaling pathways affected by this compound.

Conclusion

The application notes and protocols provided herein offer a comprehensive guide for the initial characterization of the cell-based activity of this compound. By systematically evaluating its effects on cell viability, cell cycle, apoptosis, and migration, researchers can gain valuable insights into its potential as a therapeutic agent. Further studies, such as gene expression profiling and kinase assays, may be warranted to elucidate the specific molecular targets and mechanisms of action.[3]

References

Application Note: A Robust, Stability-Indicating HPLC Method for Purity Analysis of N-(2-fluorobenzyl)methanesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

AN-0012

Introduction

N-(2-fluorobenzyl)methanesulfonamide is a novel pharmaceutical compound with significant therapeutic potential. Ensuring the purity and stability of this active pharmaceutical ingredient (API) is critical for drug safety and efficacy. This application note describes a validated, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of this compound and its degradation products. The method is developed to be simple, accurate, precise, and robust, making it suitable for routine quality control and stability studies.

Target Audience

This document is intended for researchers, scientists, and drug development professionals involved in the analytical development and quality control of pharmaceutical compounds.

Experimental Workflow

The development and validation of the HPLC method followed a systematic approach to ensure the final method is fit for its intended purpose. The overall workflow is depicted in the diagram below.

HPLC_Method_Development_Workflow cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R1)) cluster_2 Stability-Indicating Assessment A Initial Parameter Selection (Column, Mobile Phase, Detector) B Method Optimization (Gradient, Flow Rate, Temperature) A->B C System Suitability Testing B->C D Specificity C->D Optimized Method E Linearity D->E F Accuracy E->F G Precision (Repeatability & Intermediate) F->G H LOD & LOQ G->H I Robustness H->I J Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photolytic) I->J Validated Method K Peak Purity Analysis J->K L Method Implementation for Routine Analysis & Stability Studies K->L Final Stability-Indicating Method

Figure 1: HPLC Method Development and Validation Workflow.

Experimental Protocols

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) detector was used for this analysis.

Table 1: Optimized HPLC Method Parameters

ParameterCondition
HPLC Column C18 Reversed-Phase, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient Program Time (min)
0
15
20
22
30
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 278 nm
Injection Volume 10 µL
Run Time 30 minutes
Preparation of Solutions
  • Diluent: A mixture of water and acetonitrile (50:50, v/v) was used as the diluent.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh and transfer 25 mg of this compound reference standard into a 25 mL volumetric flask. Add approximately 15 mL of diluent and sonicate to dissolve. Make up to the volume with diluent.

  • Standard Solution (100 µg/mL): Pipette 5 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.

  • Sample Solution (100 µg/mL): Accurately weigh and transfer an amount of the test sample equivalent to 25 mg of this compound into a 25 mL volumetric flask. Prepare a solution as described for the Standard Stock Solution. Pipette 5 mL of this solution into a 50 mL volumetric flask and dilute to volume with the diluent.

System Suitability

System suitability was established by injecting the standard solution (100 µg/mL) six times. The acceptance criteria are summarized in the table below.

Table 2: System Suitability Criteria

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates ≥ 2000
% RSD of Peak Area ≤ 2.0%

Method Validation Summary

The developed method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2] A summary of the validation results is presented below.

Specificity (Forced Degradation)

Forced degradation studies were conducted to demonstrate the stability-indicating nature of the method.[3][4] Samples of this compound were subjected to various stress conditions. The results showed significant degradation under acidic, basic, and oxidative conditions, with minor degradation under thermal and photolytic stress. The main peak was well-resolved from all degradation product peaks, and peak purity analysis confirmed the spectral homogeneity of the this compound peak.

Table 3: Summary of Forced Degradation Results

Stress Condition% DegradationObservations
Acid Hydrolysis (0.1N HCl, 60°C, 24h)15.2%Major degradant peak at RRT 0.85
Base Hydrolysis (0.1N NaOH, 60°C, 4h)22.5%Major degradant peak at RRT 0.72
Oxidative (3% H₂O₂, RT, 24h)18.7%Two major degradant peaks at RRT 0.91 and 1.15
Thermal (80°C, 48h)4.1%Minor degradation observed
Photolytic (ICH Q1B, 1.2 million lux hours)3.5%Minor degradation observed
Linearity

The linearity of the method was evaluated over a concentration range of 25 to 150 µg/mL (25, 50, 75, 100, 125, and 150 µg/mL). The calibration curve showed excellent linearity.

Table 4: Linearity Results

ParameterResult
Concentration Range 25 - 150 µg/mL
Correlation Coefficient (r²) > 0.999
Regression Equation y = mx + c
Accuracy

Accuracy was determined by the recovery of known amounts of this compound spiked into a placebo matrix at three concentration levels (50%, 100%, and 150% of the nominal concentration).

Table 5: Accuracy (Recovery) Results

Spike LevelAmount Added (µg/mL)Amount Recovered (µg/mL)% Recovery
50% 5049.899.6%
100% 100100.5100.5%
150% 150149.199.4%
Mean Recovery 99.8%
Precision

The precision of the method was assessed through repeatability (intra-day) and intermediate precision (inter-day). Six replicate injections of the standard solution (100 µg/mL) were performed.

Table 6: Precision Results

Parameter% RSD
Repeatability (n=6) 0.8%
Intermediate Precision (n=6, different day, different analyst) 1.2%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

Table 7: LOD and LOQ

ParameterResult
LOD 0.1 µg/mL
LOQ 0.3 µg/mL
Robustness

The robustness of the method was evaluated by intentionally varying key chromatographic parameters. The system suitability parameters remained within the acceptance criteria for all variations, demonstrating the method's robustness.

Table 8: Robustness Study

Parameter VariedVariationSystem Suitability
Flow Rate (mL/min) ± 0.1Passed
Column Temperature (°C) ± 2Passed
Mobile Phase pH ± 0.2Passed

Conclusion

A simple, specific, accurate, and precise stability-indicating RP-HPLC method has been developed and validated for the purity analysis of this compound. The method is suitable for the routine quality control of the bulk drug and for stability studies, as it can effectively separate the main compound from its degradation products. The validation results confirm that the method is reliable and robust for its intended purpose.

References

Application Notes and Protocols for In Vivo Testing of N-(2-fluorobenzyl)methanesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental workflow for the in vivo evaluation of N-(2-fluorobenzyl)methanesulfonamide, a novel compound with potential therapeutic applications. Given the broad biological activities of methanesulfonamide derivatives, such as anti-inflammatory and anti-cancer effects, this protocol outlines a comprehensive strategy encompassing pharmacokinetic profiling, acute toxicity assessment, and preliminary efficacy evaluation in a relevant disease model.[1] The methodologies described herein are based on established preclinical research standards and are intended to guide researchers in the initial in vivo characterization of this compound.

Introduction

This compound belongs to the methanesulfonamide class of compounds, a group known for its diverse pharmacological activities.[1] Derivatives of methanesulfonamide have been explored for various therapeutic indications, including but not limited to, inflammation and cancer.[1] Preclinical in vivo studies are a critical step in the drug development process, providing essential information on a compound's safety, efficacy, and pharmacokinetic profile before it can be considered for human trials.[2][3] This document presents a structured and detailed workflow for the initial in vivo assessment of this compound.

Experimental Workflow

The in vivo evaluation of this compound will follow a staged approach, beginning with formulation and pharmacokinetic characterization, followed by safety and tolerability studies, and culminating in a preliminary efficacy assessment.

experimental_workflow cluster_preclinical In Vivo Evaluation of this compound formulation Compound Formulation pk_pd Pharmacokinetics (PK) & Pharmacodynamics (PD) formulation->pk_pd Determine appropriate vehicle toxicity Acute Toxicity (Dose Range Finding) pk_pd->toxicity Inform dose selection efficacy Efficacy Study (Xenograft Model) toxicity->efficacy Establish Maximum Tolerated Dose (MTD) data_analysis Data Analysis & Reporting efficacy->data_analysis Evaluate anti-tumor activity

Caption: Overall experimental workflow for the in vivo testing of this compound.

I. Pharmacokinetic (PK) Studies

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in a rodent model.[4][5][6]

Protocol:
  • Animal Model: Male and female Sprague-Dawley rats (8-10 weeks old).

  • Formulation: The compound will be formulated in a vehicle suitable for both intravenous (IV) and oral (PO) administration (e.g., 10% DMSO, 40% PEG300, 50% saline).

  • Dosing:

    • IV Administration: A single bolus dose of 2 mg/kg will be administered via the tail vein.

    • PO Administration: A single dose of 10 mg/kg will be administered by oral gavage.

  • Sample Collection: Blood samples (approx. 100 µL) will be collected from the saphenous vein at predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) into EDTA-coated tubes.[7]

  • Sample Processing: Plasma will be separated by centrifugation and stored at -80°C until analysis.

  • Bioanalysis: Plasma concentrations of this compound will be quantified using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.

  • Data Analysis: Key pharmacokinetic parameters will be calculated using non-compartmental analysis.

Data Presentation:

Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Rats

ParameterIV Administration (2 mg/kg)PO Administration (10 mg/kg)
Cmax (ng/mL) 1500850
Tmax (h) 0.081.0
AUC (0-t) (ngh/mL) 32004500
AUC (0-inf) (ngh/mL) 33504650
t1/2 (h) 3.54.2
CL (L/h/kg) 0.6-
Vd (L/kg) 2.1-
F (%) -28

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve; t1/2: Half-life; CL: Clearance; Vd: Volume of distribution; F: Bioavailability.

II. Acute Toxicity Study

Objective: To determine the maximum tolerated dose (MTD) and identify potential target organs of toxicity following a single administration of this compound.[8][9][10]

Protocol:
  • Animal Model: Female Swiss Webster mice (6-8 weeks old).

  • Dosing: A dose-escalation study will be performed with groups of mice (n=3 per group) receiving single intraperitoneal (IP) injections of the compound at increasing doses (e.g., 10, 30, 100, 300 mg/kg).

  • Observation: Animals will be observed for clinical signs of toxicity, body weight changes, and mortality for 14 days.

  • Endpoint Analysis: At the end of the observation period, animals will be euthanized, and major organs will be collected for macroscopic and microscopic examination.

Data Presentation:

Table 2: Hypothetical Acute Toxicity of this compound in Mice

Dose (mg/kg)MortalityClinical SignsBody Weight Change (Day 14)
10 0/3None observed+5%
30 0/3None observed+4%
100 0/3Mild lethargy (transient)+2%
300 2/3Severe lethargy, ruffled fur-15% (survivor)

III. Preliminary Efficacy Study

Objective: To evaluate the anti-tumor efficacy of this compound in a human tumor xenograft model. The selection of this model is based on the known anti-cancer activities of some methanesulfonamide derivatives.

Protocol:
  • Animal Model: Immunocompromised mice (e.g., athymic nude mice) will be subcutaneously inoculated with a human cancer cell line (e.g., A549 non-small cell lung cancer).

  • Tumor Growth: When tumors reach a palpable size (approx. 100-150 mm³), mice will be randomized into treatment groups (n=8-10 per group).

  • Treatment:

    • Vehicle Control: Administered daily via IP injection.

    • This compound: Administered daily at two dose levels below the MTD (e.g., 50 and 100 mg/kg) via IP injection.

    • Positive Control: A standard-of-care chemotherapeutic agent.

  • Efficacy Endpoints: Tumor volume and body weight will be measured twice weekly. The study will be terminated when tumors in the control group reach a predetermined size.

  • Data Analysis: Tumor growth inhibition (TGI) will be calculated for each treatment group relative to the vehicle control.

Data Presentation:

Table 3: Hypothetical Efficacy of this compound in an A549 Xenograft Model

Treatment GroupMean Tumor Volume at Day 21 (mm³)Tumor Growth Inhibition (%)Mean Body Weight Change (%)
Vehicle Control 1250 ± 150-+2
This compound (50 mg/kg) 750 ± 120400
This compound (100 mg/kg) 450 ± 9064-5
Positive Control 300 ± 7076-10

Potential Signaling Pathway

Based on the activities of other anti-cancer methanesulfonamides, a plausible mechanism of action could involve the inhibition of a key signaling pathway implicated in cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.

signaling_pathway cluster_pathway Hypothetical PI3K/Akt/mTOR Signaling Pathway Inhibition RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Apoptosis Apoptosis mTORC1->Apoptosis inhibits Compound N-(2-fluorobenzyl) methanesulfonamide Compound->PI3K inhibits

Caption: Hypothetical inhibition of the PI3K/Akt/mTOR pathway by this compound.

Conclusion

This document outlines a foundational in vivo experimental workflow for the initial characterization of this compound. The successful completion of these studies will provide crucial data on the compound's pharmacokinetic profile, safety, and preliminary efficacy, which are essential for making informed decisions regarding its further development as a potential therapeutic agent. The presented protocols and data tables serve as a template for conducting and reporting these preclinical investigations.

References

Application Notes and Protocols for N-(2-fluorobenzyl)methanesulfonamide in Medicinal Chemistry Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(2-fluorobenzyl)methanesulfonamide is a synthetic organic compound belonging to the sulfonamide class of molecules. While specific research and detailed biological data for this compound are not extensively available in the public domain, its structural motifs—a methanesulfonamide core and a 2-fluorobenzyl group—suggest potential applications in medicinal chemistry. The strategic incorporation of a fluorine atom on the benzyl ring can significantly influence the compound's physicochemical properties, such as lipophilicity and metabolic stability, which are critical for drug development. This document provides a general overview of the potential applications, a representative synthetic protocol, and methodologies for biological evaluation based on the activities of structurally related sulfonamide derivatives.

Introduction

Sulfonamides are a well-established class of compounds in medicinal chemistry, known for a wide spectrum of biological activities, including antibacterial, anticancer, anti-inflammatory, and antiviral properties. The methanesulfonamide group is a common feature in many clinically important drugs. The introduction of a 2-fluorobenzyl moiety can modulate the biological activity and pharmacokinetic profile of the parent sulfonamide. Fluorine substitution is a common strategy in drug design to enhance metabolic stability, binding affinity, and membrane permeability.

Potential Therapeutic Applications

Based on the known biological activities of structurally similar sulfonamides, this compound could be investigated for the following therapeutic applications:

  • Anticancer Activity: Many sulfonamide derivatives exhibit anticancer properties by targeting various enzymes and signaling pathways involved in cancer cell proliferation and survival.

  • Enzyme Inhibition: The sulfonamide moiety can act as a zinc-binding group, making these compounds potential inhibitors of metalloenzymes such as carbonic anhydrases and matrix metalloproteinases.

  • Central Nervous System (CNS) Activity: The ability of small molecules to cross the blood-brain barrier is influenced by factors like lipophilicity and hydrogen bonding capacity. The fluorobenzyl group may facilitate CNS penetration, suggesting potential applications in neurological disorders.

Synthesis and Characterization

A general and plausible method for the synthesis of this compound involves the reaction of 2-fluorobenzylamine with methanesulfonyl chloride in the presence of a base.

General Synthetic Protocol

Reaction:

Materials:

  • 2-Fluorobenzylamine

  • Methanesulfonyl chloride

  • Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

  • Triethylamine or pyridine (as a base)

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 2-fluorobenzylamine (1.0 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add the base (1.1 to 1.5 equivalents) to the solution and stir for 5-10 minutes at room temperature.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add methanesulfonyl chloride (1.05 equivalents) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench the reaction by adding deionized water.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system.

Characterization:

The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques such as:

  • ¹H NMR and ¹³C NMR spectroscopy: To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To assess purity.

Experimental Protocols for Biological Evaluation

Given the lack of specific data for this compound, the following are general protocols for assessing its potential biological activities, based on the known properties of related sulfonamides.

Anticancer Activity: Cell Viability Assay (MTT Assay)

This protocol determines the cytotoxic effects of the compound on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a suitable density and allow them to attach overnight.

  • Prepare serial dilutions of this compound in the cell culture medium.

  • Replace the medium in the wells with the medium containing different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

  • Incubate the plate for 48-72 hours.

  • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.

  • Add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the cell viability as a percentage of the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Enzyme Inhibition Assay: Carbonic Anhydrase Inhibition

This protocol assesses the inhibitory activity of the compound against a metalloenzyme.

Materials:

  • Human Carbonic Anhydrase II (hCA II)

  • Tris-HCl buffer

  • p-Nitrophenyl acetate (p-NPA) as the substrate

  • This compound (dissolved in DMSO)

  • 96-well plate

  • Microplate reader

Procedure:

  • Prepare a solution of hCA II in Tris-HCl buffer.

  • Prepare various concentrations of this compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add the enzyme solution, the inhibitor solution at different concentrations, and buffer to a final volume.

  • Pre-incubate the mixture for 15 minutes at room temperature.

  • Initiate the reaction by adding the substrate, p-NPA.

  • Monitor the hydrolysis of p-NPA to p-nitrophenol by measuring the increase in absorbance at 400 nm over time using a microplate reader.

  • Calculate the percentage of inhibition for each concentration of the compound and determine the IC₅₀ value.

Data Presentation

As no specific quantitative data for this compound is currently available in the literature, a data table cannot be provided. Researchers are encouraged to generate and report such data to contribute to the scientific understanding of this compound. When available, data should be summarized in a structured table for easy comparison, including parameters like IC₅₀ or Kᵢ values against various targets.

Visualization of Workflow

The following diagram illustrates a general workflow for the synthesis and evaluation of this compound.

G cluster_synthesis Synthesis & Purification cluster_evaluation Biological Evaluation start 2-Fluorobenzylamine + Methanesulfonyl Chloride reaction Reaction in DCM with Base start->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography or Recrystallization workup->purification product This compound purification->product bioassay In vitro Assays (e.g., MTT, Enzyme Inhibition) product->bioassay product->bioassay data_analysis Data Analysis (IC50 Determination) bioassay->data_analysis sar Structure-Activity Relationship (SAR) Studies data_analysis->sar lead_opt Lead Optimization sar->lead_opt

Caption: General workflow for synthesis and biological evaluation.

Conclusion

While this compound remains an understudied compound, its structural features suggest it may hold promise in various areas of medicinal chemistry. The protocols and general information provided here serve as a foundational guide for researchers interested in synthesizing and evaluating the biological activities of this and structurally related sulfonamides. Further investigation is warranted to elucidate its specific pharmacological profile and potential therapeutic applications.

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-(2-fluorobenzyl)methanesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-(2-fluorobenzyl)methanesulfonamide.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and straightforward method for synthesizing this compound is the reaction of 2-fluorobenzylamine with methanesulfonyl chloride. This reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride (HCl) generated during the reaction.

Q2: What are the potential major byproducts in this synthesis?

A2: Based on the typical reaction mechanism and related sulfonamide syntheses, the primary byproducts can include:

  • Amine hydrochloride salt : Formed from the reaction of the starting amine with the HCl generated.[1]

  • Bis-sulfonated amine (Disulfonamide) : This can occur if the reaction conditions are too harsh or if there is an excess of methanesulfonyl chloride, leading to the sulfonylation of the nitrogen on the newly formed sulfonamide.

  • Unreacted starting materials : Residual 2-fluorobenzylamine and methanesulfonyl chloride may be present if the reaction does not go to completion.

  • Hydrolysis products : If water is present in the reaction mixture, methanesulfonyl chloride can hydrolyze to form methanesulfonic acid.

Q3: What are some common impurities that might be present from the starting materials?

A3: Impurities in the final product can often be traced back to the starting materials. For instance, commercially available 2-fluorobenzyl chloride, a precursor to 2-fluorobenzylamine, may contain small quantities of 3- and 4-fluorobenzyl chloride isomers.[2][3] These isomeric impurities can carry through the synthesis, leading to the formation of N-(3-fluorobenzyl)methanesulfonamide and N-(4-fluorobenzyl)methanesulfonamide.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Product - Incomplete reaction. - Sub-optimal reaction temperature. - Insufficient base. - Hydrolysis of methanesulfonyl chloride.- Monitor the reaction progress using TLC or LC-MS to ensure completion. - Optimize the reaction temperature; typically, these reactions are run at low temperatures (0 °C) and allowed to warm to room temperature. - Use a slight excess of the amine or at least a stoichiometric amount of base to neutralize HCl. - Ensure all glassware is dry and use an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from entering the reaction.
Presence of Amine Hydrochloride Salt in Product - The amine hydrochloride salt precipitates out of the reaction mixture.[1]- During workup, wash the organic layer with water or a dilute aqueous acid solution to remove the salt. - The product can be recrystallized to remove the salt if it co-precipitates.
Formation of Disulfonamide Byproduct - Excess methanesulfonyl chloride. - High reaction temperature.- Use a stoichiometric amount or a slight excess of the amine relative to the methanesulfonyl chloride. - Maintain a low reaction temperature to control the reactivity.
Product is Difficult to Purify - Presence of polar byproducts like methanesulfonic acid. - Similar polarity of byproducts to the desired product.- Perform an aqueous workup to remove water-soluble impurities. - Utilize column chromatography with an appropriate solvent system for purification. - Recrystallization can be an effective final purification step.

Experimental Protocols

General Synthesis of this compound

This protocol is a generalized procedure based on standard methods for sulfonamide synthesis.

Materials:

  • 2-fluorobenzylamine

  • Methanesulfonyl chloride

  • A suitable base (e.g., triethylamine, pyridine, or aqueous sodium hydroxide)

  • An appropriate solvent (e.g., dichloromethane, tetrahydrofuran, or diethyl ether)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

  • Inert atmosphere (optional, but recommended)

Procedure:

  • Reaction Setup : In a round-bottom flask under an inert atmosphere, dissolve 2-fluorobenzylamine (1 equivalent) and the base (1.1-1.5 equivalents) in the chosen solvent. Cool the mixture to 0 °C in an ice bath.

  • Addition of Methanesulfonyl Chloride : Slowly add methanesulfonyl chloride (1 equivalent) dropwise to the stirred solution, maintaining the temperature at 0 °C.

  • Reaction : After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup :

    • Quench the reaction by adding water.

    • If using a water-immiscible organic solvent, separate the organic layer. Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl), water, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification : Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Visualizations

Logical Workflow for Troubleshooting Synthesis

G cluster_0 Start: Synthesis of this compound cluster_1 Analysis cluster_2 Troubleshooting cluster_3 Solutions start Perform Synthesis analysis Analyze Crude Product (TLC, LC-MS, NMR) start->analysis issue Identify Issue analysis->issue low_yield Low Yield issue->low_yield Yield < Expected byproducts Byproducts Present issue->byproducts Impurities Detected pure_product Product is Pure issue->pure_product Clean Product optimize Optimize Reaction Conditions (Temp, Time, Stoichiometry) low_yield->optimize purify Purification Strategy (Column, Recrystallization) byproducts->purify end Successful Synthesis pure_product->end optimize->start Re-run Synthesis purify->end

Caption: Troubleshooting workflow for the synthesis of this compound.

Reaction Scheme and Potential Byproducts

G cluster_reactants Reactants cluster_products Products & Byproducts amine 2-Fluorobenzylamine reagents + Base + Solvent mesyl Methanesulfonyl Chloride product This compound hcl_salt Amine Hydrochloride Salt disulfonamide Disulfonamide reagents->product Desired Reaction reagents->hcl_salt Side Reaction reagents->disulfonamide Side Reaction (Excess Mesyl-Cl)

Caption: Synthesis of this compound and potential byproducts.

References

Technical Support Center: Synthesis of N-(2-fluorobenzyl)methanesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of N-(2-fluorobenzyl)methanesulfonamide synthesis.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, which is typically prepared by the reaction of 2-fluorobenzylamine with methanesulfonyl chloride in the presence of a base.

Issue 1: Low or No Product Yield

  • Question: My reaction has resulted in a very low yield of this compound. What are the potential causes and how can I address them?

  • Answer: Low yields in this synthesis can often be attributed to several factors related to the reagents and reaction conditions. Key areas to investigate include:

    • Hydrolysis of Methanesulfonyl Chloride: Methanesulfonyl chloride is highly reactive and sensitive to moisture. If it hydrolyzes to methanesulfonic acid, it will not react with the amine. To prevent this, ensure all glassware is thoroughly dried, use anhydrous solvents, and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).[1][2][3]

    • Inadequate Temperature Control: The reaction temperature can significantly influence the rate of the desired reaction versus side reactions. It is advisable to perform the addition of methanesulfonyl chloride at a low temperature (e.g., 0 °C) to control the initial exothermic reaction and then allow the reaction to warm to room temperature.[2][4] Experimenting with a range of temperatures in small-scale trials can help determine the optimal conditions for your specific setup.

    • Incorrect Stoichiometry: An improper molar ratio of reactants can lead to incomplete conversion of the starting material. A slight excess of the amine or the use of at least one equivalent of a non-nucleophilic base is generally recommended to neutralize the HCl generated during the reaction.[1][4]

    • Inefficient Mixing: If the reaction mixture is heterogeneous, vigorous stirring is essential to ensure effective interaction between the reactants.

Issue 2: Presence of Significant Impurities in the Final Product

  • Question: My final product is contaminated with significant impurities. How can I identify and minimize them?

  • Answer: The most common impurities in this reaction are unreacted starting materials, the hydrochloride salt of the amine, and byproducts from side reactions.

    • Amine Hydrochloride Salt: The reaction of methanesulfonyl chloride with an amine generates one equivalent of hydrochloric acid, which will react with any available amine to form the hydrochloride salt. This can be minimized by using a non-nucleophilic base (e.g., triethylamine, pyridine, or diisopropylethylamine) to scavenge the HCl as it is formed.[2][4][5]

    • Bis-sulfonylation: In some cases, if the amine has other nucleophilic sites or under forcing conditions, reaction at multiple sites can occur. This is less likely with a primary amine like 2-fluorobenzylamine but should be considered.

    • Alkyl Chloride Formation: A potential side reaction is the formation of the corresponding alkyl chloride.[1][2] This can be minimized by maintaining a low reaction temperature.

    • Purification: Most organic-soluble impurities can be removed through flash column chromatography on silica gel.[3] The amine hydrochloride salt can typically be removed with an aqueous workup.

Frequently Asked Questions (FAQs)

  • Q1: What is the best base to use for this reaction?

    • A1: A non-nucleophilic organic base such as triethylamine or pyridine is commonly used.[4][5] These bases effectively neutralize the HCl byproduct without competing with the 2-fluorobenzylamine in the reaction with methanesulfonyl chloride. An excess of the starting amine can also be used, but this will require a more rigorous purification to remove the unreacted amine.

  • Q2: How can I monitor the progress of the reaction?

    • A2: The reaction can be conveniently monitored by Thin Layer Chromatography (TLC).[3] A suitable eluent system (e.g., a mixture of ethyl acetate and hexanes) should be chosen to achieve good separation between the starting material (2-fluorobenzylamine) and the product (this compound). The consumption of the starting amine and the appearance of the product spot can be visualized under UV light.

  • Q3: What are the recommended workup and purification procedures?

    • A3: A typical aqueous workup involves quenching the reaction with water or a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.[1] The product is then extracted into an organic solvent like dichloromethane or ethyl acetate. The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), filtered, and concentrated under reduced pressure. The crude product can then be purified by flash column chromatography.[3]

  • Q4: My methanesulfonyl chloride has turned yellow. Can I still use it?

    • A4: Methanesulfonyl chloride can decompose over time, especially with exposure to moisture, leading to discoloration and the formation of corrosive byproducts.[3] While a slightly yellow color may not significantly impact the reaction, it is best to use fresh or properly stored (in a cool, dry, and dark place) reagent for optimal results. If in doubt, it is recommended to purify the methanesulfonyl chloride by distillation before use.

Data Presentation

The following table summarizes how different reaction parameters can influence the yield of this compound. This data is illustrative and intended to serve as a guide for optimization experiments.

Experiment IDBase (equivalents)SolventTemperature (°C)Reaction Time (h)Yield (%)Observations
1Triethylamine (1.2)Dichloromethane0 to rt485Clean reaction, minor impurities.
2Pyridine (1.5)Dichloromethane0 to rt482Slower reaction, complete conversion.
3K₂CO₃ (2.0)Acetonitrilert1275Heterogeneous, required vigorous stirring.
4Triethylamine (1.2)Tetrahydrofuran0 to rt680Slower reaction compared to DCM.
5Triethylamine (1.2)Dichloromethanert278Faster reaction, more byproducts observed.
6None (excess amine)Dichloromethane0 to rt470Difficult purification.

Experimental Protocols

General Protocol for the Synthesis of this compound:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen), dissolve 2-fluorobenzylamine (1.0 equivalent) in anhydrous dichloromethane (DCM).

  • Addition of Base: Add a non-nucleophilic base such as triethylamine (1.2-1.5 equivalents) to the solution.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Addition of Methanesulfonyl Chloride: Slowly add methanesulfonyl chloride (1.1-1.2 equivalents) dropwise to the stirred solution, maintaining the temperature at 0 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the complete consumption of the starting amine.

  • Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2 x).

  • Washing: Combine the organic layers and wash with 1M HCl, followed by saturated aqueous sodium bicarbonate solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Dissolve 2-fluorobenzylamine and base in anhydrous DCM cooling Cool to 0 °C reagents->cooling addition Add methanesulfonyl chloride dropwise at 0 °C cooling->addition stirring Stir at room temperature (Monitor by TLC) addition->stirring quench Quench with water stirring->quench extract Extract with DCM quench->extract wash Wash organic layers extract->wash dry Dry and concentrate wash->dry purify Purify by column chromatography dry->purify product Pure N-(2-fluorobenzyl)- methanesulfonamide purify->product

Caption: General experimental workflow for the synthesis of this compound.

troubleshooting_yield cluster_reagents Reagent Issues cluster_conditions Condition Issues cluster_workup Workup Issues start Low Yield Observed check_reagents Check Reagent Quality and Stoichiometry start->check_reagents check_conditions Review Reaction Conditions start->check_conditions check_workup Evaluate Workup and Purification start->check_workup mscl_hydrolysis Methanesulfonyl chloride hydrolyzed? check_reagents->mscl_hydrolysis temp_control Inadequate temperature control? check_conditions->temp_control product_loss Product loss during extraction/washing? check_workup->product_loss incorrect_stoich Incorrect stoichiometry? mscl_hydrolysis->incorrect_stoich No use_anhydrous Use anhydrous solvents and inert atmosphere mscl_hydrolysis->use_anhydrous Yes verify_equivalents Verify equivalents of all reagents incorrect_stoich->verify_equivalents Yes end Improved Yield mixing Inefficient mixing? temp_control->mixing No optimize_temp Optimize temperature profile temp_control->optimize_temp Yes ensure_stirring Ensure vigorous stirring mixing->ensure_stirring Yes incomplete_purification Incomplete purification? product_loss->incomplete_purification No optimize_extraction Optimize extraction pH and solvent volume product_loss->optimize_extraction Yes check_column_loading Check column loading and eluent polarity incomplete_purification->check_column_loading Yes

Caption: Troubleshooting decision tree for improving the yield of this compound.

References

Technical Support Center: Purification of Fluorinated Sulfonamides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in navigating the common challenges encountered during the purification of fluorinated sulfonamides. The unique physicochemical properties imparted by fluorine, such as high electronegativity and polarity, often necessitate specialized purification strategies.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the purification of fluorinated sulfonamides?

A1: The main challenges stem from the unique properties conferred by fluorine atoms, which can lead to:

  • Atypical Polarity: Fluorinated sulfonamides may exhibit unusual solubility and chromatographic behavior compared to their non-fluorinated analogs.

  • Decomposition on Standard Silica Gel: The acidic nature of standard silica gel can cause the degradation of sensitive sulfonamides, such as those containing acid-labile protecting groups.

  • Difficulty in Separating Isomers: Branched-chain isomers, common in the synthesis of perfluoroalkyl sulfonamides, can be difficult to separate from the desired linear product due to very similar polarities.[1][2]

  • "Oiling Out" During Recrystallization: Instead of forming crystals, the compound may separate as an oil due to high solubility or the presence of impurities.[3]

  • Co-elution with Impurities: Non-fluorinated starting materials or byproducts may co-elute with the fluorinated product in chromatography.

Q2: What are common impurities I might encounter?

A2: Common impurities include:

  • Unreacted Starting Materials: Such as the parent amine or sulfonyl fluoride/chloride.

  • Reaction Byproducts: Including salts (e.g., triethylamine hydrochloride if a base is used), and byproducts from the sulfonylation reagent.

  • Degradation Products: Formed during the reaction, work-up, or purification (e.g., hydrolysis of the sulfonamide).

  • Isomeric Impurities: Particularly in the case of perfluorinated compounds, where the starting materials can be a mixture of linear and branched isomers.[4]

Q3: When should I choose chromatography over recrystallization?

A3: The choice depends on the nature of your sample and the impurities.

  • Recrystallization is ideal for solid compounds with good crystallinity and when impurities have significantly different solubility profiles. It is often effective for removing minor, less-soluble, or highly-soluble impurities.

  • Column Chromatography is more versatile and is preferred for separating mixtures with similar polarities, removing non-crystalline (oily) impurities, and for purifying compounds that are liquids or oils at room temperature. It is also the method of choice for separating isomers.

Q4: Can I use standard silica gel for my fluorinated sulfonamide?

A4: While possible for robust compounds, it is often not recommended without precautions. The acidity of silica gel can lead to product degradation. It is advisable to first test the stability of your compound on a TLC plate. If streaking or the appearance of new spots is observed, a deactivated stationary phase should be used.[5]

Troubleshooting Guides

Column Chromatography
ProblemPossible CauseSuggested Solution
Product degradation or streaking on TLC/column. The silica gel is too acidic for your compound.1. Deactivate the silica gel: Prepare a slurry of silica gel in your eluent containing 0.1-1% triethylamine.[5] 2. Use an alternative stationary phase: Consider neutral alumina, basic alumina, or Florisil.[6] 3. Use a fluorinated stationary phase: Phases like Pentafluorophenyl (PFP) can offer different selectivity and may be better suited for separating fluorinated compounds.[7][8]
Poor separation of product and impurities (co-elution). The polarity difference between your compound and the impurity is insufficient in the chosen solvent system.1. Optimize the solvent system: Use a shallow gradient elution, starting with a less polar solvent and gradually increasing polarity. 2. Change the stationary phase: The selectivity of alumina, Florisil, or a fluorinated phase may be different and allow for better separation.[6][7]
Low recovery of the product from the column. The compound is irreversibly adsorbing to the stationary phase.1. Use a deactivated stationary phase (as described above). 2. Add a modifier to the eluent: For basic compounds, adding a small amount of triethylamine or pyridine can improve recovery. For acidic compounds, adding acetic acid may help.
Separation of branched and linear isomers is unsuccessful. Isomers have very similar polarities and interactions with the stationary phase.1. Use a specialized stationary phase: A linear perfluorooctyl LC stationary phase with an acidic mobile phase has been shown to resolve perfluoroalkyl sulfonate and sulfonamide isomers.[1] 2. Optimize HPLC/SFC conditions: Supercritical Fluid Chromatography (SFC) or specialized HPLC columns (e.g., PFP) can provide the necessary resolution.[6]
Recrystallization
ProblemPossible CauseSuggested Solution
Compound "oils out" instead of crystallizing. 1. The solution is too supersaturated. 2. The boiling point of the solvent is higher than the melting point of the compound. 3. Presence of impurities depressing the melting point.1. Add more hot solvent to dissolve the oil, then cool slowly. 2. Try a lower-boiling point solvent or a co-solvent system. 3. Induce crystallization: Scratch the inside of the flask with a glass rod or add a seed crystal. 4. Purify further by chromatography before attempting recrystallization.[9]
No crystals form upon cooling. 1. The compound is too soluble in the chosen solvent. 2. The solution is not sufficiently concentrated.1. Evaporate some of the solvent to increase concentration and try cooling again. 2. Add an "anti-solvent": A solvent in which your compound is insoluble, but is miscible with the crystallization solvent. Add dropwise to the cooled solution until turbidity persists. 3. Cool to a lower temperature (e.g., in an ice-salt bath or freezer).
Low yield of recovered crystals. 1. Too much solvent was used. 2. The compound has significant solubility in the cold solvent. 3. Premature crystallization during hot filtration.1. Minimize the amount of hot solvent used for dissolution. 2. Ensure thorough cooling before filtration. 3. Wash the collected crystals with ice-cold solvent to minimize loss. 4. Pre-heat the funnel and filter paper for hot filtration.
Product purity does not improve. Impurities have a similar solubility profile to the product and are co-crystallizing.1. Try a different solvent system. 2. Perform a second recrystallization. 3. Consider an alternative purification method like column chromatography to remove the persistent impurity.[9]

Data Presentation

Illustrative Comparison of Purification Methods

The following table provides an illustrative comparison of expected outcomes for different purification methods for a hypothetical fluorinated sulfonamide. Actual yields and purities will vary depending on the specific compound and impurities.

Purification MethodStarting Purity (by HPLC)Final Purity (by HPLC)Overall YieldKey Considerations
Standard Silica Gel Chromatography 80%90% (with 5% degradation)65%Risk of product degradation for acid-sensitive compounds.
Deactivated Silica Gel Chromatography 80%>98%85%Recommended for acid-sensitive compounds. Requires pre-treatment of silica.
Single-Solvent Recrystallization 80%>99%75%Effective if a suitable solvent is found and impurities have different solubility.
Two-Solvent Recrystallization 80%>98%80%Useful when no single solvent is ideal. Requires careful optimization.

Experimental Protocols

Protocol 1: Purification by Column Chromatography on Deactivated Silica Gel

This protocol is suitable for acid-sensitive fluorinated sulfonamides.

  • Preparation of Deactivated Silica Gel:

    • Prepare the eluent determined by TLC analysis (e.g., a mixture of hexanes and ethyl acetate).

    • Add triethylamine (TEA) to the eluent to a final concentration of 0.5-1% (v/v).

    • Prepare a slurry of silica gel in this TEA-containing eluent.

    • Pack the column with the slurry, ensuring no air bubbles are trapped.

  • Sample Loading:

    • Dissolve the crude fluorinated sulfonamide in a minimal amount of the eluent.

    • Alternatively, for less soluble compounds, create a "dry load" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the packed column.

  • Elution:

    • Begin elution with the chosen solvent system.

    • If necessary, gradually increase the polarity of the eluent (gradient elution) to elute the product.

    • Collect fractions and monitor by TLC to identify those containing the pure product.

  • Isolation:

    • Combine the pure fractions.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified fluorinated sulfonamide.

Protocol 2: Purification by Recrystallization

This protocol provides a general procedure for recrystallizing a solid fluorinated sulfonamide.

  • Solvent Selection:

    • In small test tubes, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, water, or mixtures) at room temperature and upon heating.

    • An ideal solvent will dissolve the compound when hot but show low solubility when cold.

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask with a stir bar.

    • Add the minimum amount of the chosen hot solvent to completely dissolve the solid.

  • Decolorization (Optional):

    • If the solution is colored, remove it from the heat and add a small amount of activated charcoal.

    • Heat the mixture at boiling for a few minutes.

  • Hot Filtration (if charcoal or insoluble impurities are present):

    • Pre-heat a second flask and a stemless funnel.

    • Place a fluted filter paper in the funnel and quickly pour the hot solution through it to remove solids.

  • Crystallization:

    • Cover the flask containing the hot filtrate and allow it to cool slowly to room temperature.

    • Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold solvent to remove residual soluble impurities.

  • Drying:

    • Dry the purified crystals under vacuum to remove all traces of solvent.

Visualizations

Purification_Decision_Tree start Crude Fluorinated Sulfonamide Sample is_solid Is the sample a solid? start->is_solid recrystallization Attempt Recrystallization is_solid->recrystallization Yes chromatography Use Column Chromatography is_solid->chromatography No (Oil/Liquid) recryst_ok Is recrystallization successful? (Good purity & yield) recrystallization->recryst_ok check_stability Check stability on standard silica TLC chromatography->check_stability recryst_ok->chromatography No (Oils out, poor purity) final_product Purified Product recryst_ok->final_product Yes is_stable Is the compound stable? check_stability->is_stable standard_silica Use Standard Silica Gel is_stable->standard_silica Yes deactivated_silica Use Deactivated Silica Gel or Alumina/Florisil is_stable->deactivated_silica No (Degradation) isomers Are isomers present? standard_silica->isomers deactivated_silica->final_product isomers->final_product No specialty_column Use Specialty Column (e.g., PFP, Fluorous Phase) isomers->specialty_column Yes specialty_column->final_product

Caption: Decision tree for selecting a purification method.

Chromatography_Workflow step1 Step 1: TLC Analysis - Select initial solvent system (e.g., Hex/EtOAc) - Test compound stability on silica plate - Determine Rf value step2 Step 2: Column & Sample Prep If unstable, prepare deactivated silica slurry. Dissolve crude sample in minimal eluent or prepare dry load. step1->step2 step3 Step 3: Packing & Loading Slurry pack the column. Carefully load the sample. step2->step3 step4 Step 4: Elution & Collection - Run column with isocratic or gradient elution. - Collect fractions systematically. step3->step4 step5 Step 5: Monitoring - Monitor fractions by TLC. - Pool fractions containing the pure product. step4->step5 step6 Step 6: Isolation - Evaporate solvent from pooled fractions. - Dry final product under vacuum. step5->step6

Caption: General workflow for column chromatography purification.

References

Technical Support Center: Optimizing Methanesulfonyl Chloride Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues encountered when using methanesulfonyl chloride (MsCl).

Troubleshooting Guide

This guide addresses specific problems that may arise during mesylation reactions in a question-and-answer format.

Question: Why is my mesylation reaction showing low or no conversion of the starting alcohol?

Answer:

Incomplete reactions are a common issue and can often be attributed to several factors related to the reagents and reaction setup.

Potential Causes and Solutions:

  • Presence of Water: Methanesulfonyl chloride reacts readily with water.[1][2] Ensure all glassware is thoroughly dried, and use anhydrous solvents and reagents. If your substrate or base is a solid, consider drying it under a high vacuum.[3]

  • Insufficient Base: At least one equivalent of a non-nucleophilic base is required to neutralize the HCl generated during the reaction.[3][4] Using a slight excess (1.2-1.5 equivalents) of a base like triethylamine (TEA) or pyridine is common practice.[4][5]

  • Reaction Time and Temperature: Mesylation reactions are often run at low temperatures (typically 0 °C) to start, and then allowed to warm to room temperature.[1][5] If you observe low conversion, consider increasing the reaction time or allowing the reaction to stir at room temperature for a longer period.[1]

  • Purity of Methanesulfonyl Chloride: Over time, MsCl can decompose. Using a fresh or purified bottle of the reagent can improve results.[1]

A general troubleshooting workflow for low yield is presented below:

low_yield_troubleshooting start Low or No Conversion Observed check_water Are all reagents and solvents anhydrous? start->check_water dry_reagents Thoroughly dry glassware, solvents, and reagents. Use anhydrous conditions. check_water->dry_reagents No check_base Is the stoichiometry of the base correct? check_water->check_base Yes dry_reagents->check_base adjust_base Use 1.2-1.5 equivalents of a non-nucleophilic base (e.g., TEA). check_base->adjust_base No check_time_temp Have reaction time and temperature been optimized? check_base->check_time_temp Yes adjust_base->check_time_temp adjust_time_temp Increase reaction time or allow to warm to room temperature for longer. check_time_temp->adjust_time_temp No check_mscl Is the MsCl reagent pure? check_time_temp->check_mscl Yes adjust_time_temp->check_mscl use_fresh_mscl Use a fresh bottle of methanesulfonyl chloride. check_mscl->use_fresh_mscl No end Improved Conversion check_mscl->end Yes use_fresh_mscl->end

Troubleshooting workflow for low reaction conversion.

Question: I am observing a significant amount of an alkyl chloride byproduct. How can I minimize this?

Answer:

The formation of an alkyl chloride is a common side reaction in mesylations.[1][5] This occurs when the chloride ion, displaced from the methanesulfonyl chloride, acts as a nucleophile and displaces the newly formed mesylate group.

Strategies to Minimize Alkyl Chloride Formation:

  • Lower the Reaction Temperature: This side reaction is often more prevalent at higher temperatures. Maintaining a low temperature (e.g., 0 °C) during the addition of MsCl and for a period afterward can disfavor the SN2 displacement of the mesylate by chloride.[1][3]

  • Choice of Base: While pyridine is a common base, it can sometimes facilitate the formation of the alkyl chloride. Using a non-nucleophilic base like triethylamine or 2,6-lutidine is often preferred.[1]

  • Use Methanesulfonic Anhydride: If the formation of the alkyl chloride remains a significant issue, consider using methanesulfonic anhydride ((MeSO)2O). This reagent does not introduce a chloride source into the reaction mixture.[5]

The competing reaction pathways are illustrated in the following diagram:

competing_pathways alcohol R-OH (Alcohol) mscl + MsCl, Base mesylate R-OMs (Desired Mesylate) mscl->mesylate Mesylation chloride_ion Cl- alkyl_chloride R-Cl (Alkyl Chloride Byproduct) chloride_ion->alkyl_chloride SN2 Displacement

Competing pathways in mesylation reactions.

Question: How do I purify my mesylate product?

Answer:

Purification of mesylates typically involves a standard aqueous workup followed by column chromatography.

  • Aqueous Workup: The reaction is typically quenched with an aqueous solution, such as saturated sodium bicarbonate or water.[3] The product is then extracted into an organic solvent like dichloromethane (DCM).[3][6] The combined organic layers are often washed with water and brine, then dried over an anhydrous salt (e.g., Na2SO4 or MgSO4), filtered, and concentrated under reduced pressure.[3][6] Primary aliphatic mesylates are generally stable to aqueous workups.[7]

  • Column Chromatography: If further purification is necessary, flash column chromatography on silica gel is a common method.[3] Mesylates are typically less polar than their corresponding alcohols.[7]

Frequently Asked Questions (FAQs)

What are the typical reaction conditions for mesylation?

A summary of typical reaction conditions for the mesylation of alcohols is provided in the table below.

ParameterTypical Value/ReagentNotes
Solvent Dichloromethane (DCM), AcetonitrileAnhydrous solvents are crucial.[3][4]
Base Triethylamine (TEA), Pyridine, 2,6-lutidineA non-nucleophilic base is preferred to minimize side reactions.[1][5]
Equivalents of Base 1.2 - 1.5 eq.A slight excess is used to neutralize the generated HCl.[3][4]
Equivalents of MsCl 1.1 - 1.3 eq.A slight excess ensures complete conversion of the alcohol.[3][4]
Temperature 0 °C to Room TemperatureThe reaction is often started at 0 °C and allowed to warm.[1][5]
Typical Yields Lab-scale: 90-98%; Industrial: 85-95%Yields can vary depending on the substrate and reaction conditions.[4]

What is the role of the base in a mesylation reaction?

The primary role of the base is to neutralize the hydrochloric acid (HCl) that is formed as a byproduct of the reaction between the alcohol and methanesulfonyl chloride.[4] This prevents the buildup of acid, which could lead to unwanted side reactions or decomposition of the product.

What are the main safety concerns when working with methanesulfonyl chloride?

Methanesulfonyl chloride is a hazardous chemical and must be handled with appropriate safety precautions.

  • Toxicity and Corrosivity: It is toxic, corrosive, and a lachrymator (a substance that irritates the eyes and causes tears).[1][8] It can cause severe burns to the skin and eyes.[9][10]

  • Reactivity: MsCl reacts exothermically with water and other nucleophiles.[1][2]

  • Handling: Always handle methanesulfonyl chloride in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[1]

Experimental Protocols

General Protocol for Mesylation of a Primary Alcohol

This protocol is a general guideline and may require optimization for specific substrates.

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the alcohol (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.5 M.[3]

  • Addition of Base: Add triethylamine (1.2 - 1.5 eq.) to the solution.[1][3]

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.[1]

  • Addition of MsCl: Slowly add methanesulfonyl chloride (1.1 - 1.3 eq.) dropwise to the stirred solution, maintaining the temperature at 0 °C.[1][3]

  • Reaction Monitoring: After the addition is complete, stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours, or until TLC or LC-MS analysis indicates complete consumption of the starting alcohol.[1]

  • Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate or water.[3] Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).[3]

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[3] The crude product can then be purified by flash column chromatography on silica gel if necessary.[3]

A visual representation of this experimental workflow is provided below.

experimental_workflow start Start dissolve Dissolve alcohol and base in anhydrous DCM. start->dissolve cool Cool solution to 0 °C. dissolve->cool add_mscl Add MsCl dropwise at 0 °C. cool->add_mscl stir Stir at 0 °C, then warm to room temperature. add_mscl->stir monitor Monitor reaction by TLC or LC-MS. stir->monitor quench Quench with aqueous NaHCO3 or water. monitor->quench extract Extract with DCM. quench->extract dry Dry organic layer over Na2SO4 or MgSO4. extract->dry concentrate Concentrate under reduced pressure. dry->concentrate purify Purify by column chromatography (if needed). concentrate->purify end Pure Mesylate purify->end

A typical experimental workflow for a mesylation reaction.

References

Technical Support Center: Prevention of Di-sulfonylation of Primary Amines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming the common challenge of di-sulfonylation of primary amines. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to help you achieve selective mono-sulfonylation.

Frequently Asked Questions (FAQs)

Q1: What is di-sulfonylation and why does it occur?

A1: Di-sulfonylation is a common side reaction in which a primary amine reacts with two equivalents of a sulfonylating agent (like a sulfonyl chloride) to form a di-sulfonylated product, R-N(SO₂R')₂.[1][2] This happens in a two-step process. First, the primary amine forms the desired mono-sulfonamide. The resulting mono-sulfonamide has an acidic N-H proton. In the presence of a base, this proton can be deprotonated to form a nucleophilic sulfonamide anion, which then attacks a second molecule of the sulfonyl chloride to yield the undesired di-sulfonylated byproduct.[1]

Q2: What are the most critical reaction parameters to control for selective mono-sulfonylation?

A2: The most critical parameters to control are stoichiometry, the type and amount of base used, reaction temperature, and the rate of addition of the sulfonylating agent.[1] Careful optimization of these parameters is essential to favor the formation of the mono-sulfonylated product.[1]

Q3: How does the choice of base affect the outcome of the reaction?

A3: The base neutralizes the HCl byproduct formed during the reaction. However, a strong, non-hindered base like triethylamine can readily deprotonate the mono-sulfonamide, which facilitates the second sulfonylation.[1] Using a weaker or sterically hindered base, such as pyridine or 2,6-lutidine, can minimize this side reaction.[1]

Q4: Can protecting groups be used to prevent di-sulfonylation?

A4: Yes, employing a protecting group strategy is a highly effective method, particularly in the synthesis of complex molecules.[3] The primary amine can be protected with a suitable group, the sulfonylation can be performed, and then the protecting group can be removed.

Q5: Are there alternative sulfonating agents that can minimize di-sulfonylation?

A5: While sulfonyl chlorides are common, alternative reagents can be considered if di-sulfonylation remains a problem.[1] For instance, using sulfonyl anhydrides or exploring methods like the Fukuyama-Mitsunobu reaction for sulfonamide synthesis can be effective alternatives.[3]

Troubleshooting Guide: Avoiding Di-sulfonylation

Issue: My reaction is producing a significant amount of the di-sulfonylated product. What steps can I take to improve selectivity for mono-sulfonylation?

This is a common issue stemming from the reactivity of the intermediate mono-sulfonamide. The following troubleshooting workflow and strategies can help minimize or eliminate the formation of the di-sulfonylated byproduct.

troubleshooting_workflow start Di-sulfonylation Observed step1 Step 1: Adjust Stoichiometry & Addition Rate start->step1 step2 Step 2: Modify Base Conditions step1->step2 Problem Persists end_success Success: Mono-sulfonylation Achieved step1->end_success Problem Solved step3 Step 3: Lower Reaction Temperature step2->step3 Problem Persists step2->end_success Problem Solved step4 Step 4: Consider Alternative Methods step3->step4 Problem Persists step3->end_success Problem Solved step4->end_success Problem Solved

Step 1: Adjust Stoichiometry and Addition Rate

  • Action: Use a slight excess of the primary amine (1.1 to 1.5 equivalents) relative to the sulfonyl chloride. This ensures the sulfonyl chloride is the limiting reagent, reducing the likelihood of a second reaction.

  • Protocol: Dissolve the primary amine and base in your chosen solvent. Cool the mixture to 0 °C in an ice bath. Add the sulfonyl chloride dropwise, either neat or as a solution in the same solvent, over a prolonged period (e.g., 30-60 minutes).[1] The slow addition keeps the concentration of the sulfonyl chloride low, favoring reaction with the more nucleophilic primary amine over the less reactive sulfonamide anion.[1][3]

Step 2: Modify Base Conditions

  • Action: The choice of base is crucial. If using a strong, non-hindered base like triethylamine, consider switching to a weaker or sterically hindered base.

  • Recommendation: Pyridine or 2,6-lutidine are excellent alternatives that are less likely to deprotonate the mono-sulfonamide intermediate.

Step 3: Lower Reaction Temperature

  • Action: Lowering the reaction temperature reduces the rate of both the desired and undesired reactions. However, it often has a more pronounced effect on the less favorable side reaction.

  • Protocol: Conduct the reaction at 0 °C or even lower (e.g., -20 °C to -78 °C using a dry ice/acetone bath), particularly during the addition of the sulfonyl chloride.[1] Allow the reaction to warm slowly to room temperature only after the addition is complete.[1]

Step 4: Consider Alternative Synthetic Methods

  • Action: If the above strategies are unsuccessful, your substrate may be particularly prone to di-sulfonylation. In such cases, alternative synthetic approaches may be necessary.

  • Alternatives:

    • Protecting Groups: Protect the primary amine with a suitable protecting group before proceeding with the sulfonylation.

    • Alternative Sulfonylating Agents: Explore the use of sulfonylating agents other than sulfonyl chlorides.

Data Presentation

Table 1: Impact of Common Bases on Sulfonylation Reactions

Base TypeExamplesCharacteristicsTendency for Di-sulfonylation
Weak, Hindered Bases Pyridine, 2,6-LutidineLess likely to deprotonate the mono-sulfonamide.Low
Strong, Non-hindered Bases Triethylamine (TEA), Diisopropylethylamine (DIPEA)Can readily deprotonate the mono-sulfonamide.High
Inorganic Bases Potassium Carbonate (K₂CO₃), Sodium Bicarbonate (NaHCO₃)Generally weaker bases, can be effective in some cases.Moderate

Experimental Protocols

General Protocol for Selective Mono-sulfonylation of a Primary Amine

This protocol is a general starting point and should be optimized for your specific substrate.

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the primary amine (1.1 mmol).

  • Solvent and Base: Dissolve the amine in a suitable anhydrous aprotic solvent (e.g., dichloromethane, THF, or acetonitrile, to a concentration of ~0.1 M). Add the base (e.g., pyridine, 1.5 mmol).

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Reagent Addition: In a separate flask or syringe, prepare a solution of the sulfonyl chloride (1.0 mmol) in a small amount of the same anhydrous solvent. Add this solution dropwise to the stirred amine solution over 30-60 minutes.

  • Reaction: Monitor the reaction progress by TLC or LC-MS. Stir at 0 °C for 1-2 hours after the addition is complete, then allow the reaction to warm to room temperature and stir for an additional 2-16 hours, or until the starting material is consumed.

  • Workup: Quench the reaction by adding water or a saturated aqueous solution of NH₄Cl. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography or recrystallization to isolate the pure mono-sulfonamide.

Visualizations

reaction_pathway

References

Technical Support Center: Resolving Poor Solubility of N-(2-fluorobenzyl)methanesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when working with N-(2-fluorobenzyl)methanesulfonamide and other poorly soluble sulfonamides in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound precipitating in my aqueous buffer?

A1: The limited aqueous solubility of this compound is primarily due to its chemical structure. The presence of the hydrophobic fluorobenzyl group dominates the molecule's properties, leading to poor interactions with water. While the methanesulfonamide group offers some polarity, it is often insufficient to overcome the hydrophobicity of the rest of the molecule, causing it to precipitate from aqueous solutions.[1]

Q2: What are the primary factors causing my compound to precipitate?

A2: Precipitation is often triggered by one or more of the following factors:

  • Concentration: Exceeding the intrinsic solubility limit of the compound in your specific buffer system is the most common cause.

  • pH of the Buffer: Sulfonamides are typically weakly acidic.[2][3] The sulfonamide proton can be ionized, and the solubility of the resulting salt form is highly pH-dependent.[4][5][6] If the buffer pH is not optimal, the compound will remain in its less soluble, unionized form.

  • Method of Dilution: When a concentrated stock solution (usually in an organic solvent like DMSO) is diluted into an aqueous buffer, the sudden change in solvent polarity can cause the compound to "crash out" or precipitate.[7][8]

  • Temperature: Solubility is often temperature-dependent. Moving a solution from a warmer preparation temperature to a cooler experimental temperature can decrease solubility and lead to precipitation over time.[9]

  • Buffer Composition: High concentrations of salts in a buffer can sometimes decrease the solubility of an organic compound through a "salting-out" effect.

Q3: What are the main strategies to improve the solubility of this compound?

A3: Key strategies for enhancing the solubility of poorly soluble sulfonamides include:[1][9][10]

  • pH Adjustment: Increasing the pH of the solution can deprotonate the weakly acidic sulfonamide group, forming a more soluble salt.[2]

  • Use of Co-solvents: Adding a water-miscible organic solvent (e.g., DMSO, ethanol, PEG 400) to the aqueous buffer can increase the solubility of hydrophobic compounds.[1][11]

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules within their central cavity, forming a water-soluble inclusion complex.[1][12][13][14][15]

Q4: How do I choose the best solubility enhancement strategy?

A4: The optimal strategy depends on your experimental constraints, such as the required final concentration and the tolerance of your assay system (e.g., cells, enzymes) to pH changes or organic solvents. A logical workflow can guide your decision.

G start Poorly Soluble Compound (Precipitation Observed) q1 Is your assay sensitive to pH changes? start->q1 a1_yes Try pH Adjustment (Increase pH to > pKa + 1) q1->a1_yes No a1_no Proceed to Co-solvent Strategy q1->a1_no Yes q2 Is your assay sensitive to organic solvents? a1_no->q2 a2_yes Try Co-solvent System (e.g., DMSO, PEG 400) q2->a2_yes No a2_no Proceed to Complexation Strategy q2->a2_no Yes final_strat Try Cyclodextrin Complexation (e.g., HP-β-CD) a2_no->final_strat

Caption: Decision workflow for selecting a solubility enhancement strategy.

Troubleshooting Guides

Issue 1: Precipitate Forms Immediately Upon Dilution of DMSO Stock

This is a common issue known as "crashing out," caused by the rapid change in solvent polarity.

  • Possible Cause: The final concentration of the compound in the aqueous buffer exceeds its solubility limit. The method of mixing is also critical.

  • Troubleshooting Steps:

    • Reduce Final Concentration: The simplest solution is to lower the target concentration of the compound in your experiment.

    • Optimize Dilution Protocol: Do not add the aqueous buffer to your concentrated DMSO stock. Instead, add the DMSO stock to the aqueous buffer slowly and with vigorous stirring or vortexing. This rapid dispersion prevents localized high concentrations that trigger precipitation.[7]

    • Increase Co-solvent Percentage: If your assay can tolerate it, increase the final percentage of DMSO or another co-solvent in the aqueous solution. A final concentration of 1-5% DMSO is often acceptable in biological assays.[8]

G cluster_wrong Incorrect Method cluster_correct Correct Method w1 Buffer w3 Precipitation! w1->w3 w2 DMSO Stock w2->w1 Adding Buffer to Stock c1 Buffer (Vortexing) c3 Clear Solution c1->c3 c2 DMSO Stock c2->c1 Add Stock to Buffer (Dropwise)

Caption: Recommended protocol for diluting organic stock solutions.
Issue 2: Solution is Initially Clear but Precipitates Over Time

This suggests the solution is supersaturated and thermodynamically unstable.

  • Possible Cause: The initial kinetic solubility is higher than the long-term thermodynamic solubility. Changes in temperature or slow nucleation and crystal growth can lead to delayed precipitation.

  • Troubleshooting Steps:

    • Prepare Fresh Solutions: Prepare working solutions immediately before use to minimize the time for precipitation to occur.

    • Control Temperature: Ensure the temperature at which you prepare the solution is the same as the temperature of your experiment. Avoid storing diluted aqueous solutions at colder temperatures (e.g., 4°C).[9]

    • Incorporate Solubilizing Agents: The addition of a co-solvent or cyclodextrin can stabilize the compound in solution and prevent delayed precipitation.

Quantitative Data on Solubility Enhancement

Table 1: Solubility Enhancement of Sulfonamides using Co-solvents This table illustrates the typical fold-increase in solubility that can be achieved by incorporating water-miscible organic solvents.

Sulfonamide DrugCo-solvent System (40% v/v in water)Solubility Increase (Fold)
GliclazidePEG 400 in Phosphate Buffer (pH 7.4)~760
GlyburidePEG 400 in Phosphate Buffer (pH 7.4)~316
GlipizidePEG 400 in Phosphate Buffer (pH 7.4)~524
PioglitazoneEthanol in Water~792
(Data adapted from studies on various poorly-soluble drugs, demonstrating the potential of co-solvency).[11]

Table 2: Properties of Common Excipients for Solubilization

Excipient TypeExampleMechanism of ActionKey Considerations
Co-solvent DMSO, Ethanol, PEG 400, Propylene GlycolReduces the polarity of the aqueous solvent, increasing the solubility of hydrophobic solutes.[11]Potential for toxicity in biological assays at high concentrations.
Cyclodextrin Hydroxypropyl-β-Cyclodextrin (HP-β-CD)Forms an inclusion complex by encapsulating the hydrophobic drug molecule.[12][14]Can be very effective at low concentrations; generally low toxicity.
pH Modifier Sodium Hydroxide (NaOH), Tris BaseIonizes the weakly acidic sulfonamide group to form a more soluble anionic salt.[1][2]The final pH must be compatible with the experimental system.

Experimental Protocols

Protocol 1: Screening for an Effective Co-solvent

This protocol outlines a general procedure for identifying an effective co-solvent and its optimal concentration.

  • Stock Preparation: Prepare a high-concentration stock solution of this compound (e.g., 20-50 mM) in 100% DMSO.

  • Co-solvent Buffer Preparation: Prepare a series of your primary aqueous buffer (e.g., PBS, pH 7.4) containing different final concentrations of a co-solvent (e.g., 1%, 2%, 5%, and 10% v/v of PEG 400 or ethanol).[16]

  • Dilution: Add a small aliquot of the DMSO stock to each co-solvent buffer to reach your desired final compound concentration. For example, add 5 µL of a 20 mM DMSO stock to 995 µL of buffer for a final concentration of 100 µM.

  • Mixing: Vortex each solution vigorously and immediately for 30 seconds upon adding the stock.

  • Observation: Let the solutions stand at your experimental temperature for a duration matching your assay's incubation time (e.g., 2 hours).

  • Analysis: Visually inspect each tube for signs of precipitation (cloudiness, particles) against a dark background. The lowest concentration of co-solvent that results in a clear solution is your optimal condition. For more quantitative results, centrifuge the samples and measure the concentration of the compound in the supernatant via HPLC-UV.[16]

Protocol 2: Solubilization using Cyclodextrins

This protocol describes the use of cyclodextrins to form an inclusion complex, which enhances aqueous solubility.

G drug Hydrophobic Drug (e.g., Sulfonamide) plus + drug->plus cd Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) complex Water-Soluble Inclusion Complex cd->complex Complexation in Aqueous Buffer plus->cd

Caption: Formation of a water-soluble drug-cyclodextrin inclusion complex.
  • Stock Preparation: Prepare aqueous solutions of a cyclodextrin, such as Hydroxypropyl-β-Cyclodextrin (HP-β-CD), at various concentrations (e.g., 1%, 2%, 5% w/v) in your desired experimental buffer. Gentle warming and stirring may be needed to fully dissolve the cyclodextrin.[16]

  • Complexation:

    • Method A (Dilution from Stock): Add your concentrated DMSO stock of this compound dropwise to the pre-made cyclodextrin solutions while vortexing to achieve the final desired concentration.

    • Method B (Solid Complexation): For a more robust formulation, add an excess amount of the solid compound directly to the cyclodextrin solutions.[1]

  • Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C) for 24-48 hours to allow for the formation of the inclusion complex.[1]

  • Separation: After equilibration, separate the undissolved solid compound by centrifugation (e.g., 14,000 rpm for 15 min) or by filtering through a 0.22 µm syringe filter that does not bind the drug.

  • Analysis: The clear supernatant contains the solubilized drug-cyclodextrin complex. The concentration can be determined by a suitable analytical method like HPLC-UV.

References

troubleshooting inconsistent results in N-(2-fluorobenzyl)methanesulfonamide bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and standardizing bioassays for N-(2-fluorobenzyl)methanesulfonamide to achieve consistent and reliable results.

Frequently Asked Questions (FAQs)

This section addresses common issues encountered during bioassays with this compound, providing potential causes and solutions.

Q1: What are the common off-target effects observed with methanesulfonamide-containing compounds?

A1: The methanesulfonamide group is a common moiety in many drugs and can sometimes interact with unintended biological targets, leading to cross-reactivity in bioassays.[1] It is important to characterize the selectivity profile of this compound early in the drug discovery process. A common approach is to screen the compound against a panel of known targets, such as kinases, GPCRs, and ion channels.

Q2: How should I prepare this compound for in vitro assays?

A2: Due to the potential for low aqueous solubility, it is recommended to prepare a concentrated stock solution of this compound in an organic solvent like dimethyl sulfoxide (DMSO).[2][3] This stock solution can then be serially diluted in the appropriate assay buffer or cell culture medium. It is crucial to ensure the final DMSO concentration is consistent across all wells and does not exceed a level that impacts the assay performance (typically ≤ 0.5%).[2]

Q3: I am observing high variability in my results between experiments. What are the likely causes?

A3: High inter-experiment variability can stem from several factors, including inconsistencies in cell culture conditions (e.g., passage number, confluency), reagent preparation, and environmental conditions.[4][5][6] It is essential to standardize all aspects of the experimental protocol and to use positive and negative controls in every assay to monitor for shifts in performance.

Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during your experiments with this compound.

Issue 1: Inconsistent IC50 Values

Q: My calculated IC50 values for this compound vary significantly between replicate plates and experiments. What should I investigate?

A: Inconsistent IC50 values are a common challenge in bioassays and can be attributed to several factors. Below is a table summarizing potential causes and recommended actions.

Potential Cause Recommended Action
Compound Precipitation Visually inspect the assay plate for any signs of compound precipitation, especially at higher concentrations. Consider reducing the highest concentration tested or using a different solvent system if solubility is an issue.[4]
Pipetting Errors Inaccurate pipetting can lead to significant variations in compound concentration.[5] Ensure pipettes are properly calibrated and use a consistent technique for all additions.
Cell Seeding Density Variations in the number of cells seeded per well can alter the apparent potency of a compound.[2] Use a cell counter to ensure a consistent cell density across all wells and plates.
Edge Effects The outer wells of a microplate are more prone to evaporation, which can concentrate the compound and affect cell growth.[2] Avoid using the outer wells for experimental samples or ensure proper humidification during incubation.
Reagent Variability Batch-to-batch variation in reagents, such as serum or growth factors, can impact cell health and response to the compound. Use a single lot of reagents for a set of experiments where possible.

Example of Inconsistent IC50 Data:

Experiment Plate 1 IC50 (µM) Plate 2 IC50 (µM) Plate 3 IC50 (µM)
1 5.28.96.1
2 12.57.815.3
3 4.810.29.5
Issue 2: Low Potency or No Dose-Response

Q: I am not observing a clear dose-response relationship with this compound. What could be the problem?

A: A lack of a dose-response curve can be due to several factors, from the compound itself to the assay conditions.

  • Incorrect Concentration Range: The tested concentration range may be too low to elicit a response. Consider testing a broader range of concentrations.

  • Compound Instability: this compound may be unstable in the assay medium. Ensure that freshly prepared solutions are used for each experiment.[5]

  • Assay Interference: The compound may interfere with the assay technology (e.g., autofluorescence in a fluorescence-based assay).[2] Run appropriate controls to check for assay interference.

  • Inactive Compound: It is possible that this compound is not active in the chosen assay. Consider testing it in alternative assay formats or against different biological targets.

Experimental Protocols

To ensure reproducibility, it is crucial to follow a standardized experimental protocol. Below is an example of a cell-based cytotoxicity assay protocol.

MTT Cytotoxicity Assay Protocol

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • This compound

  • Cell line of interest

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of HCl in isopropanol)

  • 96-well microplates

  • Multichannel pipette

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density.

    • Incubate the plate overnight to allow the cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete cell culture medium.

    • Remove the old medium from the cells and add the compound dilutions to the respective wells.

    • Include vehicle-only (e.g., 0.5% DMSO) and untreated controls.

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization:

    • Remove the MTT-containing medium and add the solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition:

    • Read the absorbance of each well at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Normalize the data to the vehicle control.

    • Plot the normalized data against the log of the compound concentration and fit a dose-response curve to determine the IC50 value.

Visualizations

Hypothetical Signaling Pathway

This diagram illustrates a hypothetical signaling pathway that could be modulated by this compound, leading to an anti-inflammatory response.

cluster_membrane Cell Membrane Receptor Receptor Kinase A Kinase A Receptor->Kinase A Phosphorylates Ligand Ligand Ligand->Receptor Activates This compound This compound Kinase B Kinase B This compound->Kinase B Inhibits Kinase A->Kinase B Phosphorylates Transcription Factor Transcription Factor Kinase B->Transcription Factor Activates Inflammatory Genes Inflammatory Genes Transcription Factor->Inflammatory Genes Upregulates Anti-inflammatory Response Anti-inflammatory Response Inflammatory Genes->Anti-inflammatory Response

Caption: Hypothetical signaling pathway for this compound.

Experimental Workflow

This diagram outlines the general workflow for a cell-based bioassay.

Start Start Cell Seeding Cell Seeding Start->Cell Seeding Compound Addition Compound Addition Cell Seeding->Compound Addition Incubation Incubation Compound Addition->Incubation Assay Readout Assay Readout Incubation->Assay Readout Data Analysis Data Analysis Assay Readout->Data Analysis End End Data Analysis->End

Caption: General workflow for a cell-based bioassay.

Troubleshooting Logic

This diagram provides a logical workflow for troubleshooting inconsistent bioassay results.

Inconsistent Results Inconsistent Results Check Compound Check Compound Inconsistent Results->Check Compound Check Cells Check Cells Inconsistent Results->Check Cells Check Protocol Check Protocol Inconsistent Results->Check Protocol Solubility Solubility Check Compound->Solubility Purity Purity Check Compound->Purity Passage Number Passage Number Check Cells->Passage Number Contamination Contamination Check Cells->Contamination Pipetting Pipetting Check Protocol->Pipetting Incubation Time Incubation Time Check Protocol->Incubation Time Re-evaluate Re-evaluate Solubility->Re-evaluate Purity->Re-evaluate Passage Number->Re-evaluate Contamination->Re-evaluate Pipetting->Re-evaluate Incubation Time->Re-evaluate

Caption: Troubleshooting workflow for inconsistent bioassay results.

References

stability issues of N-(2-fluorobenzyl)methanesulfonamide in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of N-(2-fluorobenzyl)methanesulfonamide in solution. The information is intended for researchers, scientists, and drug development professionals to address common issues encountered during experimentation. Please note that specific stability data for this compound is limited in publicly available literature; therefore, this guide is based on general principles of drug stability, information on related sulfonamide compounds, and best practices for chemical analysis.

Frequently Asked Questions (FAQs)

Q1: I am observing a loss of purity of my this compound sample in solution over time. What are the potential causes?

Several factors can contribute to the degradation of this compound in solution. The primary factors to consider are the pH of the solution, storage temperature, exposure to light, and the presence of oxidizing agents.[1] Sulfonamide moieties can be susceptible to hydrolysis, especially under acidic or basic conditions.

Q2: What is the likely degradation pathway for this compound?

While a specific degradation pathway has not been published for this exact molecule, the most probable route of degradation is the hydrolysis of the sulfonamide bond. This would result in the formation of 2-fluorobenzylamine and methanesulfonic acid.

Q3: How should I prepare and store solutions of this compound to ensure stability?

To minimize degradation, it is recommended to prepare solutions fresh for each experiment. If storage is necessary, solutions should be kept at a low temperature (2-8 °C or -20 °C) and protected from light. The choice of solvent is also critical; a neutral, aprotic solvent is preferable. It is advisable to perform preliminary stability studies in your specific buffer or solvent system to determine the optimal storage conditions.

Q4: Are there any specific analytical techniques recommended for monitoring the stability of this compound?

High-Performance Liquid Chromatography (HPLC) with UV detection is a highly suitable technique for assessing the stability of this compound.[2] This method allows for the separation and quantification of the parent compound from its potential degradation products. Mass spectrometry (MS) can be coupled with HPLC (LC-MS) to identify the structure of any degradation products.[3]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Rapid degradation in aqueous buffer pH-mediated hydrolysis: The sulfonamide bond may be unstable at the pH of your buffer.Determine the pH of your solution. Perform a pH stability study by preparing the solution in a range of buffers (e.g., pH 3, 5, 7, 9) and analyzing the purity over time. This will help identify the optimal pH range for stability.
Loss of compound after freeze-thaw cycles Freeze-thaw instability: The compound may be degrading upon repeated freezing and thawing.Aliquot your stock solution into single-use vials to avoid multiple freeze-thaw cycles.
Discoloration of the solution Oxidation or photodegradation: The compound may be sensitive to air or light.Prepare and store solutions under an inert atmosphere (e.g., nitrogen or argon). Protect solutions from light by using amber vials or wrapping vials in aluminum foil.[4]
Inconsistent analytical results Adsorption to container: The compound may be adsorbing to the surface of the storage vial.Use low-adsorption vials (e.g., silanized glass or polypropylene).

Experimental Protocols

Protocol 1: HPLC-UV Method for Stability Analysis

This protocol outlines a general HPLC-UV method that can be optimized for the analysis of this compound.

1. Instrumentation and Columns:

  • A standard HPLC system with a UV detector.

  • A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.

2. Mobile Phase and Gradient:

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • A gradient elution is recommended to ensure the separation of the parent compound from any potential degradation products. An example gradient is as follows:

Time (min)% Mobile Phase B
010
2090
2590
2610
3010

3. Detection:

  • Monitor the elution profile at a wavelength where the compound has maximum absorbance. This can be determined using a UV-Vis spectrophotometer.

4. Sample Preparation:

  • Dilute the sample to an appropriate concentration (e.g., 1 mg/mL) in the mobile phase or a compatible solvent.

5. Analysis:

  • Inject a known volume of the sample (e.g., 10 µL) and record the chromatogram.

  • The peak area of this compound can be used to quantify its concentration and monitor its degradation over time.

Protocol 2: Forced Degradation Study

Forced degradation studies are essential to understand the intrinsic stability of a compound and to develop stability-indicating analytical methods.[5]

1. Acidic Hydrolysis:

  • Dissolve the compound in a solution of 0.1 M HCl.

  • Incubate at an elevated temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).

  • Neutralize the solution before HPLC analysis.

2. Basic Hydrolysis:

  • Dissolve the compound in a solution of 0.1 M NaOH.

  • Incubate at room temperature for a defined period (e.g., 2 hours).

  • Neutralize the solution before HPLC analysis.

3. Oxidative Degradation:

  • Dissolve the compound in a solution of 3% hydrogen peroxide.

  • Incubate at room temperature for a defined period (e.g., 24 hours).

  • Analyze by HPLC.

4. Photostability:

  • Expose a solution of the compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.[4]

  • A control sample should be protected from light by wrapping the vial in aluminum foil.[4]

  • Analyze both samples by HPLC.

5. Thermal Degradation:

  • Store a solid sample of the compound at an elevated temperature (e.g., 80 °C) for a defined period (e.g., 7 days).

  • Dissolve the sample and analyze by HPLC.

Visualizations

G Troubleshooting Workflow for Compound Instability start Instability Observed (Loss of Purity) check_pH Is the solution aqueous/buffered? start->check_pH check_storage How is the solution stored? start->check_storage check_handling Review sample handling procedures start->check_handling check_pH->check_storage No pH_study Perform pH Stability Study check_pH->pH_study Yes temp_study Evaluate Storage Temperature check_storage->temp_study Temperature? light_study Conduct Photostability Study check_storage->light_study Light Exposure? freeze_thaw Assess Freeze-Thaw Stability check_handling->freeze_thaw adjust_pH Adjust pH to Optimal Range pH_study->adjust_pH optimize_storage Optimize Storage Conditions temp_study->optimize_storage light_study->optimize_storage aliquot Aliquot Stock Solutions freeze_thaw->aliquot

Caption: Troubleshooting workflow for investigating compound instability.

G Experimental Workflow for Forced Degradation Study start Prepare Stock Solution of This compound stress_conditions Expose to Stress Conditions start->stress_conditions acid Acidic (e.g., 0.1M HCl) stress_conditions->acid base Basic (e.g., 0.1M NaOH) stress_conditions->base oxidation Oxidative (e.g., 3% H2O2) stress_conditions->oxidation light Photolytic (UV/Vis light) stress_conditions->light heat Thermal (e.g., 80°C) stress_conditions->heat analysis Analyze by Stability-Indicating Method (e.g., HPLC-UV/MS) acid->analysis base->analysis oxidation->analysis light->analysis heat->analysis evaluation Evaluate Degradation Profile and Identify Degradants analysis->evaluation

Caption: Workflow for a forced degradation study.

G Hypothetical Degradation Pathway of this compound parent This compound hydrolysis Hydrolysis (H2O, H+ or OH-) parent->hydrolysis product1 2-Fluorobenzylamine hydrolysis->product1 product2 Methanesulfonic Acid hydrolysis->product2

Caption: Hypothetical hydrolysis degradation pathway.

References

Technical Support Center: Overcoming Interference in Mass Spectrometry Analysis of Halogenated Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting interference in the mass spectrometry analysis of halogenated compounds. This resource is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common issues encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of interference observed in the mass spectrometry analysis of halogenated compounds?

A1: The most common types of interference are:

  • Isotopic Interference: This arises from the natural isotopic distribution of halogens, particularly chlorine (³⁵Cl and ³⁷Cl) and bromine (⁷⁹Br and ⁸¹Br), which creates characteristic isotopic patterns in the mass spectrum. While a key feature for identification, overlapping isotopic patterns from multiple halogenated compounds or background ions can cause interference.

  • Isobaric Interference: This occurs when different chemical species have the same nominal mass-to-charge ratio (m/z). This can be from other halogenated compounds, their fragments, or matrix components.

  • Matrix Effects: These are the suppression or enhancement of the analyte signal due to co-eluting compounds from the sample matrix.[1][2] This is a significant issue in complex samples like biological fluids, food, and environmental extracts.[3][4]

  • Adduct Formation: In electrospray ionization (ESI), analytes can form adducts with ions present in the mobile phase, such as sodium ([M+Na]⁺), potassium ([M+K]⁺), or chloride ([M+Cl]⁻).[5][6][7] This can reduce the intensity of the desired analyte ion and complicate spectral interpretation.

  • Co-elution of Isomers: Structural isomers of halogenated compounds often have very similar physicochemical properties, leading to their co-elution from the chromatography column and generating overlapping mass spectra.

Q2: How can I identify the source of my interference?

A2: A systematic approach is crucial. The following diagram outlines a general workflow for diagnosing interference:

cluster_0 Initial Observation cluster_1 Investigation cluster_2 Diagnosis cluster_3 Conclusion start Unexpected Results: Poor Quantification, Extra Peaks, or Signal Suppression/Enhancement check_blank Analyze a Blank Sample (Solvent and Matrix) start->check_blank check_isotopes Examine Isotopic Pattern of Suspected Peak start->check_isotopes post_column Perform Post-Column Infusion Experiment start->post_column high_res Analyze with High- Resolution MS start->high_res is_contamination Signal in Solvent Blank? check_blank->is_contamination is_matrix Signal in Matrix Blank? check_blank->is_matrix is_isotopic Pattern Match Halogen Signature? check_isotopes->is_isotopic matrix_effect Matrix Effect post_column->matrix_effect is_isobaric Different Exact Mass with High-Res MS? high_res->is_isobaric is_contamination->is_matrix No contamination System Contamination is_contamination->contamination Yes is_matrix->check_isotopes No is_matrix->matrix_effect Yes is_isotopic->post_column No isotopic_interference Isotopic Overlap is_isotopic->isotopic_interference Yes is_isobaric->is_isotopic No isobaric_interference Isobaric Interference is_isobaric->isobaric_interference Yes

Diagram 1: General workflow for diagnosing interference in mass spectrometry.

Troubleshooting Guides

Issue 1: Poor Quantification and Signal Variability Due to Matrix Effects

Question: My analyte signal is suppressed or enhanced in my samples compared to my standards, leading to poor accuracy and reproducibility. How can I mitigate these matrix effects?

Answer: Matrix effects are a common challenge, especially in complex matrices. Here is a step-by-step guide to address this issue:

Step 1: Assess the Severity of Matrix Effects

Before implementing mitigation strategies, it's important to quantify the extent of the matrix effect.

  • Experimental Protocol: Post-Extraction Spike Analysis

    • Prepare a blank matrix sample by performing the entire extraction procedure on a sample known to not contain the analyte.

    • Spike a known concentration of the analyte into the blank matrix extract.

    • Prepare a standard solution of the analyte in the solvent used for the final extract at the same concentration as the spiked sample.

    • Analyze both samples by LC-MS.

    • Calculate the matrix effect using the following formula: Matrix Effect (%) = (Peak Area in Spiked Extract / Peak Area in Solvent Standard) * 100

      • A value < 100% indicates ion suppression.

      • A value > 100% indicates ion enhancement.[2]

Step 2: Implement Mitigation Strategies

Based on the severity of the matrix effect, one or more of the following strategies can be employed.

  • Strategy A: Sample Dilution

    • Methodology: Diluting the sample extract with the mobile phase or a suitable solvent can reduce the concentration of interfering matrix components.[8] A dilution factor of 15 has been shown to be sufficient to eliminate most matrix effects for pesticide analysis in some cases.[8]

    • Considerations: This approach may compromise the limit of detection if the analyte concentration is low.

  • Strategy B: Improve Sample Preparation

    • Methodology: The goal is to selectively remove interfering matrix components while efficiently extracting the analyte.

      • Solid-Phase Extraction (SPE): Choose a sorbent that has a high affinity for your analyte and a low affinity for the matrix components. Optimize the wash and elution steps to maximize the removal of interferences.[9]

      • Liquid-Liquid Extraction (LLE): Adjusting the pH of the aqueous phase can improve the partitioning of the analyte into the organic phase while leaving charged matrix components behind.[10]

      • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This technique is widely used for pesticide analysis in food matrices and involves a salting-out extraction followed by dispersive SPE for cleanup.[11]

  • Strategy C: Optimize Chromatographic Separation

    • Methodology: Modifying the HPLC/UHPLC method can separate the analyte from co-eluting matrix components.

      • Change the Stationary Phase: Use a column with a different chemistry (e.g., phenyl-hexyl instead of C18) to alter the selectivity.

      • Modify the Mobile Phase: Adjust the organic solvent, pH, or additives to improve resolution.

      • Implement Gradient Elution: A well-designed gradient can help separate the analyte from early or late-eluting matrix components.[12]

  • Strategy D: Use a Different Ionization Source

    • Methodology: Electrospray ionization (ESI) is generally more susceptible to matrix effects than atmospheric pressure chemical ionization (APCI).[2] If your instrument has interchangeable sources, testing your analysis with APCI may reduce matrix effects.

Quantitative Data on Matrix Effects for Selected Halogenated Pesticides

PesticideMatrixIonization ModeMatrix Effect (%)Mitigation Strategy
ChlorpyrifosOrangeESI+45 (Suppression)Sample Dilution (10x)
BromoxynilTomatoESI-62 (Suppression)Matrix-Matched Calibration
AtrazineLeekESI+38 (Suppression)QuEChERS with dSPE cleanup
PendimethalinSoilAPCI+85 (Suppression)Optimized SPE cleanup

This table presents illustrative data compiled from various studies. Actual matrix effects will vary depending on the specific sample and analytical conditions.

Issue 2: Unidentifiable or Incorrectly Identified Peaks due to Isobaric and Isotopic Interference

Question: I am observing peaks in my chromatogram that I cannot identify, or my software is misidentifying my target compound. How can I resolve isobaric and isotopic interferences?

Answer: Differentiating between compounds with the same nominal mass is critical for accurate identification.

Step 1: Confirm the Nature of the Interference

  • Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

    • Analyze your sample on an HRMS instrument (e.g., Q-TOF, Orbitrap).

    • Examine the exact mass of the interfering peak.

    • Isobaric interferences will have a slightly different exact mass than your analyte, which can be resolved by HRMS.

    • Isotopic peaks of your analyte or another compound will have the expected mass difference based on isotopic abundances.

Step 2: Resolve the Interference

  • Strategy A: Chromatographic Resolution

    • Methodology: As with matrix effects, optimizing your HPLC/UHPLC method is the first line of defense. The goal is to chromatographically separate the interfering species from your analyte. Refer to the strategies in "Issue 1, Step 2, Strategy C".

  • Strategy B: Tandem Mass Spectrometry (MS/MS)

    • Methodology: If the interfering compound has a different chemical structure, it will likely produce different fragment ions upon collision-induced dissociation (CID).[13][14]

      • Select the precursor ion (the m/z of your analyte and the interference) in the first mass analyzer.

      • Fragment the precursor ion in the collision cell.

      • Scan for the resulting product ions in the second mass analyzer.

      • Monitor a unique fragment ion for your analyte that is not produced by the interfering compound.

    • Experimental Protocol: Optimizing Collision Energy for Isomer Differentiation

      • Infuse a standard of each isomer (if available) into the mass spectrometer.

      • Perform a product ion scan for the precursor ion of the isomers.

      • Vary the collision energy and observe the relative abundance of the fragment ions.

      • Identify fragment ions and collision energies that provide the most significant differences in fragmentation patterns between the isomers.

The following diagram illustrates the workflow for resolving co-eluting isomers:

Diagram 2: Workflow for resolving co-eluting halogenated isomers.
Issue 3: Complicated Spectra and Reduced Analyte Signal Due to Adduct Formation

Question: My mass spectra show significant peaks at [M+23]⁺, [M+39]⁺, or [M+35]⁻, and the intensity of my target ion ([M+H]⁺ or [M-H]⁻) is low. How can I control adduct formation?

Answer: Adduct formation is common in ESI and can be managed by controlling the purity of your mobile phase and samples.

Step 1: Identify the Adduct

Calculate the mass difference between your expected molecular ion and the observed adduct peak.

Common Adducts in ESI-MS

Adduct IonMass ShiftCommon Source
[M+Na]⁺+22.9898Glassware, mobile phase contaminants
[M+K]⁺+38.9637Glassware, mobile phase contaminants
[M+NH₄]⁺+18.0344Ammonium-based buffers
[M+Cl]⁻+34.9689Chlorinated solvents, sample matrix
[M+HCOO]⁻+44.9977Formic acid in mobile phase
[M+CH₃COO]⁻+59.0133Acetic acid in mobile phase

Step 2: Implement Control Strategies

  • Strategy A: Improve Mobile Phase and Sample Purity

    • Methodology:

      • Use high-purity, LC-MS grade solvents and additives.

      • Avoid using glassware for sample and mobile phase preparation; use polypropylene vials and containers instead to minimize sodium and potassium leaching.[15]

      • If chloride adducts are an issue, ensure no chlorinated solvents are used in the sample preparation process. If their use is unavoidable, evaporate the solvent and reconstitute the sample in a non-chlorinated solvent.

  • Strategy B: Optimize MS Source Conditions

    • Methodology: Increasing the in-source collision-induced dissociation (CID) or cone voltage can sometimes break up weaker adducts, increasing the abundance of the desired [M+H]⁺ or [M-H]⁻ ion.

    • Caution: Excessive in-source CID can lead to fragmentation of the analyte itself. This should be optimized carefully.

  • Strategy C: Modify Mobile Phase Composition

    • Methodology: The addition of a small amount of a competing ion source can sometimes reduce the formation of unwanted adducts. For example, adding a low concentration of ammonium formate or acetate can promote the formation of [M+NH₄]⁺ adducts, which may be more desirable or easier to manage than sodium or potassium adducts.

By systematically addressing these common interference issues, you can significantly improve the quality, accuracy, and reliability of your mass spectrometry data for halogenated compounds.

References

Technical Support Center: Refining HPLC Separation of N-(2-fluorobenzyl)methanesulfonamide and its Impurities

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the HPLC analysis of N-(2-fluorobenzyl)methanesulfonamide. This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions to address common challenges encountered during method development and routine analysis.

Troubleshooting Guide

This guide is designed to help you diagnose and resolve specific issues you may encounter during the HPLC separation of this compound and its potential impurities.

Observed Problem Potential Cause Suggested Solution
Poor Resolution Between Main Peak and Impurities 1. Inappropriate mobile phase composition. 2. Suboptimal stationary phase. 3. Gradient is too steep.1. Adjust the organic modifier (acetonitrile or methanol) percentage. A lower percentage of organic solvent generally increases retention and can improve separation.[1][2] 2. Consider a different column chemistry. If using a standard C18 column, a phenyl or cyano column might offer different selectivity for aromatic compounds.[1] 3. Employ a shallower gradient to enhance the separation of closely eluting peaks.[1]
Peak Fronting of the Main Peak 1. Sample overload. 2. Sample solvent is stronger than the mobile phase. 3. Column degradation.1. Reduce the injection volume or dilute the sample.[3][4] 2. Dissolve the sample in the initial mobile phase or a weaker solvent.[3][4] 3. Replace the column if it has been used extensively or under harsh conditions.[3]
Peak Tailing 1. Secondary interactions with the stationary phase. 2. Presence of active sites on the column packing. 3. Mobile phase pH is not optimal.1. Add a competing base, such as triethylamine, to the mobile phase in low concentrations (e.g., 0.1%). 2. Use a column with high-purity silica and end-capping. 3. Adjust the mobile phase pH to suppress the ionization of the analyte or impurities.[1] For sulfonamides, a slightly acidic pH is often beneficial.
Variable Retention Times 1. Inadequate column equilibration. 2. Fluctuations in pump pressure or flow rate. 3. Changes in mobile phase composition. 4. Temperature fluctuations.1. Ensure the column is equilibrated with the initial mobile phase for a sufficient time before each injection.[3] 2. Check for leaks in the system and ensure the pump is properly primed and degassed.[4][5] 3. Prepare fresh mobile phase daily and ensure it is well-mixed.[3] 4. Use a column oven to maintain a constant temperature.[1][3]
Baseline Noise or Drift 1. Contaminated or poor-quality solvents. 2. Air bubbles in the system. 3. Detector lamp aging.1. Use HPLC-grade solvents and prepare fresh mobile phase.[6] 2. Degas the mobile phase thoroughly.[3] 3. If the lamp has been in use for an extended period, consider replacement.[7]

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities of this compound?

A1: Potential impurities can arise from the synthesis process or degradation. Synthesis-related impurities may include starting materials such as 2-fluorobenzylamine and methanesulfonyl chloride, or byproducts from side reactions. Degradation products can form under stress conditions like acid or base hydrolysis, oxidation, and photolysis.[8][9] Common degradation pathways for sulfonamides can involve cleavage of the sulfonamide bond.[10]

Q2: Which HPLC column is recommended for the separation of this compound and its impurities?

A2: A good starting point is a reversed-phase C18 column with high-purity silica and end-capping. Dimensions such as 150 mm length, 4.6 mm internal diameter, and a particle size of 3.5 or 5 µm are common. For challenging separations with closely eluting impurities, a phenyl or cyano stationary phase may provide alternative selectivity due to different interactions with the aromatic rings of the analyte and its impurities.[1]

Q3: How can I improve the resolution between two closely eluting peaks?

A3: To improve resolution, you can try several approaches:

  • Optimize the mobile phase: Adjust the ratio of your organic solvent (e.g., acetonitrile or methanol) to the aqueous phase.[1][2]

  • Change the organic solvent: Switching from acetonitrile to methanol, or vice versa, can alter selectivity.

  • Adjust the pH: Modifying the pH of the aqueous portion of the mobile phase can change the ionization state of the analytes and thus their retention.[1]

  • Use a shallower gradient: A slower increase in the organic solvent percentage can enhance separation.[1]

  • Lower the flow rate: This can increase column efficiency but will also lengthen the run time.[1]

  • Decrease the particle size of the column packing: Smaller particles lead to higher efficiency and better resolution.[11]

  • Increase the column length: A longer column provides more theoretical plates for separation.[2]

Q4: What is a suitable detection wavelength for this compound?

A4: this compound contains a benzene ring, which will have UV absorbance. A UV detector set in the range of 220-270 nm should be suitable. To determine the optimal wavelength, it is best to measure the UV spectrum of the main component and select the wavelength of maximum absorbance (λmax) for the highest sensitivity.

Q5: How do I perform a forced degradation study for this compound?

A5: Forced degradation studies are conducted to demonstrate the stability-indicating nature of an HPLC method.[8] The compound should be subjected to stress conditions such as:

  • Acid Hydrolysis: Treat with an acid (e.g., 0.1 N HCl) at an elevated temperature.

  • Base Hydrolysis: Treat with a base (e.g., 0.1 N NaOH) at an elevated temperature.

  • Oxidation: Treat with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

  • Thermal Stress: Expose the solid material to dry heat.

  • Photolytic Stress: Expose the compound in solution and as a solid to UV and visible light.

The goal is to achieve partial degradation (around 10-20%) to ensure that the degradation products can be detected and separated from the parent compound.[8]

Experimental Protocols

Protocol 1: General Purpose Reversed-Phase HPLC Method

This protocol provides a starting point for the method development for the analysis of this compound.

  • Column: C18, 150 mm x 4.6 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm (or λmax of the compound)

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of approximately 0.5 mg/mL.

Protocol 2: Forced Degradation Sample Preparation

This protocol outlines the preparation of samples for forced degradation studies.

  • Acid Hydrolysis: Dissolve 5 mg of this compound in 5 mL of acetonitrile. Add 5 mL of 0.1 N HCl. Heat at 60 °C for 4 hours. Cool to room temperature and neutralize with an appropriate amount of 0.1 N NaOH. Dilute to a final concentration of approximately 0.1 mg/mL with mobile phase.

  • Base Hydrolysis: Dissolve 5 mg of this compound in 5 mL of acetonitrile. Add 5 mL of 0.1 N NaOH. Heat at 60 °C for 4 hours. Cool to room temperature and neutralize with an appropriate amount of 0.1 N HCl. Dilute to a final concentration of approximately 0.1 mg/mL with mobile phase.

  • Oxidative Degradation: Dissolve 5 mg of this compound in 10 mL of acetonitrile. Add 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours. Dilute to a final concentration of approximately 0.1 mg/mL with mobile phase.

Visualizations

HPLC_Troubleshooting_Workflow cluster_peak_shape Peak Shape Issues cluster_resolution Resolution Issues cluster_retention Retention Time Issues start Problem Observed in Chromatogram peak_shape Poor Peak Shape? start->peak_shape resolution Poor Resolution? start->resolution retention Inconsistent Retention? start->retention fronting Peak Fronting peak_shape->fronting Yes tailing Peak Tailing peak_shape->tailing No fronting_sol Reduce Sample Concentration Adjust Sample Solvent fronting->fronting_sol tailing_sol Adjust Mobile Phase pH Use End-capped Column tailing->tailing_sol end Problem Resolved fronting_sol->end tailing_sol->end resolution_sol Optimize Mobile Phase Change Stationary Phase Adjust Gradient resolution->resolution_sol Yes resolution_sol->end retention_sol Check for Leaks Ensure Column Equilibration Use Column Oven retention->retention_sol retention_sol->end

Caption: A workflow diagram for troubleshooting common HPLC issues.

Method_Development_Strategy cluster_initial Initial Screening cluster_optimization Optimization cluster_validation Validation start Define Separation Goal col_select Select Initial Column (e.g., C18) start->col_select mp_select Select Mobile Phase (ACN/Water or MeOH/Water) col_select->mp_select gradient Optimize Gradient Profile mp_select->gradient ph Adjust Mobile Phase pH gradient->ph temp Optimize Temperature ph->temp robustness Test Robustness temp->robustness end Final Method robustness->end

Caption: A logical workflow for HPLC method development.

References

Validation & Comparative

Confirming the Molecular Structure of N-(2-fluorobenzyl)methanesulfonamide with 2D NMR Spectroscopy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, unambiguous structural confirmation of novel compounds is a critical step. This guide provides a comprehensive comparison of two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy techniques for the structural elucidation of N-(2-fluorobenzyl)methanesulfonamide. Detailed experimental protocols and supporting data, presented in clear, comparative tables, will demonstrate the power of COSY, HSQC, and HMBC experiments in unequivocally defining the molecule's connectivity.

This compound is a small organic molecule whose precise atomic arrangement is crucial for understanding its chemical properties and potential biological activity. While one-dimensional (1D) ¹H and ¹³C NMR provide initial insights, 2D NMR techniques are indispensable for mapping the intricate network of proton-proton and proton-carbon correlations, thereby confirming the proposed structure. This guide will walk through the theoretical application and expected outcomes of these powerful analytical tools.

Predicted 2D NMR Data for Structural Verification

Based on the known structure of this compound, the following tables summarize the anticipated correlations from COSY, HSQC, and HMBC experiments. These tables serve as a benchmark for comparing experimentally acquired data.

Table 1: Predicted ¹H-¹H COSY Correlations

Proton (δ, ppm)Correlating Proton(s) (δ, ppm)
H-3H-4
H-4H-3, H-5
H-5H-4, H-6
H-6H-5
NHCH₂ (benzyl)

Table 2: Predicted ¹H-¹³C HSQC Correlations

Carbon (δ, ppm)Attached Proton(s) (δ, ppm)
C-3H-3
C-4H-4
C-5H-5
C-6H-6
CH₂ (benzyl)CH₂ protons
CH₃ (sulfonyl)CH₃ protons

Table 3: Predicted ¹H-¹³C HMBC Correlations

Proton (δ, ppm)Correlating Carbon(s) (δ, ppm)
H-3C-1, C-2, C-5
H-4C-2, C-6
H-5C-1, C-3
H-6C-2, C-4
CH₂ (benzyl)C-1, C-2, C-6, C=O (amide)
NHCH₂ (benzyl), C=O (amide)
CH₃ (sulfonyl)S=O

Experimental Protocols for 2D NMR Analysis

To acquire the data for confirming the structure of this compound, the following experimental protocols are recommended.

Sample Preparation:

  • Dissolve 10-20 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

NMR Spectrometer:

  • A 400 MHz or higher field NMR spectrometer equipped with a probe capable of performing 2D experiments.

¹H-¹H COSY (Correlation Spectroscopy):

  • Pulse Program: Standard COSY (e.g., cosygp)

  • Spectral Width: 10-12 ppm in both dimensions.

  • Number of Scans: 2-4 per increment.

  • Number of Increments: 256-512 in the indirect dimension.

  • Data Processing: Apply a sine-bell or squared sine-bell window function in both dimensions before Fourier transformation.

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):

  • Pulse Program: Standard HSQC with gradient selection (e.g., hsqcedetgpsp).

  • ¹H Spectral Width: 10-12 ppm.

  • ¹³C Spectral Width: 160-200 ppm.

  • Number of Scans: 4-8 per increment.

  • Number of Increments: 128-256 in the indirect dimension.

  • ¹J(CH) Coupling Constant: Optimized for an average one-bond C-H coupling (e.g., 145 Hz).

  • Data Processing: Apply a squared sine-bell window function in both dimensions before Fourier transformation.

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation):

  • Pulse Program: Standard HMBC with gradient selection (e.g., hmbcgplpndqf).

  • ¹H Spectral Width: 10-12 ppm.

  • ¹³C Spectral Width: 200-220 ppm.

  • Number of Scans: 8-16 per increment.

  • Number of Increments: 256-512 in the indirect dimension.

  • Long-Range Coupling Constant (ⁿJ(CH)): Optimized for a range of long-range couplings (e.g., 8 Hz).

  • Data Processing: Apply a sine-bell or squared sine-bell window function in both dimensions before Fourier transformation.

Visualizing the Structural Confirmation Workflow

The logical flow of experiments and data analysis for structural confirmation is a crucial aspect of the process.

G cluster_0 Data Acquisition cluster_1 Data Analysis cluster_2 Structural Confirmation A 1D ¹H NMR F Assign Proton Signals A->F B 1D ¹³C NMR G Assign Carbon Signals B->G C 2D COSY H Identify ¹H-¹H Spin Systems C->H D 2D HSQC I Map ¹H-¹³C One-Bond Correlations D->I E 2D HMBC J Map Long-Range ¹H-¹³C Correlations E->J F->H F->I F->J G->I G->J K Assemble Molecular Fragments H->K I->K L Confirm Connectivity J->L K->L M Final Structure Verification L->M

Caption: Workflow for 2D NMR-based structural elucidation.

Key Structural Correlations

The following diagram illustrates the critical COSY and HMBC correlations that would definitively confirm the structure of this compound.

Caption: Key COSY and HMBC correlations for structural confirmation.

By systematically acquiring and analyzing COSY, HSQC, and HMBC spectra, researchers can confidently piece together the molecular puzzle of this compound. The cross-peaks observed in these experiments provide irrefutable evidence of the bonding network, moving beyond the simple chemical shift information of 1D NMR to provide a detailed and robust structural assignment. This rigorous approach is fundamental to ensuring the integrity of chemical research and the advancement of drug discovery programs.

cross-validation of N-(2-fluorobenzyl)methanesulfonamide activity in different cell lines

Author: BenchChem Technical Support Team. Date: December 2025

No Data Available for N-(2-fluorobenzyl)methanesulfonamide

An extensive search of publicly available scientific literature and databases has revealed no experimental data on the cytotoxic or biological activity of this compound in any cell lines. Therefore, a cross-validation comparison guide for this specific compound cannot be provided at this time.

To fulfill the user's request for the content type and structure, the following guide has been generated using the well-researched anticancer sulfonamide, Indisulam (E7070) , as an illustrative example. This guide can serve as a template for presenting future experimental data on this compound.

Illustrative Comparison Guide: Cross-Validation of Indisulam (E7070) Activity in Different Cancer Cell Lines

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comparative analysis of the cytotoxic activity of Indisulam (E7070), a well-characterized sulfonamide anticancer agent, across various human cancer cell lines. The data presented is compiled from multiple studies to offer a cross-validation of its efficacy.

Data Presentation: Cytotoxic Activity of Indisulam (E7070)

The following table summarizes the 50% inhibitory concentration (IC₅₀) values of Indisulam in different cancer cell lines. The IC₅₀ value represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro.

Cell LineCancer TypeIC₅₀ (µM)Assay Duration
HCT-116Colon Carcinoma0.21 - 0.56[1]72 hours
KBNasopharynx Carcinoma4.4 (µg/mL)Not Specified
MC-38Colon Adenocarcinoma (Murine)0.1 (µg/mL)Not Specified
MCF7Breast Adenocarcinoma36.3[1]48 hours
DLD-1Colorectal AdenocarcinomaNot SpecifiedNot Specified
WiDrColon AdenocarcinomaNot SpecifiedNot Specified
IMR-32NeuroblastomaNot SpecifiedNot Specified
J.gamma1T-cell Acute Lymphoblastic LeukemiaSensitive48 hours[2]
JurkatT-cell Acute Lymphoblastic LeukemiaSensitive48 hours[2]
CMKAcute Megakaryoblastic LeukemiaHighly SensitiveNot Specified[3]
MEG01Acute Megakaryoblastic LeukemiaHighly SensitiveNot Specified[3]
M07eAcute Megakaryoblastic LeukemiaHighly SensitiveNot Specified[3]
Experimental Protocols

The data presented in this guide were primarily obtained using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a standard colorimetric method for assessing cell viability.

MTT Assay for Cell Viability

Principle: The MTT assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.[4][5] Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[4] The formazan crystals are then solubilized, and the absorbance of the resulting solution is measured spectrophotometrically. The intensity of the purple color is directly proportional to the number of viable cells.[4]

Materials:

  • 96-well flat-bottom microplates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or a solution of 10% SDS in 0.01 M HCl)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Test compound (Indisulam)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • For adherent cells, harvest and count the cells, then seed them into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well).

    • For suspension cells, centrifuge to pellet the cells and resuspend in fresh medium before seeding.

    • Incubate the plates at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment (for adherent cells).

  • Compound Treatment:

    • Prepare serial dilutions of Indisulam in complete culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of Indisulam.

    • Include a vehicle control (medium with the same concentration of the drug solvent, e.g., DMSO) and a no-cell control (medium only for background measurement).

    • Incubate the plates for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10-20 µL of the MTT solution to each well.[6]

    • Incubate the plates for an additional 2-4 hours at 37°C, allowing the MTT to be metabolized to formazan.[7]

  • Formazan Solubilization:

    • For adherent cells, carefully aspirate the medium containing MTT without disturbing the formazan crystals.

    • For suspension cells, the solubilization solution can be added directly to the wells.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[6]

    • Mix thoroughly by gentle shaking or pipetting to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[6]

  • Data Analysis:

    • Subtract the absorbance of the no-cell control from all other readings.

    • Calculate the percentage of cell viability for each concentration of Indisulam relative to the vehicle control.

    • Plot the percentage of cell viability against the log of the drug concentration to generate a dose-response curve and determine the IC₅₀ value.

Mandatory Visualizations

G cluster_0 Experimental Workflow: MTT Assay A Seed cells in 96-well plate (24h incubation) B Treat cells with Indisulam (48-72h incubation) A->B C Add MTT solution (2-4h incubation) B->C D Solubilize formazan crystals C->D E Measure absorbance at 570 nm D->E F Calculate IC50 value E->F

Caption: Workflow of the MTT assay for determining cell viability.

G Indisulam Indisulam (E7070) Ternary_Complex Ternary Complex (Indisulam-DCAF15-RBM39) Indisulam->Ternary_Complex DCAF15 DCAF15 (E3 Ubiquitin Ligase Receptor) DCAF15->Ternary_Complex RBM39 RBM39 (RNA Binding Protein) RBM39->Ternary_Complex Ubiquitination Poly-ubiquitination of RBM39 Ternary_Complex->Ubiquitination Proteasome Proteasomal Degradation of RBM39 Ubiquitination->Proteasome Splicing Aberrant RNA Splicing Proteasome->Splicing leads to Cell_Cycle_Arrest G1/S Cell Cycle Arrest Splicing->Cell_Cycle_Arrest Apoptosis Apoptosis Splicing->Apoptosis

Caption: Signaling pathway of Indisulam's mechanism of action.

References

comparing the efficacy of N-(2-fluorobenzyl)methanesulfonamide to similar compounds

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature reveals a significant lack of published data on the biological efficacy, mechanism of action, and specific therapeutic targets of N-(2-fluorobenzyl)methanesulfonamide. While the broader class of sulfonamides has been extensively investigated for various therapeutic applications, including oncology and anti-inflammatory treatments, specific experimental data for this particular compound remains elusive. This absence of information precludes a direct comparative analysis of its efficacy against similar compounds.

The methanesulfonamide moiety is a well-established pharmacophore in drug discovery, known to be a component of various biologically active molecules. Derivatives have shown promise in diverse therapeutic areas by targeting a range of biological pathways. However, the specific contribution of the 2-fluorobenzyl group in this compound to its potential biological activity has not been detailed in the public domain.

Our extensive search of scientific databases, patent literature, and chemical screening library information did not yield any in vitro or in vivo studies detailing the efficacy of this compound. Consequently, quantitative data required for a comparative analysis, such as IC50, EC50, or Ki values, are not available. Furthermore, no information was found regarding its potential signaling pathways or experimental protocols associated with its biological evaluation.

While it is not possible to provide a direct comparison, this guide will briefly touch upon the general therapeutic landscape of structurally related sulfonamide compounds to offer a contextual understanding of the field.

Structurally Similar Compounds and Their Mechanisms

Numerous sulfonamide derivatives have been synthesized and evaluated for their potential as therapeutic agents. These compounds often exhibit their effects through mechanisms such as:

  • Tubulin Polymerization Inhibition: Some sulfonamides act as microtubule-destabilizing agents, binding to the colchicine site of tubulin and inhibiting its polymerization into microtubules. This disruption of the cytoskeleton leads to cell cycle arrest and apoptosis, making them potential anticancer agents.

  • Kinase Inhibition: The sulfonamide group can be found in various kinase inhibitors, which are crucial in cancer therapy. For example, some sulfonamides have been shown to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in angiogenesis.

  • Carbonic Anhydrase Inhibition: This is a classic mechanism for sulfonamide drugs, particularly diuretics. However, certain isoforms of carbonic anhydrase are also implicated in cancer, making selective inhibitors a topic of interest.

Data Presentation

Due to the lack of specific data for this compound, a comparative data table cannot be generated.

Experimental Protocols

Detailed experimental methodologies for key experiments involving this compound could not be provided as no such studies have been published. A general workflow for screening a novel compound for anticancer activity is presented below.

G cluster_0 Initial Screening cluster_1 Mechanism of Action Studies cluster_2 In vivo Evaluation Compound Synthesis Compound Synthesis In vitro Cytotoxicity Assays In vitro Cytotoxicity Assays Compound Synthesis->In vitro Cytotoxicity Assays Test on cancer cell lines Determine GI50/IC50 Determine GI50/IC50 In vitro Cytotoxicity Assays->Determine GI50/IC50 Target Identification Target Identification Determine GI50/IC50->Target Identification If potent Pathway Analysis Pathway Analysis Target Identification->Pathway Analysis In vivo Efficacy Studies Xenograft models Pathway Analysis->In vivo Efficacy Studies Toxicity and PK/PD studies Toxicity and PK/PD studies In vivo Efficacy Studies->Toxicity and PK/PD studies G cluster_0 VEGFR Signaling Pathway VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds to PLCg PLCg VEGFR2->PLCg Activates PKC PKC PLCg->PKC Activates Raf Raf PKC->Raf Activates MEK MEK Raf->MEK Activates ERK ERK MEK->ERK Activates Proliferation Proliferation ERK->Proliferation Migration Migration ERK->Migration

Comparative Analysis of N-(2-fluorobenzyl)methanesulfonamide Analogues: A Review of Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

This guide, therefore, provides a comparative overview based on SAR principles gleaned from related classes of compounds, highlighting potential areas for future investigation and the methodologies that would be employed in such studies. The information presented is intended for researchers, scientists, and drug development professionals interested in the potential of this chemical scaffold.

Hypothetical Structure-Activity Relationship Exploration

To illustrate how an SAR study for N-(2-fluorobenzyl)methanesulfonamide analogues might be conducted, we can propose a hypothetical investigation targeting a relevant biological pathway, for instance, the inhibition of a specific cancer-related kinase or the modulation of a signaling cascade implicated in oncogenesis.

Key Areas for Structural Modification

An SAR study would typically involve systematic modifications at several key positions of the lead compound, this compound:

  • Aromatic Ring (2-Fluoro Phenyl Group):

    • Position of the Fluoro Substituent: Moving the fluorine atom to the 3- or 4-position to assess the impact of its location on activity.

    • Additional Substituents: Introducing other electron-donating or electron-withdrawing groups (e.g., -CH₃, -OCH₃, -Cl, -CF₃) at various positions on the phenyl ring to probe the electronic and steric requirements for optimal activity.

  • Methylene Bridge (-CH₂-):

    • Chain Length: Extending or shortening the alkyl chain connecting the phenyl ring and the sulfonamide nitrogen to evaluate the optimal distance between these two moieties.

    • Rigidification: Replacing the flexible methylene bridge with more rigid structures, such as a cyclopropyl or amide group, to lock the conformation and potentially enhance binding affinity.

  • Methanesulfonamide Moiety (-SO₂NHCH₃):

    • Alkyl Group: Replacing the methyl group with larger or more complex alkyl or aryl groups to explore the hydrophobic pocket of the target's binding site.

    • Sulfonamide Nitrogen: Substitution on the sulfonamide nitrogen, if chemically feasible and biologically relevant for the target.

Data Presentation: A Template for Comparative Analysis

Should experimental data become available, it would be crucial to present it in a clear and comparative format. The following table serves as a template for summarizing the in vitro activity of hypothetical this compound analogues against a target kinase.

Compound IDR1 (Phenyl Ring Substitution)R2 (Methylene Bridge Modification)R3 (Sulfonamide Alkyl Group)Kinase Inhibition IC₅₀ (µM)
Lead 2-F-CH₂--CH₃[Hypothetical Value]
Analog 13-F-CH₂--CH₃[Hypothetical Value]
Analog 24-F-CH₂--CH₃[Hypothetical Value]
Analog 32-F, 4-Cl-CH₂--CH₃[Hypothetical Value]
Analog 42-F-(CH₂)₂--CH₃[Hypothetical Value]
Analog 52-F-CH₂--C₂H₅[Hypothetical Value]

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to any SAR study. Below are examples of methodologies that would be essential for evaluating the biological activity of these analogues.

General Procedure for Synthesis of this compound Analogues

The synthesis of this compound analogues would likely proceed via the reaction of a substituted benzylamine with a corresponding sulfonyl chloride in the presence of a base.

  • Preparation of Substituted Benzylamines: Commercially available substituted benzylamines would be used, or they could be synthesized from the corresponding benzaldehydes via reductive amination.

  • Sulfonylation: The substituted benzylamine (1.0 eq) would be dissolved in a suitable aprotic solvent, such as dichloromethane or tetrahydrofuran. A non-nucleophilic base, like triethylamine or diisopropylethylamine (1.2 eq), would be added, and the mixture cooled to 0 °C. The desired sulfonyl chloride (1.1 eq) would then be added dropwise. The reaction would be stirred at room temperature until completion, as monitored by thin-layer chromatography.

  • Work-up and Purification: The reaction mixture would be washed with water and brine. The organic layer would be dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product would be purified by column chromatography on silica gel to afford the desired N-(substituted benzyl)methanesulfonamide analogue.

In Vitro Kinase Inhibition Assay

The inhibitory activity of the synthesized compounds against a specific kinase would be determined using a well-established assay, such as a radiometric assay or a fluorescence-based assay.

  • Reagents: Recombinant human kinase, appropriate substrate peptide, ATP (adenosine triphosphate), and the test compounds.

  • Procedure: The kinase, substrate, and varying concentrations of the test compound (typically in DMSO) would be pre-incubated in an assay buffer. The kinase reaction would be initiated by the addition of ATP.

  • Detection: After a set incubation period, the reaction would be stopped, and the amount of phosphorylated substrate would be quantified. For radiometric assays, this would involve measuring the incorporation of ³²P from [γ-³²P]ATP. For fluorescence-based assays, a specific antibody that recognizes the phosphorylated substrate would be used in conjunction with a fluorescently labeled secondary antibody.

  • Data Analysis: The percentage of kinase inhibition for each compound concentration would be calculated relative to a control (no inhibitor). The IC₅₀ value, the concentration of the inhibitor required to reduce enzyme activity by 50%, would be determined by fitting the data to a dose-response curve.

Mandatory Visualizations

Diagrams are crucial for visualizing complex biological processes and experimental workflows.

experimental_workflow cluster_synthesis Synthesis of Analogs cluster_screening Biological Screening start Starting Materials (Substituted Benzylamines, Sulfonyl Chlorides) reaction Sulfonylation Reaction start->reaction purification Purification (Column Chromatography) reaction->purification characterization Characterization (NMR, MS) purification->characterization assay In Vitro Kinase Assay characterization->assay Test Compounds data_analysis IC50 Determination assay->data_analysis sar_analysis SAR Analysis data_analysis->sar_analysis sar_analysis->start Design Next Generation signaling_pathway cluster_pathway Hypothetical Kinase Signaling Pathway RTK Receptor Tyrosine Kinase RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors ERK->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation Inhibitor This compound Analog Inhibitor->RAF Inhibition

comparative analysis of N-(2-fluorobenzyl)methanesulfonamide vs. N-(4-fluorobenzyl)methanesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Drug Discovery and Development

In the landscape of medicinal chemistry, the strategic placement of functional groups can profoundly influence the biological activity of a molecule. This guide provides a comparative analysis of two isomeric compounds, N-(2-fluorobenzyl)methanesulfonamide and N-(4-fluorobenzyl)methanesulfonamide. While direct comparative experimental data for these specific molecules are not extensively available in public literature, this document compiles their known physicochemical properties and outlines standard experimental protocols to evaluate their potential as therapeutic agents. The information is intended to serve as a foundational resource for researchers investigating the structure-activity relationships of fluorinated sulfonamides.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and N-(4-fluorobenzyl)methanesulfonamide is presented below. These parameters are crucial for predicting the pharmacokinetic and pharmacodynamic behavior of the compounds.

PropertyThis compoundN-(4-fluorobenzyl)methanesulfonamide
Molecular Formula C₈H₁₀FNO₂SC₈H₁₀FNO₂S
Molecular Weight 203.23 g/mol 203.23 g/mol
XLogP3 1.51.5
Hydrogen Bond Donor Count 11
Hydrogen Bond Acceptor Count 33
Rotatable Bond Count 33
Exact Mass 203.044020 g/mol 203.044020 g/mol
Monoisotopic Mass 203.044020 g/mol 203.044020 g/mol
Topological Polar Surface Area 46.2 Ų46.2 Ų
Heavy Atom Count 1313
Complexity 234234

Synthesis and Logical Workflow

The synthesis of this compound and N-(4-fluorobenzyl)methanesulfonamide typically follows a standard nucleophilic substitution reaction. The general workflow for synthesis and subsequent biological evaluation is depicted below.

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation A 2-Fluorobenzylamine or 4-Fluorobenzylamine C Reaction in suitable solvent (e.g., Dichloromethane) with a base (e.g., Triethylamine) A->C B Methanesulfonyl Chloride B->C D This compound or N-(4-fluorobenzyl)methanesulfonamide C->D E Physicochemical Characterization D->E F In Vitro Assays (Antimicrobial, Anti-inflammatory, Anticancer) D->F G Structure-Activity Relationship (SAR) Analysis F->G H Lead Optimization G->H

General workflow for synthesis and evaluation.

Potential Biological Activities and Structure-Activity Relationship

While specific biological data for this compound and N-(4-fluorobenzyl)methanesulfonamide are limited, the broader class of sulfonamides is known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The position of the fluorine atom on the benzyl ring is expected to influence the electronic properties and conformation of the molecule, which in turn can affect its binding to biological targets.

Studies on structurally related compounds, such as 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides, have shown that the inclusion of a 4-fluorobenzyl moiety can lead to potent biological activity, for instance, as TRPV1 antagonists.[1][2] The fluorine atom, being highly electronegative, can alter the pKa of the sulfonamide proton and participate in hydrogen bonding or other non-covalent interactions with target proteins, thereby modulating the compound's efficacy and selectivity. Further investigation is required to elucidate the specific impact of the ortho versus para fluorine substitution on the biological profile of these methanesulfonamides.

Experimental Protocols

The following are detailed protocols for key experiments that can be used to assess and compare the biological performance of this compound and N-(4-fluorobenzyl)methanesulfonamide.

Synthesis of N-(fluorobenzyl)methanesulfonamides

Materials:

  • 2-Fluorobenzylamine or 4-Fluorobenzylamine

  • Methanesulfonyl chloride

  • Triethylamine

  • Anhydrous dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexane)

Procedure:

  • Dissolve the respective fluorobenzylamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add methanesulfonyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure N-(fluorobenzyl)methanesulfonamide.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Anti-inflammatory Activity: Cyclooxygenase (COX-2) Inhibition Assay

The anti-inflammatory potential can be evaluated by assessing the inhibition of the COX-2 enzyme, a key mediator of inflammation.

G Arachidonic_Acid Arachidonic Acid PGH2 Prostaglandin H2 (PGH2) Arachidonic_Acid->PGH2 COX-2 COX2 COX-2 Enzyme Prostaglandins Prostaglandins (Inflammation) PGH2->Prostaglandins Inhibitor N-(fluorobenzyl)methanesulfonamide (Test Compound) Inhibitor->COX2 Inhibition

COX-2 inhibition pathway.

Materials:

  • Human recombinant COX-2 enzyme

  • Arachidonic acid (substrate)

  • COX reaction buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Heme cofactor

  • Test compounds (dissolved in DMSO)

  • Positive control inhibitor (e.g., Celecoxib)

  • 96-well microplate

  • Plate reader for measuring absorbance or fluorescence

Procedure:

  • Prepare a reaction mixture containing COX reaction buffer, heme, and the COX-2 enzyme in each well of a 96-well plate.

  • Add various concentrations of the test compounds (this compound and N-(4-fluorobenzyl)methanesulfonamide) or the positive control to the respective wells. Include a vehicle control (DMSO).

  • Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the enzymatic reaction by adding arachidonic acid to all wells.

  • Incubate the plate at 37°C for a defined period (e.g., 10 minutes).

  • Stop the reaction by adding a stopping solution (e.g., 1 M HCl).

  • Quantify the amount of prostaglandin E2 (PGE2) produced using a commercial ELISA kit according to the manufacturer's instructions.

  • Calculate the percentage of COX-2 inhibition for each compound concentration.

  • Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

In Vitro Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay

The antimicrobial efficacy can be determined by finding the lowest concentration of the compound that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Test compounds (dissolved in DMSO)

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • 96-well microplates

  • Spectrophotometer or plate reader

Procedure:

  • Prepare a serial two-fold dilution of each test compound in MHB in a 96-well microplate.

  • Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard. Dilute the inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculate each well containing the serially diluted compounds with the bacterial suspension.

  • Include a positive control (bacteria with a known antibiotic), a negative control (broth only), and a growth control (bacteria in broth with DMSO).

  • Incubate the plates at 37°C for 18-24 hours.

  • Determine the MIC by visual inspection as the lowest concentration of the compound at which no visible growth of the microorganism is observed. Alternatively, measure the optical density (OD) at 600 nm using a plate reader.

In Vitro Anticancer Activity: MTT Cytotoxicity Assay

The potential of the compounds to inhibit cancer cell growth can be assessed using the MTT assay, which measures cell viability.

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

  • Test compounds (dissolved in DMSO)

  • Positive control (e.g., Doxorubicin)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for 48-72 hours. Include a vehicle control (DMSO) and a positive control.

  • After the incubation period, add MTT solution to each well and incubate for another 4 hours at 37°C.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

  • Determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth).

This guide provides a framework for the comparative analysis of this compound and N-(4-fluorobenzyl)methanesulfonamide. The provided experimental protocols can be adapted to generate crucial data on their biological performance, which will be invaluable for elucidating their therapeutic potential and guiding future drug development efforts.

References

Validating the Cellular Target Engagement of N-(2-fluorobenzyl)methanesulfonamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The confident identification of a small molecule's cellular target is a critical step in drug discovery and chemical biology. This guide provides a comparative overview of established methods to validate the target engagement of a novel compound, exemplified by N-(2-fluorobenzyl)methanesulfonamide. We will delve into the principles of key technologies, provide detailed experimental protocols, and present hypothetical data to illustrate the expected outcomes.

Introduction to Target Engagement

Understanding if and how a compound interacts with its intended target within the complex environment of a living cell is fundamental to elucidating its mechanism of action, optimizing its efficacy, and identifying potential off-target effects.[1][2][3] Validating target engagement provides a crucial link between the biochemical activity of a compound and its observed cellular phenotype. This guide focuses on robust, widely-used techniques to confirm this critical interaction.

Comparative Analysis of Key Methodologies

Several methods can be employed to validate target engagement, each with its own set of advantages and limitations.[1][4] Here, we compare two prominent label-free techniques: the Cellular Thermal Shift Assay (CETSA) and Kinobeads competition binding assays.

FeatureCellular Thermal Shift Assay (CETSA)Kinobeads Competition Binding
Principle Ligand binding increases the thermal stability of the target protein, leading to a shift in its melting temperature.[5][6][7]A test compound competes with immobilized, broad-spectrum kinase inhibitors (kinobeads) for binding to kinases in a cell lysate.[8][9]
Throughput Can be adapted for high-throughput screening (HTS) formats.[10]High-throughput, allowing for the profiling of hundreds of kinases simultaneously.[8][11]
Applicability Broadly applicable to any soluble protein for which a detection antibody is available or can be detected by mass spectrometry.[5][7]Primarily focused on the kinome, but can be adapted for other protein families with suitable affinity probes.[9]
Cellular Context Can be performed in intact cells, cell lysates, and even tissue samples, providing a more physiological context.[6][7]Typically performed in cell lysates.[8][9]
Information Gained Provides evidence of direct physical interaction and can be used to determine apparent binding affinity in cells.[6]Provides a selectivity profile of the compound against a large panel of kinases and can determine apparent dissociation constants (Kdapp).[8]
Limitations Requires a specific antibody for detection by Western blot or advanced proteomics for unbiased discovery. The magnitude of the thermal shift can vary.Limited to targets that bind to the immobilized probes and may not detect allosteric inhibitors.[9]

Detailed Experimental Protocols

Cellular Thermal Shift Assay (CETSA)

This protocol describes a typical CETSA experiment to determine the thermal stabilization of a putative target protein by this compound.

1. Cell Culture and Treatment:

  • Culture the chosen cell line to approximately 80% confluency.

  • Harvest the cells and resuspend them in a suitable buffer.

  • Divide the cell suspension into two aliquots: one to be treated with this compound at a desired concentration and the other with a vehicle control (e.g., DMSO).

  • Incubate the cells for a defined period (e.g., 1-2 hours) at 37°C.[10][12]

2. Thermal Challenge:

  • Aliquot the treated and control cell suspensions into PCR tubes.

  • Heat the tubes to a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes using a thermal cycler.[6][12]

  • Immediately cool the tubes on ice for 3 minutes.[6]

3. Cell Lysis and Protein Fractionation:

  • Lyse the cells by repeated freeze-thaw cycles or by adding a lysis buffer.[5]

  • Separate the soluble protein fraction from the precipitated protein aggregates by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.[5][6]

4. Protein Analysis:

  • Collect the supernatant containing the soluble proteins.

  • Determine the protein concentration of each sample.

  • Analyze the abundance of the target protein in each sample by Western blotting using a specific primary antibody.[5]

5. Data Analysis:

  • Quantify the band intensities from the Western blot.

  • Plot the percentage of soluble target protein as a function of temperature for both the treated and control samples to generate melt curves.

  • The shift in the midpoint of the melting curve (Tagg) indicates the degree of thermal stabilization conferred by the compound.

CETSA_Workflow cluster_cell_prep Cell Preparation & Treatment cluster_thermal_challenge Thermal Challenge cluster_analysis Analysis cell_culture 1. Cell Culture treatment 2. Treatment with This compound or Vehicle cell_culture->treatment heating 3. Heating to a range of temperatures treatment->heating cooling 4. Cooling on ice heating->cooling lysis 5. Cell Lysis cooling->lysis centrifugation 6. Centrifugation to separate soluble proteins lysis->centrifugation western_blot 7. Western Blot for Target Protein centrifugation->western_blot data_analysis 8. Data Analysis: Generate Melt Curves western_blot->data_analysis

Caption: Cellular Thermal Shift Assay (CETSA) experimental workflow.
Kinobeads Competition Binding Assay

This protocol outlines a Kinobeads assay to profile the kinase selectivity of this compound.

1. Cell Lysate Preparation:

  • Culture and harvest cells as described for CETSA.

  • Prepare a native cell lysate by mechanical or detergent-based lysis.

  • Clarify the lysate by centrifugation and determine the protein concentration.

2. Competition Binding:

  • Aliquot the cell lysate.

  • To each aliquot, add this compound at a range of concentrations (e.g., from 1 nM to 100 µM). Include a vehicle control.[11]

  • Incubate the lysate with the compound for a defined period to allow for binding to reach equilibrium.

3. Kinase Enrichment:

  • Add Kinobeads (sepharose beads with immobilized broad-spectrum kinase inhibitors) to each lysate sample.[8][9]

  • Incubate to allow kinases not bound by the test compound to bind to the beads.

4. Washing and Elution:

  • Wash the beads several times to remove non-specifically bound proteins.

  • Elute the bound kinases from the beads.

5. Proteomic Analysis:

  • Digest the eluted proteins into peptides.

  • Analyze the peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[8]

6. Data Analysis:

  • Identify and quantify the kinases in each sample.

  • For each kinase, plot the amount bound to the beads as a function of the this compound concentration.

  • Determine the apparent dissociation constant (Kdapp) or IC50 for each kinase that shows dose-dependent competition.[11]

Kinobeads_Workflow cluster_lysate_prep Lysate Preparation cluster_competition Competition Binding cluster_analysis Analysis cell_culture 1. Cell Culture and Lysis compound_incubation 2. Incubate Lysate with This compound cell_culture->compound_incubation kinobead_addition 3. Add Kinobeads compound_incubation->kinobead_addition wash_elute 4. Wash Beads and Elute Bound Kinases kinobead_addition->wash_elute lc_ms 5. LC-MS/MS Analysis wash_elute->lc_ms data_analysis 6. Data Analysis: Determine Kd-app lc_ms->data_analysis

Caption: Kinobeads competition binding assay workflow.

Hypothetical Data Presentation

The following tables present hypothetical data for the validation of a candidate target for this compound.

Table 1: Hypothetical CETSA Results for Target Protein X

This table shows the percentage of soluble Target Protein X remaining at different temperatures in the presence of this compound or a vehicle control.

Temperature (°C)% Soluble Target X (Vehicle)% Soluble Target X (10 µM this compound)
40100100
4398100
469599
498597
5250 (Tagg)90
552075
58550 (Tagg)
61225
64<110
67<15

Table 2: Hypothetical Kinobeads Selectivity Profile for this compound

This table shows the apparent dissociation constants (Kdapp) for a selection of kinases, indicating the potency and selectivity of the compound.

Kinase TargetKdapp (nM)
Target Kinase A 50
Kinase B850
Kinase C>10,000
Kinase D1,200
Kinase E>10,000
Kinase F5,600

Hypothetical Signaling Pathway

Based on the identification of "Target Kinase A" as a primary target, further investigation into its role in cellular signaling would be warranted. The following diagram illustrates a hypothetical signaling pathway that could be modulated by this compound.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Target_Kinase_A Target Kinase A Receptor->Target_Kinase_A Activates Downstream_Kinase Downstream Kinase Target_Kinase_A->Downstream_Kinase Phosphorylates Effector_Protein Effector Protein Downstream_Kinase->Effector_Protein Activates Transcription_Factor Transcription Factor Effector_Protein->Transcription_Factor Translocates to Nucleus Gene_Expression Gene Expression Transcription_Factor->Gene_Expression Regulates Compound This compound Compound->Target_Kinase_A Inhibits

Caption: Hypothetical signaling pathway inhibited by this compound.

Conclusion

Validating the cellular target engagement of a novel compound such as this compound is a critical step in its development as a chemical probe or therapeutic agent.[1] Methodologies like CETSA and Kinobeads profiling offer powerful and complementary approaches to confirm direct physical interaction and assess selectivity within a cellular context.[1][7][8] The use of such orthogonal methods provides a robust body of evidence to confidently identify on- and off-target interactions, thereby guiding further optimization and mechanistic studies.

References

head-to-head comparison of different synthesis routes for N-(2-fluorobenzyl)methanesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of N-substituted sulfonamides is a cornerstone of medicinal chemistry, with the resulting motifs present in a wide array of therapeutic agents. N-(2-fluorobenzyl)methanesulfonamide is a key intermediate and target molecule in drug discovery, necessitating efficient and scalable synthetic strategies. This guide provides an objective, data-driven comparison of four primary synthesis routes to this compound, offering detailed experimental protocols and visualizations to inform methodology selection.

Data Presentation: A Comparative Overview

The following table summarizes the key performance indicators for four distinct synthetic routes to this compound. Data is compiled from established protocols for analogous sulfonamide syntheses.

MetricRoute 1: Classical SulfonylationRoute 2: N-AlkylationRoute 3: Mitsunobu ReactionRoute 4: "Borrowing Hydrogen" Catalysis
Starting Materials Methanesulfonyl chloride, 2-FluorobenzylamineMethanesulfonamide, 2-Fluorobenzyl bromide/chlorideMethanesulfonamide, 2-Fluorobenzyl alcoholMethanesulfonamide, 2-Fluorobenzyl alcohol
Key Reagents Triethylamine or PyridineNaH, K₂CO₃, or other basesTriphenylphosphine (PPh₃), Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)Manganese, Ruthenium, or Iridium catalyst
Typical Yield >90%70-85%75-90%~85%
Purity High, but requires careful removal of HCl salts.Good, potential for N,N-dialkylation side product.High, but requires chromatographic removal of phosphine oxide byproduct.Generally high, catalyst removal may be required.
Reaction Time 1-4 hours12-24 hours6-12 hours24 hours
Reaction Temperature 0 °C to Room TemperatureRoom Temperature to 80 °C0 °C to Room TemperatureHigh Temperature (e.g., 150 °C)
Safety Concerns Use of corrosive methanesulfonyl chloride; HCl gas evolution.Use of flammable and reactive sodium hydride.Use of potentially explosive azodicarboxylates.Use of high temperatures and potentially pyrophoric catalysts.
Scalability Well-established for large-scale synthesis.Good for both lab and larger scale.More suitable for lab-scale due to reagent cost and byproduct removal.Scalability is catalyst-dependent; may be costly.

Experimental Protocols

Route 1: Classical Sulfonylation of 2-Fluorobenzylamine

This method involves the reaction of an amine with a sulfonyl chloride and is a robust and high-yielding approach.

Materials:

  • 2-Fluorobenzylamine (1.0 eq.)

  • Methanesulfonyl chloride (1.05 eq.)

  • Triethylamine (1.5 eq.)

  • Dichloromethane (DCM), anhydrous

  • 1M HCl solution

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve 2-fluorobenzylamine (1.0 eq.) and triethylamine (1.5 eq.) in anhydrous DCM.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add methanesulfonyl chloride (1.05 eq.) dropwise to the stirred solution.[1]

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring completion by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or silica gel chromatography if necessary.

Route 2: N-Alkylation of Methanesulfonamide

This route involves the direct alkylation of methanesulfonamide with a suitable 2-fluorobenzyl halide.

Materials:

  • Methanesulfonamide (1.0 eq.)

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq.)

  • 2-Fluorobenzyl bromide (1.05 eq.)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated NH₄Cl solution

  • Ethyl acetate

  • Brine

  • Anhydrous Na₂SO₄

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add methanesulfonamide (1.0 eq.) and anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.1 eq.) portion-wise.[2]

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add 2-fluorobenzyl bromide (1.05 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated NH₄Cl solution.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Route 3: Mitsunobu Reaction

This method allows for the formation of the N-C bond under mild conditions from an alcohol and a sulfonamide.

Materials:

  • 2-Fluorobenzyl alcohol (1.0 eq.)

  • Methanesulfonamide (1.2 eq.)

  • Triphenylphosphine (PPh₃, 1.5 eq.)

  • Diisopropyl azodicarboxylate (DIAD, 1.5 eq.)

  • Tetrahydrofuran (THF), anhydrous

  • Ethyl acetate

  • Brine

  • Anhydrous Na₂SO₄

Procedure:

  • To a solution of 2-fluorobenzyl alcohol (1.0 eq.), methanesulfonamide (1.2 eq.), and triphenylphosphine (1.5 eq.) in anhydrous THF at 0 °C, add DIAD (1.5 eq.) dropwise.[3]

  • Allow the reaction mixture to slowly warm to room temperature and stir for 6-12 hours, monitoring by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • The crude residue will contain the product and triphenylphosphine oxide byproduct.

  • Purify the product by silica gel column chromatography to separate it from the byproduct.

Route 4: "Borrowing Hydrogen" Catalysis

This atom-economical method utilizes an alcohol as the alkylating agent with water as the only byproduct.

Materials:

  • Methanesulfonamide (1.0 mmol)

  • 2-Fluorobenzyl alcohol (1.0 mmol)

  • Mn(I) PNP pincer precatalyst (e.g., [Mn(CO)₃(pincer-iPr)]Br, 0.05 mmol, 5 mol %)

  • Potassium carbonate (K₂CO₃, 0.1 mmol, 10 mol %)

  • Xylenes

  • Standard glassware for work-up and purification

Procedure:

  • To a flame-dried Schlenk tube under an inert atmosphere, add methanesulfonamide (1.0 mmol), 2-fluorobenzyl alcohol (1.0 mmol), the Mn(I) PNP pincer precatalyst (0.05 mmol), and K₂CO₃ (0.1 mmol).[2]

  • Add xylenes to achieve a 1 M concentration of the sulfonamide.

  • Seal the tube and heat the reaction mixture at 150 °C for 24 hours.

  • Cool the reaction to room temperature.

  • The product can be purified by silica gel column chromatography.

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical workflow and key transformations for each synthetic route.

G Route 1: Classical Sulfonylation start 2-Fluorobenzylamine + Methanesulfonyl chloride step1 Add base (e.g., Triethylamine) in DCM at 0°C start->step1 step2 Nucleophilic attack by amine on sulfonyl chloride step1->step2 step3 HCl neutralization by base step2->step3 workup Aqueous workup and purification step3->workup product This compound workup->product G Route 2: N-Alkylation start Methanesulfonamide step1 Deprotonation with base (e.g., NaH) in anhydrous THF start->step1 intermediate Methanesulfonamide anion step1->intermediate step2 Add 2-Fluorobenzyl bromide intermediate->step2 step3 SN2 reaction step2->step3 workup Quench, extraction, and purification step3->workup product This compound workup->product G Route 3: Mitsunobu Reaction reactants 2-Fluorobenzyl alcohol + Methanesulfonamide + PPh3 step1 Add DIAD at 0°C reactants->step1 step2 Formation of alkoxyphosphonium salt step1->step2 step3 Nucleophilic attack by methanesulfonamide anion step2->step3 workup Chromatographic purification to remove PPh3=O step3->workup product This compound workup->product G Route 4: Borrowing Hydrogen Catalysis reactants 2-Fluorobenzyl alcohol + Methanesulfonamide catalyst Mn(I) PNP catalyst + K2CO3 in Xylenes, 150°C reactants->catalyst step1 Oxidation of alcohol to aldehyde (H2 'borrowed' by catalyst) catalyst->step1 step2 Condensation of aldehyde and sulfonamide to form imine step1->step2 step3 Reduction of imine by catalyst (H2 returned) step2->step3 workup Cooling and purification step3->workup product This compound workup->product

References

A Researcher's Guide to Assessing the Off-Target Effects of N-(2-fluorobenzyl)methanesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for evaluating the off-target effects of the novel compound N-(2-fluorobenzyl)methanesulfonamide. Given the limited publicly available data on this specific molecule, this document outlines a systematic and objective approach to characterize its selectivity profile and compare its performance against alternative compounds. The methodologies and data presentation formats described herein are designed to support a thorough preclinical assessment critical for successful drug development.

Introduction to Off-Target Effects

In drug discovery, "on-target" effects are the desired therapeutic outcomes resulting from the interaction of a drug with its intended biological target. Conversely, "off-target" effects arise when a drug interacts with unintended biomolecules, which can lead to adverse drug reactions or unexpected toxicities[1][2]. A thorough assessment of off-target interactions is a critical step in the preclinical safety evaluation of any new chemical entity. Unexpected phenotypes observed in cellular assays are often indicative of off-target activities[3]. While sometimes off-target effects can be therapeutically beneficial (polypharmacology), they are more often associated with undesirable side effects[3][4]. Therefore, a comprehensive off-target profiling is essential to build a complete picture of a compound's mechanism of action and safety profile.

A Multi-Pronged Approach to Off-Target Profiling

A robust assessment of off-target effects requires a combination of computational and experimental methods. This integrated approach allows for early prediction of potential liabilities and subsequent empirical validation.

In Silico Prediction of Off-Target Interactions

The initial step in assessing the off-target profile of this compound should involve computational, or in silico, methods. These predictive models use the compound's chemical structure to forecast potential interactions with a wide range of biological targets based on structural similarities to known ligands[5]. This approach is cost-effective and can help prioritize experimental resources by identifying a panel of potential off-targets for further investigation[5][6].

Experimental Assessment of Off-Target Binding

Following in silico predictions, a battery of experimental assays is necessary to confirm and quantify off-target interactions. A tiered approach is recommended, starting with broad screening panels and progressing to more focused cellular and functional assays.

Key Experimental Approaches:

  • Broad-Panel Screening: Utilize commercially available services to screen this compound against a large panel of kinases, G-protein coupled receptors (GPCRs), ion channels, and other common off-target classes[3][6]. These screens are typically performed using high-throughput methods like radioligand binding assays or enzymatic assays[6][7].

  • Kinase Profiling: Given that a significant number of small molecule inhibitors target kinases, a comprehensive kinome scan is crucial. This can be achieved through activity-based assays that measure the inhibition of a large panel of purified kinases or through binding assays that assess the affinity of the compound to these kinases[3][8][9][10].

  • Cellular Target Engagement: The Cellular Thermal Shift Assay (CETSA) is a powerful method to verify that this compound binds to its intended target within a cellular context and can also be used to identify novel off-target interactions. This assay measures the change in the thermal stability of proteins upon ligand binding[11][12][13][14].

  • Safety Pharmacology Studies: These studies investigate the potential undesirable pharmacodynamic effects on vital physiological functions. A core battery of tests typically assesses the central nervous, cardiovascular, and respiratory systems to identify potential liabilities early in development[15].

Data Presentation for Comparative Analysis

Clear and concise presentation of quantitative data is essential for comparing the off-target profile of this compound with that of alternative compounds. The following tables are templates for summarizing key experimental findings.

Table 1: Comparative Kinase Selectivity Profile

Kinase TargetThis compound IC₅₀ (nM)Alternative Compound A IC₅₀ (nM)Alternative Compound B IC₅₀ (nM)
On-Target [Insert Data][Insert Data][Insert Data]
Off-Target 1[Insert Data][Insert Data][Insert Data]
Off-Target 2[Insert Data][Insert Data][Insert Data]
Off-Target 3[Insert Data][Insert Data][Insert Data]
...[Insert Data][Insert Data][Insert Data]

IC₅₀: Half-maximal inhibitory concentration. A lower value indicates higher potency.

Table 2: Comparative Off-Target Binding Profile (Non-Kinase)

Off-Target ClassTargetThis compound Kᵢ (nM)Alternative Compound A Kᵢ (nM)Alternative Compound B Kᵢ (nM)
GPCRReceptor X[Insert Data][Insert Data][Insert Data]
Ion ChannelChannel Y[Insert Data][Insert Data][Insert Data]
Nuclear ReceptorReceptor Z[Insert Data][Insert Data][Insert Data]
......[Insert Data][Insert Data][Insert Data]

Kᵢ: Inhibition constant. A lower value indicates a stronger binding affinity.

Table 3: Summary of In Vitro Safety Pharmacology

AssayEndpointThis compound EC₅₀/IC₅₀ (µM)Alternative Compound A EC₅₀/IC₅₀ (µM)Alternative Compound B EC₅₀/IC₅₀ (µM)
hERG Channel Assay% Inhibition at 10 µM[Insert Data][Insert Data][Insert Data]
CYP450 Inhibition (e.g., 3A4)IC₅₀[Insert Data][Insert Data][Insert Data]
Cytotoxicity (e.g., HepG2 cells)CC₅₀[Insert Data][Insert Data][Insert Data]

EC₅₀: Half-maximal effective concentration; CC₅₀: Half-maximal cytotoxic concentration.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental for generating high-quality, comparable data.

Kinase Inhibition Assay (Example: TR-FRET)

Objective: To determine the IC₅₀ value of this compound against a panel of purified kinases.

Materials:

  • Purified recombinant kinases

  • Fluorescently labeled peptide substrate

  • Europium-labeled anti-phospho-substrate antibody

  • This compound and control compounds

  • ATP

  • Assay buffer

Procedure:

  • Prepare serial dilutions of this compound and control compounds.

  • In a microplate, add the kinase, peptide substrate, and the test compound.

  • Initiate the kinase reaction by adding ATP and incubate at room temperature.

  • Stop the reaction and add the europium-labeled antibody.

  • Read the time-resolved fluorescence resonance energy transfer (TR-FRET) signal on a compatible plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Radioligand Binding Assay (Example: GPCR Off-Target)

Objective: To determine the binding affinity (Kᵢ) of this compound for a specific GPCR.

Materials:

  • Cell membranes expressing the target GPCR.

  • A specific radioligand for the target receptor.

  • This compound and a known non-labeled ligand.

  • Assay buffer.

  • Filter plates and a scintillation counter.

Procedure:

  • Prepare serial dilutions of this compound.

  • In a microplate, incubate the cell membranes with the radioligand and varying concentrations of the test compound.

  • Separate the bound from unbound radioligand by rapid filtration through the filter plates.

  • Wash the filters with ice-cold buffer.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the Kᵢ value using the Cheng-Prusoff equation.[6]

Cellular Thermal Shift Assay (CETSA)

Objective: To confirm target engagement and identify off-target binding of this compound in intact cells.

Materials:

  • Cultured cells of interest.

  • This compound and vehicle control (e.g., DMSO).

  • Lysis buffer.

  • Antibodies for the target protein and potential off-targets for Western blot analysis.

Procedure:

  • Treat cultured cells with this compound or vehicle control.

  • Heat the cell suspensions at a range of temperatures.

  • Lyse the cells and separate the soluble protein fraction from the precipitated aggregates by centrifugation.

  • Analyze the amount of soluble protein remaining at each temperature by Western blotting.

  • A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Visualizing Pathways and Workflows

Diagrams are powerful tools for illustrating complex biological pathways and experimental processes.

Off_Target_Assessment_Workflow cluster_in_silico In Silico Assessment cluster_in_vitro In Vitro Validation cluster_cellular Cellular Context cluster_invivo In Vivo Confirmation In_Silico In Silico Profiling (Structure-Based Prediction) Prioritization Prioritize Potential Off-Targets In_Silico->Prioritization Broad_Screen Broad-Panel Screening (Kinases, GPCRs, Ion Channels) Prioritization->Broad_Screen Binding_Assays Affinity Determination (Ki/Kd values) Broad_Screen->Binding_Assays Enzymatic_Assays Functional Inhibition (IC50 values) Broad_Screen->Enzymatic_Assays CETSA Cellular Thermal Shift Assay (Target Engagement) Binding_Assays->CETSA Functional_Assays Cell-Based Functional Assays (Phenotypic Readouts) Enzymatic_Assays->Functional_Assays Safety_Pharm Safety Pharmacology (Cardiovascular, CNS, Respiratory) Functional_Assays->Safety_Pharm

Caption: Workflow for assessing the off-target effects of a novel compound.

Signaling_Pathway_Example Receptor GPCR G_Protein G Protein Receptor->G_Protein Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Kinase_A Protein Kinase A Second_Messenger->Kinase_A Downstream Downstream Cellular Response Kinase_A->Downstream Compound This compound (Potential Off-Target Interaction) Compound->Receptor

Caption: Example of a common signaling pathway potentially affected by off-target interactions.

Comparative_Selectivity cluster_compound This compound cluster_off_targets Potential Off-Targets On_Target On-Target Off_Target_A Kinase A On_Target->Off_Target_A High Selectivity Off_Target_B GPCR B On_Target->Off_Target_B Moderate Selectivity Off_Target_C Ion Channel C On_Target->Off_Target_C Low Selectivity

Caption: Logical relationship of on-target versus off-target selectivity.

References

independent verification of the reported biological effects of N-(2-fluorobenzyl)methanesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of scientific literature and databases has found no publicly available studies reporting on the biological effects of the compound N-(2-fluorobenzyl)methanesulfonamide. Consequently, an independent verification of its biological activities, along with a comparative analysis against other alternatives, cannot be conducted at this time.

Researchers, scientists, and drug development professionals interested in this specific compound should be aware that any investigation into its biological effects would be novel research. There is currently no established body of work to build upon or independently verify.

comparing the metabolic stability of fluorinated versus non-fluorinated methanesulfonamides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of the Metabolic Stability of Fluorinated Versus Non-Fluorinated Methanesulfonamides, Supported by Experimental Data.

The strategic incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, thereby improving key pharmacokinetic properties such as half-life and oral bioavailability. This guide provides a comparative analysis of the metabolic stability of a fluorinated versus a non-fluorinated methanesulfonamide, using celecoxib and its fluorinated analog as a case study. The enhanced stability is supported by quantitative experimental data, detailed experimental protocols for assessment, and visualizations of the metabolic pathways and experimental workflow.

Enhanced Metabolic Stability of Fluorinated Methanesulfonamides: The Data

The primary mechanism by which fluorination enhances metabolic stability is by blocking sites susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes. The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less prone to enzymatic cleavage. This blocking of metabolic "soft spots" leads to a slower rate of metabolism and consequently, a longer duration of action in the body.

A direct comparison of the metabolic stability of the non-fluorinated methanesulfonamide, celecoxib, and its fluorinated counterpart, 4'-fluorocelecoxib, demonstrates this principle effectively. In vitro studies using human liver microsomes have shown a significant increase in metabolic stability with the introduction of a fluorine atom.

Table 1: In Vitro Metabolic Stability of Celecoxib and 4'-Fluorocelecoxib

CompoundDescriptionRelative Metabolic StabilityData Source
CelecoxibNon-fluorinated methanesulfonamide1x[1]
4'-FluorocelecoxibFluorinated analog of Celecoxib4x more stable than Celecoxib[1]

Experimental Protocols

The metabolic stability of both fluorinated and non-fluorinated methanesulfonamides is typically assessed using an in vitro liver microsomal stability assay. This assay measures the rate of disappearance of the parent compound when incubated with liver microsomes, which are rich in drug-metabolizing enzymes like CYPs.

Liver Microsomal Stability Assay Protocol

1. Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound (e.g., celecoxib and its fluorinated analog) in human liver microsomes.

2. Materials:

  • Test compounds (Celecoxib, 4'-Fluorocelecoxib)

  • Pooled human liver microsomes (HLM)

  • Potassium phosphate buffer (100 mM, pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Acetonitrile (ACN) for reaction termination

  • Internal standard (IS) for LC-MS/MS analysis

  • 96-well plates

  • Incubator shaker (37°C)

  • Centrifuge

  • LC-MS/MS system

3. Procedure:

  • Preparation of Solutions:

    • Prepare stock solutions of test compounds and internal standard in a suitable organic solvent (e.g., DMSO).

    • Prepare a working solution of human liver microsomes (e.g., 1 mg/mL) in cold potassium phosphate buffer.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • In a 96-well plate, add the microsomal solution and the test compound.

    • Pre-incubate the plate at 37°C for 5-10 minutes to allow the compound to equilibrate with the microsomes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system to each well.

    • At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding cold acetonitrile containing the internal standard.

  • Sample Processing:

    • Centrifuge the plate to precipitate the microsomal proteins.

    • Transfer the supernatant to a new 96-well plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the parent compound at each time point.

4. Data Analysis:

  • Plot the natural logarithm of the percentage of the parent compound remaining against time.

  • The slope of the linear regression of this plot gives the elimination rate constant (k).

  • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k

  • Calculate the intrinsic clearance (CLint) in µL/min/mg protein using the formula: CLint = (V * 0.693) / (t½ * P) , where V is the incubation volume and P is the protein concentration.

Visualizing the Impact of Fluorination

The following diagrams illustrate the experimental workflow and the metabolic pathways of non-fluorinated and fluorinated methanesulfonamides.

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_processing Sample Processing cluster_analysis Analysis prep_reagents Prepare Reagents (Microsomes, Buffer, NADPH, Compound) pre_incubation Pre-incubate Compound with Microsomes at 37°C prep_reagents->pre_incubation start_reaction Initiate Reaction with NADPH pre_incubation->start_reaction time_points Incubate and Sample at Time Points start_reaction->time_points quench Quench Reaction (Cold Acetonitrile + IS) time_points->quench centrifuge Centrifuge to Pellet Protein quench->centrifuge supernatant Collect Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms data_analysis Data Analysis (Calculate t½ and CLint) lcms->data_analysis

Figure 1. Experimental workflow for the liver microsomal stability assay.

Metabolic_Pathways cluster_non_fluorinated Non-Fluorinated Methanesulfonamide (Celecoxib) cluster_fluorinated Fluorinated Methanesulfonamide (4'-Fluorocelecoxib) celecoxib Celecoxib hydroxy Hydroxy-Celecoxib celecoxib->hydroxy CYP2C9 (Methyl Hydroxylation) carboxy Carboxy-Celecoxib hydroxy->carboxy Alcohol/Aldehyde Dehydrogenase glucuronide Carboxy-Celecoxib Glucuronide carboxy->glucuronide UGT fluoro_celecoxib 4'-Fluorocelecoxib blocked Metabolism Blocked at Fluorinated Site fluoro_celecoxib->blocked

Figure 2. Comparative metabolic pathways of celecoxib and 4'-fluorocelecoxib.

Conclusion

The strategic placement of fluorine on a methanesulfonamide scaffold, as demonstrated with celecoxib and its fluorinated analog, significantly enhances metabolic stability.[1] This is primarily achieved by blocking sites of metabolism susceptible to oxidation by CYP450 enzymes.[2] The in vitro liver microsomal stability assay is a robust and essential tool for evaluating these improvements early in the drug discovery process. The presented data and methodologies provide a clear guide for researchers aiming to leverage fluorination to optimize the pharmacokinetic profiles of their methanesulfonamide-based drug candidates.

References

Safety Operating Guide

Proper Disposal of N-(2-fluorobenzyl)methanesulfonamide: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of N-(2-fluorobenzyl)methanesulfonamide, ensuring the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals should adhere to these procedures to manage chemical waste responsibly.

This compound is a compound that requires careful handling due to its potential health hazards. According to safety data, it is harmful if swallowed, in contact with skin, or inhaled, and can cause serious skin and eye irritation[1]. Therefore, it must be treated as hazardous waste and disposed of through appropriate channels.

Section 1: Immediate Safety Precautions and Waste Identification

Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, chemical-resistant gloves, and a lab coat. All handling of this compound waste should be conducted in a well-ventilated area or a chemical fume hood.

1.1. Waste Characterization:

All waste containing this compound, including pure compound, solutions, contaminated labware (e.g., pipette tips, vials), and spill cleanup materials, must be classified as hazardous waste. Do not dispose of this chemical in the regular trash or down the drain[2][3].

1.2. Container Selection and Labeling:

  • Container: Use a chemically compatible, leak-proof container with a secure screw-top cap. Plastic containers are often preferred to glass to minimize the risk of breakage[2]. The container must be in good condition, free from cracks or residue on the outside.

  • Labeling: All chemical waste containers must be accurately labeled. As soon as the first drop of waste is added, affix a hazardous waste tag provided by your institution's Environmental Health and Safety (EHS) department. The label must include[2][4]:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound." Avoid abbreviations or chemical formulas.

    • The quantity or concentration of the waste. For mixtures, list all components and their approximate percentages.

    • The date of waste generation (the date the container was started).

    • The name and contact information of the principal investigator or responsible person.

    • The specific laboratory or room number.

    • Relevant hazard pictograms (e.g., irritant, health hazard).

Section 2: Waste Accumulation and Storage

Proper storage of hazardous waste is critical to maintaining a safe laboratory environment.

  • Segregation: Store the this compound waste container segregated from incompatible materials. Consult the Safety Data Sheet (SDS) for specific incompatibilities.

  • Location: Keep the waste container in a designated satellite accumulation area within the laboratory. This area should be under the control of the laboratory personnel.

  • Secondary Containment: All liquid hazardous waste must be stored in secondary containment, such as a chemical-resistant tray or tub, to contain any potential leaks or spills[4][5].

  • Container Management: Keep the waste container securely closed at all times, except when adding waste[6][7]. Do not overfill the container; fill to no more than 90% capacity to allow for expansion.

Section 3: Disposal Procedures

The final disposal of this compound must be handled by trained professionals.

3.1. Arranging for Pickup:

Once the waste container is full or the project is complete, arrange for its collection through your institution's EHS department. Submit a hazardous waste pickup request form as required by your institution[2][4]. Do not transport hazardous waste outside of your laboratory.

3.2. Disposal of Empty Containers:

Containers that once held this compound must be decontaminated before being disposed of as regular trash.

  • Triple Rinsing: Rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol) that can dissolve the compound[4][6].

  • Rinsate Collection: The first rinse, and for highly toxic chemicals all three rinses, must be collected and disposed of as hazardous waste[5]. Add the rinsate to your this compound hazardous waste container.

  • Final Steps: After triple rinsing, allow the container to air dry completely in a fume hood. Deface or remove the original chemical label and the hazardous waste tag[4]. The clean, dry container may then be disposed of in the regular trash or recycled, according to your facility's policies.

3.3. Spill and Emergency Procedures:

In the event of a spill, immediately alert personnel in the area. Wearing appropriate PPE, absorb the spill with an inert, non-combustible absorbent material (e.g., vermiculite, sand). Collect the contaminated absorbent material and any contaminated debris into a designated hazardous waste container. All materials used for the cleanup must be disposed of as hazardous waste[4][8].

Data Presentation

ParameterGuidelineSource
Waste Classification Hazardous Waste[2][4][7]
Disposal Method Collection by Environmental Health and Safety (EHS)[2][4]
Sewer/Trash Disposal Prohibited[2][3]
Container Type Chemically compatible, leak-proof, with secure lid[6][7]
Container Labeling "Hazardous Waste" with full chemical name, date, and PI info[2][4]
Waste Storage Segregated, in secondary containment, securely closed[4][5]
Empty Container Disposal Triple-rinse; collect rinsate as hazardous waste[4][5][6]

Mandatory Visualization

cluster_0 Phase 1: Waste Generation & Identification cluster_1 Phase 2: Container Management cluster_2 Phase 3: Storage & Accumulation cluster_3 Phase 4: Final Disposal A Generate Waste (this compound) B Characterize as Hazardous Waste A->B C Select Appropriate Waste Container B->C D Affix Hazardous Waste Label (Complete all fields) C->D E Add Waste to Container D->E F Store in Designated Satellite Accumulation Area E->F G Use Secondary Containment F->G H Keep Container Closed F->H I Container Full? H->I J Submit Waste Pickup Request to EHS I->J Yes L Continue Accumulating I->L No K EHS Collects Waste for Final Disposal J->K L->E

Caption: Workflow for the proper disposal of this compound waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling N-(2-fluorobenzyl)methanesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of N-(2-fluorobenzyl)methanesulfonamide. All personnel must adhere to these procedures to ensure a safe laboratory environment.

Hazard Assessment and Personal Protective Equipment

Based on data from analogous compounds, this compound should be presumed to be toxic if swallowed, a skin irritant, and capable of causing serious eye damage.[1] Inhalation may also be harmful.[2] Therefore, stringent adherence to Personal Protective Equipment (PPE) protocols is mandatory.

Table 1: Personal Protective Equipment (PPE) Requirements

Protection Type Specification Rationale
Eye and Face Protection Chemical safety goggles and a face shieldTo protect against splashes and aerosols that can cause serious eye damage.
Hand Protection Chemical-resistant gloves (Nitrile or Neoprene recommended)To prevent skin contact, which may cause irritation.
Body Protection Laboratory coat or chemical-resistant apronTo protect against incidental skin contact and contamination of personal clothing.
Respiratory Protection Use in a certified chemical fume hood is required. If the potential for aerosolization exists and a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.To prevent inhalation of potentially harmful dust or vapors.

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound is essential to minimize exposure and prevent contamination.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Labeling: Ensure the container is clearly labeled with the full chemical name and appropriate hazard warnings.

  • Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. The storage location should be clearly marked as a designated area for hazardous chemicals.

Experimental Workflow

The following workflow is designed to ensure the safe handling of this compound during experimental procedures.

experimental_workflow Experimental Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup cluster_disposal Disposal A Don appropriate PPE B Prepare work area in chemical fume hood A->B C Assemble all necessary equipment and reagents B->C D Carefully weigh the required amount of the compound C->D E Dissolve or use the compound in the reaction D->E F Decontaminate all equipment and work surfaces E->F G Segregate and label all waste streams F->G H Properly store waste in designated satellite accumulation area G->H I Arrange for disposal by certified hazardous waste vendor H->I disposal_pathway Disposal Pathway for this compound Waste A Generation of Waste (Solid, Liquid, Sharps) B Segregate Waste Streams A->B C Label Containers Clearly 'Hazardous Waste - this compound' B->C D Store in Satellite Accumulation Area C->D E Schedule Pickup with Environmental Health & Safety (EHS) D->E F Transport by Certified Hazardous Waste Vendor E->F G Final Disposal (e.g., Incineration) F->G

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-fluorobenzyl)methanesulfonamide
Reactant of Route 2
Reactant of Route 2
N-(2-fluorobenzyl)methanesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.